ELA-32(human)
Description
BenchChem offers high-quality ELA-32(human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ELA-32(human) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C170H289N63O39S4 |
|---|---|
Molecular Weight |
3968 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-13-(3-amino-3-oxopropyl)-7,10-bis(3-carbamimidamidopropyl)-16-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C170H289N63O39S4/c1-86(2)70-109(215-137(245)97(36-19-21-55-171)203-133(241)99(38-23-57-194-164(178)179)205-135(243)101(40-25-59-196-166(182)183)208-141(249)106(53-68-273-14)212-158(266)131(92(13)235)229-150(258)112(73-89(7)8)216-148(256)116(78-128(177)239)222-157(265)129(90(9)10)227-156(264)123-47-31-65-231(123)159(267)107(44-29-63-200-170(190)191)213-132(240)96(173)49-51-125(174)236)143(251)209-102(41-26-60-197-167(184)185)136(244)204-98(37-20-22-56-172)138(246)218-113(75-94-79-192-84-201-94)146(254)220-115(77-127(176)238)149(257)226-120-83-276-275-82-119(225-139(247)103(42-27-61-198-168(186)187)206-134(242)100(39-24-58-195-165(180)181)207-140(248)105(50-52-126(175)237)211-144(252)110(71-87(3)4)217-153(120)261)152(260)214-108(54-69-274-15)160(268)230-64-30-45-121(230)154(262)221-111(72-88(5)6)145(253)219-114(76-95-80-193-85-202-95)147(255)224-118(81-234)151(259)210-104(43-28-62-199-169(188)189)142(250)228-130(91(11)12)162(270)232-66-32-46-122(232)155(263)223-117(74-93-34-17-16-18-35-93)161(269)233-67-33-48-124(233)163(271)272/h16-18,34-35,79-80,84-92,96-124,129-131,234-235H,19-33,36-78,81-83,171-173H2,1-15H3,(H2,174,236)(H2,175,237)(H2,176,238)(H2,177,239)(H,192,201)(H,193,202)(H,203,241)(H,204,244)(H,205,243)(H,206,242)(H,207,248)(H,208,249)(H,209,251)(H,210,259)(H,211,252)(H,212,266)(H,213,240)(H,214,260)(H,215,245)(H,216,256)(H,217,261)(H,218,246)(H,219,253)(H,220,254)(H,221,262)(H,222,265)(H,223,263)(H,224,255)(H,225,247)(H,226,257)(H,227,264)(H,228,250)(H,229,258)(H,271,272)(H4,178,179,194)(H4,180,181,195)(H4,182,183,196)(H4,184,185,197)(H4,186,187,198)(H4,188,189,199)(H4,190,191,200)/t92-,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,123+,124+,129+,130+,131+/m1/s1 |
InChI Key |
QSDOQAYDPQAWEK-PXWSXZDTSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC(C)C)CCC(=O)N)CCCNC(=N)N)CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N7CCC[C@H]7C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)N)O |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)N)C(=O)NC(CCSC)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NC(CC5=CN=CN5)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)N6CCCC6C(=O)NC(CC7=CC=CC=C7)C(=O)N8CCCC8C(=O)O)CCCNC(=N)N)CCCNC(=N)N)CCC(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
ELA-32 (APELA): A Comprehensive Technical Guide to a Novel Endogenous Ligand of the Apelin Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the human gene APELA, which encodes the peptide hormone Elabela (ELA), with a primary focus on its 32-amino acid isoform, ELA-32. Discovered as a second endogenous ligand for the G protein-coupled receptor, APJ, APELA has emerged as a critical player in a multitude of physiological and pathological processes. This document consolidates current knowledge on APELA's molecular biology, signaling pathways, and functional roles, presenting quantitative data in structured tables, detailed experimental protocols for key assays, and visual representations of its signaling cascades to serve as a valuable resource for the scientific community.
Introduction
Initially identified through bioinformatics and functional studies in zebrafish, APELA (Apelin Receptor Early Endogenous Ligand) is a peptide hormone that plays a crucial role in embryonic development, particularly in cardiogenesis.[1][2] Unlike the other endogenous ligand for the APJ receptor, Apelin, APELA shares no sequence homology, suggesting a distinct evolutionary origin and potentially unique functional nuances.[3] The APELA gene, located on chromosome 4 in humans, encodes a 54-amino acid preproprotein that is processed into smaller, biologically active peptides, including ELA-32, ELA-21, and ELA-11.[4][5][6] This guide will focus on the properties and functions of ELA-32, the most studied isoform.
Molecular Biology and Expression
Gene and Protein Structure
The human APELA gene is located on chromosome 4q32.3 and gives rise to a 54-amino acid preproprotein.[5][6] Cleavage of a 22-amino acid N-terminal signal peptide results in the mature ELA-32 proprotein.[4] Further proteolytic processing can generate shorter, active fragments.[4]
Tissue Expression
APELA exhibits a distinct and dynamic expression pattern. During embryonic development, it is highly expressed and essential for the proper formation of the cardiovascular system.[1][7] In adults, APELA expression is most prominently detected in the kidney and prostate, with lower levels found in various other tissues, including the heart and blood vessels.[8][9]
Table 1: Quantitative Gene Expression Data for Human APELA
| Tissue | Expression Level (Normalized Units) | Data Source |
| Kidney | High | The Human Protein Atlas[10] |
| Prostate | High | GeneCards[8] |
| Skin | Moderate | GeneCards[8] |
| Heart | Low | The Human Protein Atlas[10] |
| Lung | Low | The Human Protein Atlas[10] |
Note: Expression levels are qualitative summaries from publicly available databases and may vary based on the detection method and specific study.
Table 2: APELA Protein Concentration in Human Plasma
| Condition | Plasma Concentration | Reference |
| Healthy Adults | Variable, with a reported range of <0.2 to >0.6 nmol/L | Yang et al.[11] |
| Chronic Kidney Disease | Elevated, with a negative correlation to eGFR | Clayton et al.[12] |
APELA Signaling Pathways
APELA exerts its biological effects primarily through the activation of the apelin receptor (APJ), a class A G protein-coupled receptor (GPCR).[4] Binding of APELA to APJ initiates a cascade of intracellular signaling events.
G Protein-Coupled Signaling
Upon ligand binding, the APJ receptor couples to inhibitory G proteins (Gαi/o) and Gq/11 proteins.[6]
-
Gαi/o Pathway: Activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] This pathway is crucial for many of the physiological effects of APELA.
-
Gαq/11 Pathway: Coupling to Gαq/11 activates phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium concentrations and activation of protein kinase C (PKC).[6]
PI3K/Akt Signaling Pathway
APELA has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cell survival, growth, and proliferation.[2][6] This activation is often downstream of G protein activation and is implicated in the pro-survival and pro-angiogenic effects of APELA.
ERK/MAPK Signaling Pathway
Activation of the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is another important consequence of APELA-APJ signaling.[13] This pathway plays a key role in cell proliferation, differentiation, and migration.
Table 3: Quantitative Signaling Data for APELA Isoforms
| Assay | Ligand | EC50 / IC50 | Reference |
| cAMP Inhibition | ELA-32 | logIC50 = -7.59 ± 0.474 | Murza et al.[1] |
| cAMP Inhibition | ELA-21 | logIC50 = -7.589 ± 0.352 | Murza et al.[1] |
| β-arrestin Recruitment (BRET) | ELA-32 | logEC50 = -7.66 ± 0.114 | Murza et al.[1] |
| β-arrestin Recruitment (BRET) | ELA-21 | logEC50 = -7.183 ± 0.061 | Murza et al.[1] |
Physiological and Pathological Roles
APELA is involved in a wide array of physiological processes and has been implicated in the pathophysiology of several diseases.
Embryonic Development
APELA is indispensable for early embryonic development. Studies in zebrafish have demonstrated its critical role in endoderm differentiation, gastrulation, and heart development.[1][7][14] Knockdown of APELA in zebrafish embryos leads to severe cardiovascular defects.[14]
Cardiovascular Function
In adults, APELA plays a significant role in cardiovascular homeostasis. It has been shown to increase cardiac contractility, promote vasodilation, and regulate blood pressure.[9][13] In mouse models of myocardial infarction, administration of APELA improved cardiac function and reduced fibrosis.[15][16]
Renal Function and Fluid Homeostasis
APELA is highly expressed in the adult kidney and is involved in the regulation of fluid balance.[4] It has been shown to increase diuresis and water intake in rats.[4] Dysregulation of APELA has been linked to chronic kidney disease.[12]
Cancer
The role of APELA in cancer is complex and appears to be context-dependent. In some cancers, such as ovarian cancer, elevated APELA expression is associated with tumor growth and migration.[17] However, in other contexts, it may have anti-tumor effects. Further research is needed to fully elucidate its role in oncology.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study APELA.
APELA-APJ Receptor Binding Assay (Radioligand Competition)
This protocol describes a competitive radioligand binding assay to determine the binding affinity of APELA to the APJ receptor.
Materials:
-
CHO-K1 cells stably expressing the human APJ receptor
-
Cell culture medium and reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
[¹²⁵I]-Apelin-13 (radioligand)
-
Unlabeled APELA peptides (competitor)
-
Binding buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Culture CHO-K1-APJ cells to confluency. Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Competition Binding: In a 96-well plate, add in the following order:
-
Binding buffer
-
A fixed concentration of [¹²⁵I]-Apelin-13 (typically at its Kd concentration)
-
Increasing concentrations of unlabeled APELA
-
Cell membrane preparation
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
Table 4: APELA Binding Affinity for APJ Receptor
| Ligand | Kd (Binding Affinity) | Reference |
| APELA | 0.51 nM | Chen et al.[4] |
APELA-Induced cAMP Inhibition Assay
This protocol details a method to measure the inhibition of forskolin-stimulated cAMP production by APELA in cells expressing the APJ receptor.
Materials:
-
CHO-K1 cells stably expressing the human APJ receptor
-
Cell culture medium and reagents
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX)
-
Forskolin
-
APELA peptides
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Procedure:
-
Cell Seeding: Seed CHO-K1-APJ cells into a 384-well plate and culture overnight.
-
Cell Stimulation:
-
Aspirate the culture medium.
-
Add assay buffer containing a fixed concentration of forskolin (to stimulate cAMP production) and varying concentrations of APELA.
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the APELA concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
APELA-Induced ERK1/2 Phosphorylation Assay (Western Blot)
This protocol outlines the detection of ERK1/2 phosphorylation in response to APELA stimulation using Western blotting.
Materials:
-
Cells expressing the APJ receptor (e.g., HEK293-APJ)
-
Serum-free cell culture medium
-
APELA peptides
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Stimulation: Culture cells to 70-80% confluency. Serum-starve the cells for several hours. Stimulate the cells with varying concentrations of APELA for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phospho-ERK to total ERK.
Conclusion
APELA (ELA-32) is a recently discovered peptide hormone with profound implications for human health and disease. Its crucial roles in embryonic development, cardiovascular function, and other physiological processes make it an attractive target for therapeutic development. This technical guide provides a comprehensive resource for researchers, summarizing the current understanding of APELA's biology and providing detailed methodologies for its study. As research in this field continues to evolve, a deeper understanding of the APELA-APJ signaling axis will undoubtedly pave the way for novel diagnostic and therapeutic strategies.
References
- 1. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 2. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mmpc.org [mmpc.org]
- 9. Echocardiography: Mouse [protocols.io]
- 10. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 11. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3.4. Western Blotting and Detection [bio-protocol.org]
- 13. resources.revvity.com [resources.revvity.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. google.com [google.com]
- 16. genemedi.net [genemedi.net]
- 17. dovepress.com [dovepress.com]
ELA-32: A Comprehensive Technical Guide to its Sequence, Structure, and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the human protein ELA-32, also known as ELABELA, Toddler, or Apela. ELA-32 is a recently identified peptide hormone that plays a critical role in embryonic development, cardiovascular regulation, and fluid homeostasis. It is an endogenous ligand for the apelin receptor (APJ), a G-protein coupled receptor. This document details the protein's sequence and structural characteristics, its signaling pathways, and provides detailed protocols for key experimental assays. The information presented is intended to be a valuable resource for researchers and professionals involved in drug discovery and development targeting the apelinergic system.
ELA-32 Protein Sequence and Physicochemical Properties
ELA-32 is a 32-amino acid peptide that is processed from a 54-amino acid precursor protein.[1] The mature peptide has a disulfide bridge between cysteine residues at positions 17 and 22, which is crucial for its biological activity.[2]
Table 1: Physicochemical Properties of Human ELA-32
| Property | Value | Reference |
| Amino Acid Sequence | QRPVNLTMRRKLRKHNCLQRRCMPLHSRVPFP | [2] |
| Molecular Weight | 3967.8 Da | [2] |
| Formula | C170H289N63O39S4 | [2] |
| Modifications | Disulfide bridge: Cys17-Cys22 | [2] |
| Solubility | Soluble to 1 mg/ml in water | [2] |
| Half-life in human plasma | 47.2 ± 5.7 min | [3] |
| Half-life in human kidney | 44.2 ± 3 s | [3] |
ELA-32 Structure
The three-dimensional structure of the human apelin receptor in complex with ELA-32 has been determined by cryogenic electron microscopy (cryo-EM). This has provided significant insights into the molecular basis of their interaction. The structure is available in the Protein Data Bank (PDB) under the accession code 7W0N.[2]
The cryo-EM structure reveals that ELA-32 binds to a pocket within the transmembrane domain of the apelin receptor. This binding induces a conformational change in the receptor, leading to the activation of downstream signaling pathways.[4]
Signaling Pathways
ELA-32 exerts its biological effects by binding to and activating the apelin receptor (APJ), a class A G-protein coupled receptor (GPCR). This activation triggers multiple downstream signaling cascades.
G-protein Coupled Signaling
Upon binding of ELA-32, the apelin receptor couples to inhibitory G-proteins (Gi). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5]
PI3K/AKT Pathway
ELA-32 is a potent activator of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[6] This pathway is crucial for cell survival, proliferation, and growth. Activation of this pathway by ELA-32 is implicated in its protective effects on the cardiovascular system.
TGFβ Pathway Potentiation
ELA-32 has also been shown to potentiate the Transforming Growth Factor-beta (TGFβ) signaling pathway.[6] This interaction is important in the context of embryonic stem cell differentiation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of ELA-32.
Radioligand Binding Assay for Apelin Receptor
This assay is used to determine the binding affinity of ELA-32 to the apelin receptor.
Materials:
-
Membrane preparations from cells expressing the human apelin receptor.
-
[¹²⁵I]-Apelin-13 (radioligand).
-
Unlabeled ELA-32.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (GF/C).
-
Scintillation fluid.
Procedure:
-
Prepare a dilution series of unlabeled ELA-32 in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer (for total binding) or a high concentration of unlabeled apelin (for non-specific binding) or the ELA-32 dilutions.
-
Add 50 µL of [¹²⁵I]-Apelin-13 (final concentration ~0.1 nM) to each well.
-
Add 100 µL of the membrane preparation to each well.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).
-
Wash the filters three times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition binding data.
cAMP Inhibition Assay
This assay measures the ability of ELA-32 to inhibit cAMP production upon activation of the Gi-coupled apelin receptor.
Materials:
-
CHO-K1 cells stably expressing the human apelin receptor.
-
Forskolin.
-
ELA-32.
-
cAMP assay kit (e.g., HTRF or AlphaScreen).
Procedure:
-
Seed the cells in a 96-well plate and culture overnight.
-
Wash the cells with serum-free medium.
-
Prepare a dilution series of ELA-32.
-
Add the ELA-32 dilutions to the cells and incubate for 15 minutes at 37°C.
-
Add forskolin (to stimulate cAMP production) to all wells except the basal control and incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.[7]
-
Calculate the percentage inhibition of forskolin-stimulated cAMP production for each ELA-32 concentration.
-
Determine the EC50 value by non-linear regression analysis.
Western Blot for AKT Phosphorylation
This protocol is used to detect the activation of the PI3K/AKT pathway by measuring the phosphorylation of AKT at Ser473.
Materials:
-
Cells responsive to ELA-32 (e.g., HUVECs).
-
ELA-32.
-
Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (5% BSA in TBST).
-
Primary antibodies: anti-phospho-AKT (Ser473) and anti-total AKT.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
Procedure:
-
Sample Preparation:
-
Culture cells to 70-80% confluency.
-
Treat cells with different concentrations of ELA-32 for a specified time (e.g., 15-30 minutes).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT.
-
Quantitative Data Summary
Table 2: Binding and Functional Activity of Human ELA-32
| Parameter | Value | Assay | Cell Line | Reference |
| IC50 | 0.27 nM | Radioligand Binding | - | [2] |
| Kd | 0.51 nM | Radioligand Binding | - | [2] |
Conclusion
ELA-32 is a pleiotropic peptide hormone with significant potential as a therapeutic target, particularly in the context of cardiovascular diseases. This guide provides a comprehensive summary of its molecular and functional characteristics, along with detailed experimental protocols to facilitate further research. The elucidation of its structure and signaling pathways opens new avenues for the rational design of novel drugs targeting the apelin-ELA system.
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. rcsb.org [rcsb.org]
- 3. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insight into apelin receptor-G protein stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insights into the regulation of monomeric and dimeric apelin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
ELA-32 Binding Affinity for the Human Apelin Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of ELA-32 (also known as Apela or Toddler) to the human apelin receptor (APJ, AGTRL1). ELA-32 is an endogenous peptide hormone that, along with apelin, constitutes the two known ligands for this G protein-coupled receptor (GPCR). The apelin receptor system is a critical regulator of cardiovascular function, fluid homeostasis, and embryonic development, making it a promising target for therapeutic intervention. This document summarizes quantitative binding data, details experimental protocols for affinity determination, and visualizes the key signaling pathways activated by ELA-32.
Quantitative Binding Affinity Data
ELA-32 is a potent, high-affinity agonist for the human apelin receptor.[1] The binding affinity has been characterized by determining the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd). These values, collated from multiple sources, are presented in Table 1 for comparative analysis.
| Parameter | Value (nM) | Cell Line/System | Reference |
| IC50 | 0.27 | Not specified | [1] |
| Kd | 0.51 | Not specified | [1] |
| Ki | 1.343 | Not specified | [2] |
Table 1: Quantitative Binding Affinity Data for ELA-32 and the Human Apelin Receptor. The table summarizes key binding parameters, demonstrating the high affinity of ELA-32 for its receptor.
Experimental Protocols: Radioligand Competition Binding Assay
The determination of the binding affinity of ELA-32 for the apelin receptor is commonly achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled ligand (ELA-32) to displace a radiolabeled ligand from the receptor. A detailed, generalized protocol for such an assay is provided below.
I. Materials and Reagents
-
Cell Membranes: Membranes prepared from a cell line stably overexpressing the human apelin receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [¹²⁵I]-Apelin-13 is a commonly used radioligand.
-
Unlabeled Ligand: ELA-32 peptide.
-
Binding Buffer: Typically contains 25 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, and 0.5% BSA, adjusted to pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of an unlabeled apelin receptor ligand (e.g., 2 µM Apelin-13).
-
Filtration Apparatus: A 96-well plate harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter: For measuring radioactivity.
II. Experimental Procedure
-
Membrane Preparation:
-
Culture CHO-K1 or HEK293 cells stably expressing the human apelin receptor.
-
Harvest the cells and homogenize them in a lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
Perform the assay in a 96-well plate.
-
Prepare serial dilutions of the unlabeled ELA-32 ligand in the binding buffer.
-
To each well, add the following in order:
-
Binding buffer.
-
A fixed concentration of the radioligand (e.g., [¹²⁵I]-Apelin-13).
-
The serially diluted unlabeled ELA-32 or the non-specific binding control.
-
The cell membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using the plate harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain the specific binding.
-
Plot the specific binding as a function of the logarithm of the unlabeled ELA-32 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
The binding of ELA-32 to the apelin receptor initiates a cascade of intracellular signaling events. These events can be broadly categorized into G protein-dependent and β-arrestin-dependent pathways. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for a binding assay and the key signaling pathways activated by ELA-32.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: ELA-32 signaling pathways upon binding to the apelin receptor.
Upon binding of ELA-32 to the apelin receptor, several downstream signaling cascades are initiated.[1] The receptor couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] This can also lead to an increase in intracellular calcium mobilization.[3]
Furthermore, the activated receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin 1 and β-arrestin 2.[3] This interaction can lead to the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway and facilitates receptor internalization.[3]
ELA-32 also potently activates the PI3K/AKT signaling pathway.[1] This activation proceeds through the phosphorylation of AKT, which in turn can activate the mammalian target of rapamycin complex 1 (mTORC1). This pathway is crucial for promoting cell survival, proliferation, and self-renewal in various cell types.[4]
References
- 1. digital.csic.es [digital.csic.es]
- 2. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The network map of Elabela signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: ELA-32 (Human) Downstream Signaling Pathways
Disclaimer: Publicly available scientific literature and databases do not contain information on a human protein or signaling molecule designated as "ELA-32." This name may be a non-standard identifier, a proprietary code for a molecule under development, a very recent discovery not yet in the public domain, or a typographical error.
This guide, therefore, addresses the user's request by outlining a comprehensive framework for characterizing the downstream signaling pathways of a novel protein, using hypothetical examples structured according to the user's detailed specifications. Researchers who have identified a new molecule, here termed "ELA-32," can adapt this template to structure their findings.
Introduction to ELA-32
For the purpose of this guide, we will hypothesize that ELA-32 is a recently identified transmembrane receptor with suspected ties to cellular proliferation and metabolic regulation. The following sections will detail the hypothetical signaling cascades, quantitative data, and experimental methodologies that would be necessary to fully characterize its function.
Core Signaling Pathways of ELA-32
Upon ligand binding, ELA-32 is hypothesized to activate two primary downstream signaling cascades: the MAPK/ERK pathway, promoting cell growth, and the PI3K/AKT/mTOR pathway, influencing cell survival and metabolism.
Activation of ELA-32 is proposed to lead to the recruitment of the GRB2 adaptor protein, initiating the Ras-Raf-MEK-ERK signaling cascade.
Caption: Hypothetical ELA-32-activated MAPK/ERK signaling pathway.
Concurrent with MAPK/ERK activation, ELA-32 is also hypothesized to activate the PI3K/AKT/mTOR pathway, a critical regulator of cell survival, growth, and metabolism.
Caption: Hypothetical ELA-32-activated PI3K/AKT/mTOR signaling.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from key experiments designed to elucidate ELA-32 signaling.
Table 1: Kinase Activation Assays
| Downstream Target | Fold Change in Phosphorylation (ELA-32 Ligand vs. Control) | Standard Deviation | p-value |
|---|---|---|---|
| ERK1/2 (Thr202/Tyr204) | 8.5 | ± 1.2 | < 0.001 |
| AKT (Ser473) | 6.2 | ± 0.9 | < 0.005 |
| mTOR (Ser2448) | 4.8 | ± 0.7 | < 0.01 |
| JNK (Thr183/Tyr185) | 1.1 | ± 0.3 | > 0.05 (ns) |
Table 2: Gene Expression Analysis (RT-qPCR)
| Target Gene | Fold Change in mRNA Expression (ELA-32 Ligand vs. Control) | Standard Deviation | p-value |
|---|---|---|---|
| c-Fos | 12.3 | ± 2.1 | < 0.001 |
| Cyclin D1 | 9.7 | ± 1.5 | < 0.001 |
| Bcl-2 | 5.4 | ± 0.8 | < 0.01 |
| GAPDH | 1.0 | ± 0.1 | > 0.05 (ns) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. Below are example protocols for key experiments.
This protocol is designed to quantify the activation of downstream kinases following ELA-32 stimulation.
Caption: Standard workflow for Western blot analysis.
Protocol Steps:
-
Cell Culture and Serum Starvation: Plate human embryonic kidney (HEK293) cells stably expressing ELA-32 at a density of 2 x 10^6 cells per 10 cm dish. Once 80% confluent, serum-starve the cells for 18 hours in DMEM.
-
Ligand Stimulation: Treat cells with 100 ng/mL of the ELA-32 ligand for various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Lysis: Wash cells twice with ice-cold PBS and lyse with 500 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine protein concentration using a bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel and run at 120V for 90 minutes.
-
Transfer: Transfer proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 1 hour.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., rabbit anti-phospho-ERK1/2, 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated anti-rabbit secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imaging system.
-
Analysis: Quantify band intensity using ImageJ or similar software. Normalize phospho-protein levels to total protein levels for each target.
This protocol is used to identify proteins that physically interact with ELA-32 upon its activation.
Protocol Steps:
-
Cell Lysis: Lyse ligand-stimulated and control cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS).
-
Pre-clearing: Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-ELA-32 antibody or an isotype control IgG overnight at 4°C.
-
Complex Capture: Add fresh Protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners (e.g., GRB2).
Conclusion and Future Directions
This guide provides a hypothetical framework for the investigation of the "ELA-32" signaling pathways. The presented diagrams, data tables, and protocols serve as a template for the systematic characterization of a novel signaling molecule. Future research should focus on validating these initial findings through in vivo models and exploring the therapeutic potential of targeting the ELA-32 pathway in relevant disease contexts. The use of advanced techniques such as mass spectrometry-based proteomics following co-immunoprecipitation would be invaluable for identifying the complete ELA-32 interactome.
ELA-32: A Comprehensive Human Tissue Expression Profile and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELA-32, also known as ELABELA or apelin receptor early endogenous ligand (APELA), is a 32-amino acid peptide hormone that has emerged as a critical signaling molecule in human physiology. It is one of two endogenous ligands for the G-protein-coupled apelin receptor (APJ), playing a vital role in a diverse range of biological processes. This technical guide provides an in-depth overview of the human tissue expression profile of ELA-32, detailed experimental protocols for its detection, and a summary of its key signaling pathways.
The APELA gene encodes a 54-amino acid preproprotein, which is processed to yield the mature ELA-32 peptide, among other isoforms.[1] ELA-32 is recognized for its crucial functions in cardiovascular development and fluid homeostasis.[2] It also plays a significant role in maintaining the self-renewal of human embryonic stem cells.[2] Understanding the tissue-specific expression of ELA-32 is paramount for elucidating its physiological functions and its potential as a therapeutic target in various diseases.
Quantitative Expression Analysis
The expression of the APELA gene, which encodes ELA-32, exhibits a distinct pattern across human tissues. The following tables summarize the quantitative mRNA expression levels derived from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas, providing a comprehensive overview of APELA distribution in the human body.
Table 1: APELA Gene Expression in Human Tissues (RNA-Seq)
This table presents the consensus normalized expression of the APELA gene across a wide range of human tissues, measured in normalized Transcripts Per Million (nTPM). The data is sourced from the Human Protein Atlas, which integrates data from the GTEx project.
| Tissue | nTPM |
| Kidney | 21.6 |
| Placenta | 19.9 |
| Prostate | 12.0 |
| Lung | 5.5 |
| Heart muscle | 4.8 |
| Stomach | 4.1 |
| Duodenum | 3.9 |
| Small intestine | 3.5 |
| Colon | 3.2 |
| Liver | 2.9 |
| Pancreas | 2.5 |
| Spleen | 2.1 |
| Adipose tissue | 1.8 |
| Skeletal muscle | 1.5 |
| Brain (Cerebral Cortex) | 0.5 |
| Skin | 0.4 |
| Testis | 0.3 |
| Ovary | 0.2 |
Data sourced from the Human Protein Atlas.
Table 2: ELA-32 Protein Expression in Human Cardiovascular Tissues
While a comprehensive quantitative proteomic profile of ELA-32 across all human tissues is not yet available, studies have confirmed its presence in various cardiovascular tissues. The following table provides a qualitative summary of ELA peptide expression based on immunofluorescence staining.[3]
| Tissue | Protein Expression Level |
| Pulmonary Artery | Detected |
| Coronary Artery | Detected |
| Mammary Artery | Detected |
| Radial Artery | Detected |
| Umbilical Vein | Detected |
| Aorta | Detected |
| Saphenous Vein | Detected |
| Left Ventricle | Detected |
| Lung | Detected |
Data interpretation based on immunofluorescence studies.[3]
Experimental Protocols
This section provides detailed methodologies for the detection and quantification of ELA-32 and its corresponding mRNA transcript, APELA. These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents.
Immunohistochemistry (IHC) for ELA-32 Detection in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol outlines the steps for the immunohistochemical staining of ELA-32 in FFPE human tissue sections.
1. Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Rehydrate the sections by sequential immersion in:
-
100% ethanol, two changes for 3 minutes each.
-
95% ethanol for 3 minutes.
-
70% ethanol for 3 minutes.
-
50% ethanol for 3 minutes.
-
-
Rinse with distilled water.
2. Antigen Retrieval:
-
Immerse slides in a 10 mM sodium citrate buffer (pH 6.0).
-
Heat the buffer to 95-100°C for 20-30 minutes in a water bath or steamer.
-
Allow the slides to cool to room temperature in the buffer (approximately 20 minutes).
3. Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol for 15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse slides twice with Phosphate Buffered Saline (PBS) for 5 minutes each.
4. Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature to prevent non-specific antibody binding.
5. Primary Antibody Incubation:
-
Dilute the primary antibody against ELA-32 in the blocking solution according to the manufacturer's recommendations.
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation:
-
Rinse slides three times with PBS for 5 minutes each.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) diluted in blocking solution for 1 hour at room temperature.
7. Signal Amplification and Detection:
-
Rinse slides three times with PBS for 5 minutes each.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes at room temperature.
-
Rinse slides three times with PBS for 5 minutes each.
-
Apply a diaminobenzidine (DAB) substrate solution and monitor for color development under a microscope.
-
Stop the reaction by immersing the slides in distilled water.
8. Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with running tap water.
-
Dehydrate the sections through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
Western Blotting for ELA-32 Detection
This protocol describes the detection of ELA-32 in tissue lysates or plasma.
1. Sample Preparation:
-
Homogenize tissue samples in RIPA buffer containing protease inhibitors.
-
For plasma samples, consider depletion of high-abundance proteins to enhance detection of lower-abundance peptides like ELA-32.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
2. SDS-PAGE:
-
Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto a 15% or 4-20% gradient SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
4. Blocking:
-
Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
5. Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against ELA-32 diluted in the blocking buffer overnight at 4°C with gentle agitation.
6. Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
7. Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
RNA Sequencing (RNA-Seq) for APELA Gene Expression Analysis
This section outlines a general workflow for quantifying APELA mRNA levels in human tissues.
1. RNA Extraction:
-
Isolate total RNA from fresh-frozen tissue samples using a TRIzol-based method or a commercial RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-quality RNA (RIN > 7).
2. Library Preparation:
-
Prepare sequencing libraries from 100 ng to 1 µg of total RNA.
-
Deplete ribosomal RNA (rRNA) or select for poly(A)+ RNA.
-
Fragment the RNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second cDNA strand.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
3. Sequencing:
-
Quantify and qualify the prepared libraries.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
4. Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Trimming: Remove adapter sequences and low-quality bases.
-
Alignment: Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene.
-
Normalization: Normalize the read counts to account for differences in sequencing depth and gene length, typically expressed as Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM).
Signaling Pathways and Visualizations
ELA-32 exerts its biological effects by binding to and activating the apelin receptor (APJ), a G-protein coupled receptor (GPCR). This interaction triggers a cascade of intracellular signaling events.
ELA-32/APJ Signaling Pathway
Upon binding of ELA-32, the APJ receptor can couple to different G-proteins, primarily Gαi and Gαq, leading to the activation of multiple downstream pathways. Key signaling cascades include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation, and the Extracellular signal-regulated kinase (ERK)1/2 pathway, involved in cell growth and differentiation.
Caption: ELA-32 activates the APJ receptor, initiating downstream signaling cascades.
Experimental Workflow for APELA RNA-Seq Analysis
The following diagram illustrates a typical workflow for the analysis of APELA gene expression from tissue samples using RNA sequencing.
Caption: A standard bioinformatics pipeline for RNA-Seq data analysis.
Conclusion
ELA-32 is a peptide hormone with a distinct and functionally significant tissue expression profile in humans. The highest levels of APELA mRNA are observed in the kidney, placenta, and prostate, with notable expression in cardiovascular tissues. This guide provides a foundational resource for researchers and drug development professionals, offering quantitative expression data, detailed experimental protocols, and an overview of the key signaling pathways. Further research into the quantitative protein expression of ELA-32 across a broader range of tissues will continue to illuminate its diverse physiological and pathological roles.
References
The Physiological Role of Elabela-32 in the Human Cardiovascular System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elabela-32 (ELA-32) is a recently identified peptide hormone that, along with apelin, serves as an endogenous ligand for the G protein-coupled apelin receptor (APJ).[1][2] The ELA-APJ signaling axis is a critical regulator of cardiovascular homeostasis, playing essential roles from embryonic development to adult physiology.[3][4] Growing evidence indicates that ELA-32 exerts a range of protective effects on the cardiovascular system, including positive inotropic actions, vasodilation, promotion of angiogenesis, and reduction of cardiac fibrosis.[1][5][6] These characteristics position the ELA-APJ system as a promising therapeutic target for a variety of cardiovascular diseases, including heart failure, pulmonary arterial hypertension (PAH), and myocardial infarction.[7][8][9] This technical guide provides an in-depth overview of the physiological role of ELA-32, focusing on its signaling mechanisms, quantitative effects, and the experimental protocols used to elucidate its function.
Data Presentation: Quantitative Effects of ELA-32
The following tables summarize the key quantitative data from preclinical studies investigating the cardiovascular effects of ELA-32.
| Table 1: Hemodynamic Effects of ELA-32 in Anesthetized Rats | | :--- | :--- | :--- | :--- | :--- | | Parameter | Treatment Group | Dose | Result (Mean ± SEM) | Control (Saline) | | Cardiac Contractility (dP/dtMAX) | ELA-32 | 20 nmol | Not specified in source | 142 ± 69 mm Hg/s | | | ELA-32 | 150 nmol | 2825 ± 565 mm Hg/s | 142 ± 69 mm Hg/s | | Cardiac Output | ELA-32 | 20 nmol | 3296 ± 370 RVU/min | 352 ± 86 RVU/min | | | ELA-32 | 150 nmol | 4000 ± 826 RVU/min | 716 ± 215 RVU/min | | Data sourced from a study using cardiac catheterization in rats.[1][6] RVU = Relative Volume Units. |
| Table 2: General Cardiovascular and Related Physiological Effects of ELA-32 | | :--- | :--- | | Physiological Effect | Observation | | Blood Pressure | Reduces arterial pressure; demonstrates systemic vasodilation.[1][9] | | Cardiac Function | Increases ejection fraction and stroke volume.[6][8] | | | Mitigates pressure overload-induced heart failure.[7] | | | Improves cardiac performance after myocardial infarction.[4] | | Vascular Effects | Promotes angiogenesis (formation of new blood vessels).[3][4][5] | | | Relaxes blood vessels.[4][5] | | Anti-Remodeling Effects | Reduces cardiac fibrosis.[5][10] | | | Attenuates pulmonary vascular remodeling in PAH models.[6][8] | | Renal Effects | Increases diuresis.[4][5] |
Signaling Pathways of ELA-32
ELA-32 initiates its effects by binding to the APJ receptor, a G protein-coupled receptor. This binding triggers several downstream signaling cascades that mediate its diverse physiological actions.
APJ Receptor Activation and Downstream Cascades
Upon binding ELA-32, the APJ receptor activates both G protein-dependent and β-arrestin-dependent signaling pathways.[8] ELA-32, in particular, has been shown to exhibit a strong bias towards the β-arrestin pathway.[8] These initial events lead to the modulation of several key intracellular signaling networks.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. umventures.org [umventures.org]
- 5. mmpc.org [mmpc.org]
- 6. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration | Springer Nature Experiments [experiments.springernature.com]
- 8. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monocrotaline-induced pulmonary arterial hypertension: the benefic effects of magnesium sulfate, Rosuvastatin and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
ELA-32 (Elabela) and its Role in Preeclampsia: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Preeclampsia (PE), a hypertensive disorder of pregnancy, remains a leading cause of maternal and fetal morbidity and mortality with an unclear molecular etiology.[1] Recent evidence has implicated the hormone Elabela (ELA), particularly the 32-amino-acid isoform ELA-32, and its signaling pathway as a critical component in placental development and the pathogenesis of preeclampsia.[1][2] This document provides an in-depth technical overview of the ELA-32 signaling axis, its role in normal and pathological pregnancies, quantitative data from key studies, detailed experimental protocols, and the potential therapeutic implications.
The ELA-APJ Signaling Axis
Elabela (also known as Apela or Toddler) is a recently discovered peptide hormone that, along with apelin, serves as an endogenous ligand for the apelin receptor (APJ or APLNR).[2][3] The gene encoding ELA, APELA, produces a 54-amino-acid preproprotein, which is processed into several active isoforms, including ELA-32 and ELA-21.[2][4] APJ is a G protein-coupled receptor (GPCR) that, upon activation by ELA-32, initiates downstream signaling cascades crucial for cardiovascular development, angiogenesis, and blood pressure regulation.[2][5][6]
G-Protein Dependent Signaling
ELA-32 binding to the APJ receptor primarily activates Gαi and Gαq protein-mediated pathways.[7]
-
Gαi Pathway: Activation of the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) production.[5][8]
-
Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[7][9]
-
Downstream Effectors: These initial signals converge on downstream pathways, notably stimulating the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and activating the PI3K/AKT/mTOR pathway, which are critical for cell proliferation, migration, and survival.[2][5][9]
References
- 1. ELABELA deficiency promotes preeclampsia and cardiovascular malformations in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The network map of Elabela signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Essential Role of the ELABELA-APJ Signaling Pathway in Cardiovascular System Development and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apelin, APJ, and ELABELA: Role in Placental Function, Pregnancy, and Foetal Development—An Overview [mdpi.com]
- 5. Elabela-apelin receptor signaling pathway is functional in mammalian systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
ELA-32: A Comprehensive Technical Guide to its Mechanism of Action as an APJ Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELA-32 (also known as Apela or Toddler) is a recently identified endogenous peptide hormone that, along with apelin, serves as a ligand for the G protein-coupled apelin receptor (APJ).[1] Structurally distinct from apelin, ELA-32 has emerged as a critical regulator in various physiological processes, particularly in the cardiovascular system.[2] This technical guide provides an in-depth exploration of the mechanism of action of ELA-32 as an APJ agonist, detailing its binding kinetics, downstream signaling cascades, and physiological effects. The information presented herein is intended to support further research and drug development efforts targeting the ELA-32/APJ signaling axis.
Binding Characteristics of ELA-32 to the APJ Receptor
ELA-32 is a potent, high-affinity agonist for the APJ receptor.[3] In silico docking analyses and competition binding experiments have demonstrated that ELA-32 and apelin share an overlapping binding site on the APJ receptor.[2] The binding of ELA-32 to APJ is characterized by high affinity, with dissociation constant (Kd) and half-maximal inhibitory concentration (IC50) values in the nanomolar range.[3]
Quantitative Binding Data
| Ligand | Parameter | Value | Cell/Tissue Type | Reference |
| ELA-32 (human) | IC50 | 0.27 nM | HEK293 cells expressing human APJ | [3] |
| ELA-32 (human) | Kd | 0.51 nM | HEK293 cells expressing human APJ | [3] |
| ELA-32 | Ki | 1.343 nM | - | [4] |
| Elabela(19-32) | EC50 (Gαi1 activation) | 8.6 nM | - | [5] |
| Elabela(19-32) | EC50 (β-arrestin-2 recruitment) | 166 nM | - | [5] |
Downstream Signaling Pathways Activated by ELA-32
Upon binding to the APJ receptor, ELA-32 initiates a cascade of intracellular signaling events through both G protein-dependent and G protein-independent (β-arrestin-mediated) pathways. This dual signaling capability allows for a complex and nuanced regulation of cellular function.
G Protein-Dependent Signaling
The APJ receptor is primarily coupled to the inhibitory G protein subunit, Gαi. Activation of Gαi by ELA-32 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] This inhibition of cAMP production is a hallmark of APJ receptor activation by its agonists.[7]
Furthermore, ELA-32-mediated APJ activation can lead to the activation of the Phosphoinositide 3-Kinase (PI3K)/AKT pathway.[3][8] This pathway is crucial for cell survival, proliferation, and growth. ELA-32 has been shown to promote the self-renewal of human embryonic stem cells (hESCs) via the PI3K/AKT pathway.[1][3]
β-Arrestin-Mediated Signaling
In addition to G protein coupling, ELA-32 binding to the APJ receptor also promotes the recruitment of β-arrestin proteins (β-arrestin-1 and β-arrestin-2).[5][6] β-arrestin recruitment leads to receptor desensitization and internalization, a common mechanism for regulating GPCR signaling.[6] However, β-arrestin can also act as a scaffold for various signaling proteins, initiating G protein-independent signaling cascades.
One of the key β-arrestin-mediated pathways activated by ELA-32 is the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway, which is part of the Mitogen-Activated Protein Kinase (MAPK) cascade.[6] Phosphorylation and activation of ERK1/2 play a significant role in mediating some of the physiological effects of ELA-32, such as increased cardiac contractility.
Signaling Pathway Diagram
Physiological Effects of ELA-32 as an APJ Agonist
The activation of APJ receptor by ELA-32 elicits a range of physiological responses, primarily impacting the cardiovascular system.
Cardiovascular Effects
-
Vasodilation: ELA-32 induces relaxation of blood vessels, leading to a decrease in arterial pressure.[6]
-
Positive Inotropy: It exerts a positive inotropic effect on the heart, increasing cardiac contractility and cardiac output.[2][6]
-
Angiogenesis: ELA-32 stimulates the formation of new blood vessels.[1][3]
-
Cardioprotection: Studies suggest that ELA-32 may have protective effects against heart failure.[6]
Other Physiological Roles
-
Fluid Homeostasis: ELA-32 is involved in the regulation of fluid balance in the body.[1]
-
Embryonic Development: It plays a crucial role in fetal vascular and cardiovascular development.[6]
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the mechanism of action of ELA-32.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of ELA-32 for the APJ receptor by measuring its ability to compete with a radiolabeled ligand.
Protocol Details: A detailed protocol for a competitive radioligand binding assay for the APJ receptor can be adapted from established methods.[8][9][10][11] Briefly, membranes from cells overexpressing the APJ receptor are incubated with a fixed concentration of a radiolabeled apelin analog (e.g., [125I]-(Pyr1)Apelin-13) and increasing concentrations of unlabeled ELA-32.[11] Non-specific binding is determined in the presence of a high concentration of unlabeled apelin.[8] After incubation, bound and free radioligand are separated by rapid filtration through glass fiber filters.[10] The radioactivity retained on the filters is then quantified using a gamma counter. The data are analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.
cAMP Inhibition Assay
This functional assay measures the ability of ELA-32 to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels, confirming its agonist activity at the Gαi-coupled APJ receptor.
Protocol Details: Cells expressing the APJ receptor are seeded into a microplate.[9] The cells are then stimulated with a fixed concentration of forskolin (an adenylyl cyclase activator) to elevate basal cAMP levels, in the presence of varying concentrations of ELA-32.[5] Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available detection kit, often based on competitive immunoassay principles like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).[12] The resulting data are plotted to generate a dose-response curve from which the EC50 value is determined.[5]
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the APJ receptor upon agonist stimulation, providing insight into the G protein-independent signaling and receptor regulation.
Protocol Details: A common method for this assay is the PathHunter® β-arrestin assay (DiscoverX).[3][4][5][6][12][13] This system utilizes cells co-expressing the APJ receptor fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).[6][12] Upon ELA-32-induced recruitment of β-arrestin to the receptor, the two enzyme fragments complement, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal. The luminescence is measured with a plate reader, and the data are used to generate a dose-response curve and calculate the EC50 for β-arrestin recruitment.[5]
ERK1/2 Phosphorylation Assay
This assay measures the activation of the ERK1/2 signaling pathway by quantifying the levels of phosphorylated ERK1/2.
Protocol Details: Cells expressing the APJ receptor are serum-starved and then stimulated with ELA-32 for various times. The cells are then lysed, and the cell lysates are subjected to Western blotting. The membranes are probed with antibodies specific for phosphorylated ERK1/2 and total ERK1/2. The band intensities are quantified, and the ratio of phosphorylated ERK to total ERK is calculated to determine the extent of ERK1/2 activation.
In Vivo Assessment of Cardiac Function
The physiological effects of ELA-32 on cardiac function can be assessed in animal models, such as rats.
Protocol Details: Rats are anesthetized, and baseline cardiovascular parameters are recorded.[2][14] ELA-32 is then administered intravenously, and changes in parameters such as blood pressure, heart rate, cardiac output, and ejection fraction are monitored using techniques like cardiac catheterization with a pressure-volume loop catheter or echocardiography.[2][14]
Conclusion
ELA-32 is a potent and high-affinity agonist of the APJ receptor, activating a complex network of downstream signaling pathways involving both G protein-dependent and β-arrestin-mediated mechanisms. Its significant physiological effects, particularly on the cardiovascular system, highlight the therapeutic potential of targeting the ELA-32/APJ axis. The experimental protocols outlined in this guide provide a framework for the continued investigation of ELA-32 and the development of novel therapeutics for cardiovascular and other diseases.
References
- 1. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cosmobio.co.jp [cosmobio.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. cosmobio.co.jp [cosmobio.co.jp]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Expanding the apelin receptor pharmacological toolbox using novel fluorescent ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. [125I]-(Pyr1)Apelin-13 is a novel radioligand for localizing the APJ orphan receptor in human and rat tissues with evidence for a vasoconstrictor role in man - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PathHunter® eXpress GIPR CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
- 13. cosmobio.co.jp [cosmobio.co.jp]
- 14. Effect of intravenous cell therapy in rats with old myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and History of the ELABELA/Toddler Peptide: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and core molecular mechanisms of the ELABELA/Toddler peptide, a critical signaling molecule in embryonic development and adult physiology. Discovered independently by two research groups in 2013 and 2014, this short peptide emerged from research into previously designated "noncoding" genomic regions. ELABELA, also known as Toddler or Apela, was identified as the second endogenous ligand for the G protein-coupled apelin receptor (APJ), playing a pivotal role in cardiovascular development, a function that could not be fully attributed to the first identified ligand, apelin. This guide details the key experimental methodologies that led to its discovery, including genetic screening in zebrafish and subsequent functional characterization. It summarizes the quantitative data from seminal studies, outlines the known signaling pathways, and provides detailed experimental protocols for key assays, offering a valuable resource for researchers in the field of peptide signaling and drug development.
Discovery and History
The existence of a second ligand for the apelin receptor (APJ) was long suspected due to the observation that mice lacking the apelin receptor exhibited a more severe cardiovascular phenotype than those lacking apelin itself. This suggested another crucial player in the signaling pathway essential for normal development. The quest to identify this missing ligand culminated in the near-simultaneous discovery of a novel peptide by two independent research teams.
In late 2013, Chng et al. published their findings on a peptide they named ELABELA (ELA) .[1] Their research, rooted in the study of zebrafish embryogenesis, identified a previously unannotated gene encoding a 54-amino acid precursor protein. This precursor is processed into smaller, biologically active peptides, with the 32-amino acid form (ELA-32) being a key product. Their work demonstrated that ELABELA is essential for the proper development of the endoderm and heart in zebrafish.[1]
Shortly after, in early 2014, Pauli et al. reported the discovery of a peptide they named Toddler .[2] Their approach involved a systematic screen for novel secreted micropeptides involved in zebrafish development. They found that Toddler was crucial for the coordinated movement of mesendodermal cells during gastrulation.[2] Importantly, both groups converged on the same finding: this new peptide exerted its effects by binding to and activating the apelin receptor.[1][2]
The discovery of ELABELA/Toddler opened a new chapter in our understanding of the apelinergic system, revealing a dual-ligand system for a single receptor, with each ligand potentially having distinct roles in development and physiology.
The ELABELA/Toddler Peptide and its Receptor
ELABELA is encoded by a gene that was previously considered a non-coding RNA. The full-length peptide precursor is 54 amino acids long and is processed into shorter, active forms, including ELA-32, ELA-21, and ELA-11.[3][4] These peptides have been shown to bind to the apelin receptor (APJ) with high affinity.
The apelin receptor is a class A G protein-coupled receptor (GPCR). Upon ligand binding, it can initiate signaling through two main pathways: the G protein-dependent pathway and the β-arrestin-dependent pathway.
Signaling Pathways
Activation of the APJ receptor by ELABELA triggers a cascade of intracellular events that are crucial for its biological functions. The signaling is multifaceted, involving both G protein-dependent and β-arrestin-dependent pathways.
G Protein-Dependent Signaling
Upon ELABELA binding, the APJ receptor couples to inhibitory G proteins (Gαi/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] Additionally, G protein activation stimulates the phosphatidylinositol 3-kinase (PI3K)/AKT and extracellular signal-regulated kinase (ERK1/2) pathways.[4] These pathways are critical for cell survival, proliferation, and migration.
β-Arrestin-Dependent Signaling
In addition to G protein signaling, ELABELA binding to the APJ receptor also promotes the recruitment of β-arrestins. This leads to receptor internalization and the initiation of a distinct set of signaling cascades that are independent of G proteins. The β-arrestin pathway is involved in different cellular responses and also contributes to the desensitization of G protein signaling.
Quantitative Data
The following tables summarize key quantitative data from foundational studies on ELABELA/Toddler, providing a comparative look at its binding affinity and signaling potency.
Table 1: Binding Affinities of ELABELA Peptides and Apelin to the Apelin Receptor
| Ligand | pKi | Assay System | Reference |
| ELA-32 | 9.59 ± 0.08 | Human Left Ventricle | [5] |
| ELA-21 | 8.52 ± 0.11 | Human Left Ventricle | [5] |
| ELA-11 | 7.85 ± 0.05 | Human Left Ventricle | [5] |
| [Pyr1]apelin-13 | 8.85 ± 0.04 | Human Left Ventricle | [5] |
Table 2: Signaling Potency of ELABELA Peptides and Apelin
| Ligand | EC50 (cAMP Inhibition) | Assay System | Reference |
| ELA-32 | Subnanomolar | CHO-K1 cells | [5] |
| ELA-21 | Subnanomolar | CHO-K1 cells | [5] |
| ELA-11 | Subnanomolar | CHO-K1 cells | [5] |
| [Pyr1]apelin-13 | Subnanomolar | CHO-K1 cells | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments that were instrumental in the discovery and characterization of ELABELA/Toddler.
Zebrafish Maintenance and Embryo Collection
-
Zebrafish Husbandry: Zebrafish (Danio rerio) are maintained in a controlled aquatic facility with a 14-hour light/10-hour dark cycle at 28.5°C.
-
Embryo Collection: Embryos are obtained by natural spawning. Adult fish are placed in breeding tanks with a divider the evening before collection. The divider is removed in the morning, and embryos are collected within 30 minutes of spawning.
Gene Knockdown using Morpholinos (Chng et al., 2013)
This protocol describes the use of morpholino antisense oligonucleotides to transiently knock down gene expression in zebrafish embryos.
-
Morpholino Design: Morpholinos targeting the translation start site (ATG) or splice junctions of the elabela gene are designed.
-
Stock Preparation: Morpholinos are resuspended in sterile water to a stock concentration of 1 mM.
-
Injection Mix Preparation: The morpholino stock is diluted to the desired working concentration (e.g., 0.5-1.0 ng/nL) in Danieau's solution with phenol red as a tracer dye.
-
Microinjection: Embryos at the one- to two-cell stage are aligned on an agarose plate. The morpholino solution is injected into the yolk of each embryo using a microinjector.
-
Phenotypic Analysis: Injected embryos are incubated at 28.5°C and observed for developmental defects at various time points.
References
- 1. ELABELA: a hormone essential for heart development signals via the apelin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toddler: an embryonic signal that promotes cell movement via Apelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
An In-Depth Technical Guide to Human ELA-32 Isoforms and Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elabela (ELA), also known as Apela or Toddler, is a recently discovered peptide hormone that plays a crucial role in various physiological processes, particularly in cardiovascular development and homeostasis. Encoded by the APELA gene, the primary translation product is a 54-amino acid precursor protein. Post-translational processing of this precursor gives rise to several bioactive isoforms, with ELA-32 being a principal form. These isoforms exert their effects primarily through the activation of the apelin receptor (APLNR), a G protein-coupled receptor. This technical guide provides a comprehensive overview of the known human ELA-32 isoforms, their biological activities, the signaling pathways they modulate, and detailed experimental protocols for their study.
Human ELA-32 Isoforms
The human APELA gene is located on chromosome 4 and contains 9 transcript variants, leading to the potential for multiple protein isoforms. The primary 54-amino acid preproprotein undergoes cleavage of its N-terminal signal peptide to yield ELA-32. Further proteolytic processing of ELA-32 can generate shorter, C-terminally derived active fragments. The most well-characterized human ELA isoforms are:
-
ELA-32: The 32-amino acid full-length active peptide.
-
ELA-21: A 21-amino acid C-terminal fragment of ELA-32.
-
ELA-11: An 11-amino acid C-terminal fragment of ELA-32.
In vitro metabolism studies of synthetic ELA-32 in human plasma and kidney homogenates have also identified other potential bioactive fragments, including ELA-20, ELA-19, and ELA-16.
Amino Acid Sequences of Major Human ELA Isoforms
| Isoform | Amino Acid Sequence |
| ELA-32 | QRPVNLTMRRKLRKHNCLQRRCMPLHSRVPFP |
| ELA-21 | LRKHNCLQRRCMPLHSRVPFP |
| ELA-11 | C M P L H S R V P F P |
Biological Activity and Quantitative Data
The biological functions of ELA isoforms are primarily mediated through their binding to and activation of the apelin receptor (APLNR). This interaction initiates downstream signaling cascades that influence a variety of cellular processes.
Receptor Binding Affinity and Potency
Quantitative studies have demonstrated that different ELA isoforms exhibit varying affinities for the APLNR, which in turn influences their biological potency.
| Isoform | Ligand Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Assay System | Reference |
| ELA-32 | 1.343 | -7.66 (logEC50) | HEK293 cells expressing human APLNR | [1] |
| ELA-21 | 4.364 | -7.183 (logEC50) | HEK293 cells expressing human APLNR | [1] |
Key Biological Activities
-
Cardiovascular Development and Function: ELA isoforms are critical for early cardiovascular development, including heart formation and angiogenesis.[2] In adults, they act as potent vasodilators and inotropic agents.
-
Stem Cell Self-Renewal: ELA-32 promotes the self-renewal of human embryonic stem cells (hESCs) by activating the PI3K/AKT signaling pathway.
-
Angiogenesis: ELA isoforms stimulate angiogenesis, the formation of new blood vessels, a process crucial in development and wound healing. This has been demonstrated in vitro using Human Umbilical Vein Endothelial Cells (HUVECs).
-
Fluid Homeostasis: ELA plays a role in regulating fluid balance in the body.
Signaling Pathways
Upon binding to the APLNR, ELA isoforms trigger a cascade of intracellular signaling events. The primary pathways activated are the Gαi/o-mediated pathway and the β-arrestin pathway, which in turn modulate the PI3K/AKT/mTOR and MAPK/ERK signaling cascades.
ELA-APLNR Signaling Initiation
Figure 1: Initiation of ELA-APLNR signaling at the plasma membrane.
PI3K/AKT/mTOR Signaling Pathway
Activation of the APLNR by ELA isoforms leads to the activation of Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates AKT. Activated AKT then modulates a variety of downstream effectors, including the mammalian target of rapamycin (mTOR), to regulate cell growth, proliferation, and survival.[3]
Figure 2: ELA-activated PI3K/AKT/mTOR signaling pathway.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling cascade activated by ELA isoforms. This pathway involves a series of protein kinase phosphorylations, ultimately leading to the activation of ERK1/2, which then translocates to the nucleus to regulate gene expression involved in cell differentiation and proliferation.
Figure 3: ELA-activated MAPK/ERK signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of ELA-32 isoforms.
Identification and Quantification of ELA Isoforms by Mass Spectrometry
Objective: To identify and differentiate ELA isoforms in biological samples.
Methodology:
-
Sample Preparation:
-
Extract proteins from plasma, tissue homogenates, or cell lysates using a suitable lysis buffer containing protease inhibitors.
-
Perform protein precipitation (e.g., with trichloroacetic acid) to concentrate the proteins and remove interfering substances.
-
Resuspend the protein pellet in a buffer compatible with enzymatic digestion (e.g., ammonium bicarbonate).
-
-
Reduction and Alkylation:
-
Reduce disulfide bonds using dithiothreitol (DTT) at 56°C for 30 minutes.
-
Alkylate free cysteine residues with iodoacetamide in the dark at room temperature for 20 minutes.
-
-
Enzymatic Digestion:
-
Digest the protein sample with a protease such as trypsin overnight at 37°C. The choice of enzyme can be varied to generate different peptide fragments.
-
-
Peptide Desalting:
-
Desalt the peptide mixture using C18 solid-phase extraction (SPE) cartridges or tips to remove salts and other contaminants that can interfere with mass spectrometry analysis.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Analyze the desalted peptides using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.
-
Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to acquire MS and MS/MS spectra.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a custom protein database containing the sequences of all known and predicted human ELA isoforms.
-
Use bioinformatics software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and infer the presence of specific isoforms. Isoform-specific peptides are crucial for unambiguous identification.
-
Figure 4: Workflow for mass spectrometry-based identification of ELA isoforms.
Quantification of ELA Isoforms by Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the concentration of specific ELA isoforms in biological fluids.
Methodology (Sandwich ELISA):
-
Plate Coating:
-
Coat a 96-well microplate with a capture antibody specific to the target ELA isoform (e.g., anti-ELA-32) diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites by adding blocking buffer (e.g., PBS with 1% BSA) and incubating for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate.
-
Add standards of known concentrations of the ELA isoform and the biological samples to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add a biotinylated detection antibody that recognizes a different epitope on the ELA isoform.
-
Incubate for 1-2 hours at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
-
Substrate Reaction and Measurement:
-
Wash the plate.
-
Add a chromogenic substrate for HRP (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the ELA isoform in the samples by interpolating their absorbance values on the standard curve.
-
In Vitro Angiogenesis (HUVEC Tube Formation) Assay
Objective: To assess the pro-angiogenic activity of ELA isoforms.
Methodology:
-
Preparation of Matrigel Plate:
-
Thaw growth factor-reduced Matrigel on ice.
-
Coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.
-
-
Cell Seeding:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) to 70-80% confluency.
-
Harvest the cells and resuspend them in serum-free or low-serum medium containing different concentrations of the ELA isoforms to be tested.
-
Seed the HUVECs onto the Matrigel-coated plate at a density of 1-2 x 10^4 cells per well.
-
-
Incubation and Observation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Monitor the formation of capillary-like tube structures at regular intervals using an inverted microscope.
-
-
Quantification:
-
Capture images of the tube networks.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Western Blot Analysis of PI3K/AKT and MAPK/ERK Pathway Activation
Objective: To determine the effect of ELA isoforms on the activation of downstream signaling pathways.
Methodology:
-
Cell Culture and Stimulation:
-
Culture a suitable cell line (e.g., HUVECs, HEK293 cells expressing APLNR) to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Stimulate the cells with different concentrations of ELA isoforms for various time points (e.g., 5, 15, 30, 60 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the lysates and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of key signaling proteins (e.g., phospho-AKT (Ser473), phospho-ERK1/2 (Thr202/Tyr204)).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against the total forms of the respective proteins (e.g., total AKT, total ERK1/2).
-
Quantify the band intensities using densitometry software.
-
Conclusion
The ELA-32 family of peptides represents a class of important signaling molecules with diverse biological functions, particularly in the cardiovascular system. Understanding the specific roles of each isoform is crucial for elucidating their physiological significance and for the development of novel therapeutic strategies targeting the apelin receptor. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the expression, quantification, and functional activity of human ELA-32 isoforms. Further research into the less-characterized isoforms and their comparative biological activities will undoubtedly provide deeper insights into the complex regulatory networks governed by the Elabela/APLNR signaling axis.
References
ELA-32: A Novel Endogenous Peptide Regulating Fluid Homeostasis
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of ELA-32 (also known as Elabela or Toddler), a recently discovered endogenous peptide ligand for the apelin receptor (APJ). ELA-32 is emerging as a critical regulator of cardiovascular function and fluid homeostasis.[1][2] This document details the molecular characteristics of ELA-32, its signaling pathways, and its intricate involvement in maintaining fluid balance, primarily through its interaction with the renin-angiotensin and vasopressin systems. We present key quantitative data from preclinical studies in structured tables, outline detailed experimental protocols for its investigation, and provide visual diagrams of its signaling and functional pathways. The guide aims to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of the ELA-32/APJ axis in diseases characterized by fluid dysregulation, such as hypertension and heart failure.
Introduction
Discovery of a New Endogenous Ligand
In 2013, a novel secreted peptide hormone named ELABELA (ELA), also referred to as Toddler or Apela, was identified as a second endogenous ligand for the previously characterized apelin receptor (APJ).[3] Encoded by a gene once considered a non-coding RNA, ELA was initially found to be essential for embryonic heart development.[3][4] Subsequent research has revealed that ELA is highly expressed in adult tissues, including the kidney and heart, where it plays a pivotal role in regulating cardiovascular function and maintaining body fluid homeostasis.[3][4] The most common and studied isoform of this peptide is the 32-amino acid ELA-32.
The Apelinergic System: APJ Receptor and its Ligands
The apelinergic system consists of the G protein-coupled receptor (GPCR) APJ and its two known endogenous peptide ligands: apelin and ELA.[1][2] This system is a crucial regulator of the cardiovascular system, energy metabolism, and fluid homeostasis.[2] While apelin has been studied for some time, the discovery of ELA has added a new layer of complexity and therapeutic potential to the APJ signaling axis. Both ligands bind to and activate the APJ receptor, but they can trigger distinct downstream signaling pathways, suggesting non-redundant physiological roles.[4][5][6]
The Importance of Fluid Homeostasis
Fluid homeostasis is the dynamic process of maintaining the body's fluid and electrolyte balance within a narrow physiological range. This equilibrium is essential for cellular function, tissue perfusion, and blood pressure regulation. The kidneys, central nervous system, and a complex network of hormones, including the renin-angiotensin-aldosterone system (RAAS) and arginine vasopressin (AVP), tightly control it. Dysregulation of this system is a hallmark of major cardiovascular diseases like hypertension, heart failure, and kidney disease. ELA-32 has been identified as a significant new player in this regulatory network.[3][7]
Molecular Profile and Mechanism of Action
ELA-32 is a 32-amino acid peptide derived from a 54-amino acid precursor protein.[4] It is highly expressed in the adult kidney and vascular endothelium.[3][8] ELA-32 exerts its physiological effects by binding to the APJ receptor.
APJ Receptor Signaling
Upon binding to the APJ receptor, ELA-32 primarily activates an inhibitory G-protein (Gαi) signaling pathway.[6][9] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[10] Like many GPCRs, the ELA-32/APJ axis can also signal through β-arrestin-dependent pathways, which are involved in receptor internalization and can initiate distinct downstream cellular responses.[10][11]
Antagonism of the Renin-Angiotensin System (RAS)
A primary mechanism by which ELA-32 regulates fluid balance and blood pressure is through its direct antagonism of the intrarenal renin-angiotensin system (RAS).[8][12] The RAS is a cascade that promotes sodium and water retention and vasoconstriction, thereby increasing blood pressure.[13] ELA-32 has been shown to suppress the expression of key RAS components in the kidney, including the (pro)renin receptor (PRR), renin, angiotensinogen (AGT), and the angiotensin II type 1 receptor (AT1R).[8][14] This inhibitory action counteracts the effects of RAS, promoting diuresis and lowering blood pressure.[8][12]
Interaction with the Vasopressin (AVP) System
The apelinergic system is known to functionally oppose the actions of arginine vasopressin (AVP), the body's primary antidiuretic hormone.[2] While direct ELA-32-AVP antagonism in the kidney is still under investigation, studies show that central administration of ELA can activate AVP neurons in the hypothalamus.[6][15] At the kidney level, apelin (the other APJ ligand) prevents AVP-induced translocation of aquaporin-2 (AQP2) water channels to the cell membrane in the collecting ducts, thereby inhibiting water reabsorption and promoting diuresis.[2][3] It is hypothesized that ELA-32 shares this aquaretic effect, contributing to its role in fluid excretion.
Preclinical Evidence and Quantitative Data
Preclinical studies, primarily in rodent models, have provided significant quantitative data on the effects of ELA-32 administration.
Effects on Renal Function and Blood Pressure
Administration of ELA-32 to high-salt-loaded Dahl salt-sensitive rats, a model of hypertension, demonstrated significant protective effects.[12]
Table 1: Effects of ELA-32 Infusion in Dahl Salt-Sensitive Rats
| Parameter | Control (High Salt) | ELA-32 Treated (High Salt) | Outcome | Reference |
|---|---|---|---|---|
| Mean Arterial Pressure | Elevated | Significantly Lowered | Antihypertensive Effect | [12] |
| Systolic Blood Pressure | Elevated | Significantly Lowered | Antihypertensive Effect | [12] |
| Diastolic Blood Pressure | Elevated | Significantly Lowered | Antihypertensive Effect | [12] |
| Albuminuria | Increased | Significantly Reduced | Renal Protection | [12] |
| Urinary Angiotensin II | Increased | Significantly Reduced | RAS Inhibition | [12] |
| Urinary Prorenin/Renin | Increased | Significantly Reduced | RAS Inhibition |[12] |
Modulation of Intrarenal RAS Components
ELA-32 treatment directly blunts the upregulation of key RAS components in the kidneys of hypertensive rats.[8]
Table 2: Relative Protein/mRNA Expression of RAS Components in Kidney Medulla/Cortex
| Gene/Protein | High Salt Diet | High Salt + ELA-32 | Effect of ELA-32 | Reference |
|---|---|---|---|---|
| Renin (Protein) | Upregulated | Significantly Blunted | Suppression | [8][12] |
| (Pro)renin Receptor (PRR) | Upregulated | Significantly Blunted | Suppression | [8] |
| Angiotensinogen (AGT) (mRNA) | Elevated | Suppressed | Suppression | [8] |
| AT1 Receptor (mRNA) | Elevated | Suppressed | Suppression | [8] |
| AT2 Receptor (mRNA) | Elevated | Suppressed | Suppression |[8] |
Effects on Cardiac Hemodynamics
In addition to its renal effects, ELA-32 has potent effects on the cardiovascular system, demonstrating positive inotropic (contractility-enhancing) and vasodilatory actions.
Table 3: Hemodynamic Effects of ELA-32 in Rats
| Parameter | Dose | Change vs. Saline Control | Outcome | Reference |
|---|---|---|---|---|
| LV Ejection Fraction | 20 nmol | +10.3% | Increased Contractility | |
| 150 nmol | +13.5% | Increased Contractility | ||
| Cardiac Output | 20 nmol | +3296 RVU/min | Increased Pumping | |
| 150 nmol | +4000 RVU/min | Increased Pumping |
| Cardiac Contractility (dP/dtMAX) | 150 nmol | +2825 mm Hg/s | Increased Contractility | |
Key Experimental Protocols
Investigating the role of ELA-32 in fluid homeostasis requires a combination of in vivo physiological assessments and ex vivo molecular analyses.
In Vivo Assessment of Fluid Balance
This protocol is designed to measure changes in water intake, urine output, and electrolyte balance in response to ELA-32 administration in a rodent model.
-
Animal Model: Male Sprague Dawley or Dahl salt-sensitive rats (8-10 weeks old).
-
Acclimatization: House animals individually in metabolic cages for at least 3 days to acclimatize. Maintain a 12-hour light/dark cycle and provide standard chow and water ad libitum.
-
Baseline Measurement: For 2 consecutive days, measure and record 24-hour water intake, 24-hour urine volume, and body weight. Collect urine samples for baseline analysis of osmolality and electrolyte (Na+, K+) concentration.
-
ELA-32 Administration: Implant osmotic minipumps subcutaneously for continuous infusion of either vehicle (saline) or ELA-32 at a specified dose (e.g., 1.5 mg·kg⁻¹·day⁻¹) for a period of 7-14 days.[12]
-
Data Collection: Continue daily measurements of water intake, urine output, and body weight throughout the infusion period. Collect 24-hour urine samples at specified intervals (e.g., day 3, 7, 14).
-
Sample Analysis: Analyze urine samples for osmolality using an osmometer and for Na+ and K+ concentrations using a flame photometer or ion-selective electrodes. At the end of the study, collect blood plasma and kidney tissues for further analysis.
-
Statistical Analysis: Compare data between vehicle- and ELA-32-treated groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).
Quantification of ELA-32 in Plasma
An enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying ELA-32 levels in plasma samples.[16]
-
Sample Collection: Collect peripheral venous blood into EDTA anticoagulation vacuum tubes.
-
Processing: Immediately centrifuge samples at 3000 x g for 10 minutes at 4°C.
-
Storage: Aliquot the resulting plasma and store at -80°C until analysis to prevent degradation.
-
Assay: Use a commercially available, high-sensitivity ELA-32 ELISA kit (e.g., Peninsula Laboratories International, S-1508.0001).[16] Follow the manufacturer's protocol precisely. The assay typically employs a double-antibody sandwich format.
-
Data Analysis: Generate a standard curve using the provided standards. Calculate the concentration of ELA-32 in the unknown samples by interpolating their absorbance values from the standard curve.
Analysis of Gene and Protein Expression
To assess the impact of ELA-32 on the expression of RAS components and other relevant markers in kidney tissue.[8]
-
Quantitative Real-Time PCR (qRT-PCR):
-
RNA Extraction: Isolate total RNA from kidney cortex and medulla tissue using a suitable kit (e.g., RNeasy, Qiagen).
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
PCR: Perform qRT-PCR using gene-specific primers for targets like Renin, AGT, AT1R, AT2R, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: Calculate relative mRNA expression using the ΔΔCt method.
-
-
Western Blotting:
-
Protein Extraction: Homogenize kidney tissue in RIPA buffer with protease inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., Renin, PRR) and a loading control (e.g., β-actin). Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band density using imaging software.
-
Implications for Drug Development
The multifaceted actions of ELA-32 present a compelling case for its therapeutic potential. Its ability to simultaneously lower blood pressure, promote diuresis, and protect renal function by counteracting the RAS makes the ELA-32/APJ axis an attractive target for several conditions:[5][8]
-
Hypertension: ELA-32-based therapies could offer a novel approach to managing high blood pressure, particularly in salt-sensitive forms.[12]
-
Heart Failure: By increasing cardiac contractility and output while reducing cardiac fibrosis, ELA-32 could be beneficial in treating heart failure.[5][17]
-
Kidney Disease: The renal-protective effects, including the reduction of albuminuria and inflammation, suggest a role in managing chronic kidney disease and hypertensive kidney damage.[3][8]
The development of stable ELA-32 peptide analogs or small molecule agonists for the APJ receptor could provide a new class of therapeutics for these complex cardiovascular and renal diseases.[5]
Conclusion
ELA-32 is a pivotal hormone in the regulation of fluid homeostasis and cardiovascular function. Its mechanism of action, centered on activation of the APJ receptor and potent antagonism of the renin-angiotensin system, provides a powerful counterbalance to the body's primary fluid-retaining and pressor pathways. The preclinical data strongly support its beneficial effects on blood pressure, renal function, and cardiac performance. Further research into the specific interactions of ELA-32 with the vasopressin system and the development of targeted therapeutics aimed at the APJ receptor hold significant promise for addressing unmet needs in the treatment of cardiovascular and renal diseases.
References
- 1. Biological functions of Elabela, a novel endogenous ligand of APJ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of the Roles of Apelin and ELABELA Peptide Ligands in Cardiovascular Disease, Including Heart Failure and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Advances in the study of ELABELA in renal physiological functions and related diseases [frontiersin.org]
- 4. Advances in the study of ELABELA in renal physiological functions and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. umventures.org [umventures.org]
- 6. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ELABELA antagonizes intrarenal renin-angiotensin system to lower blood pressure and protects against renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Elabela(19-32)/ELA-14 (human) peptide [novoprolabs.com]
- 12. ELABELA antagonizes intrarenal renin-angiotensin system to lower blood pressure and protects against renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. glpbio.com [glpbio.com]
- 16. Plasma levels of Elabela are associated with coronary angiographic severity in patients with acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to Intracellular Calcium Mobilization by ELA-32
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms and methodologies associated with the intracellular calcium mobilization induced by the endogenous peptide ELA-32. ELA-32, a ligand for the apelin receptor (APJ), plays a crucial role in various physiological processes, and understanding its signaling pathways is paramount for therapeutic development.
Data Presentation: Quantitative Analysis of ELA-32 Bioactivity
While ELA-32 is known to induce intracellular calcium mobilization, specific quantitative data for this particular signaling endpoint, such as EC50 and Emax values, are not extensively reported in the public domain. One study noted that ELA-32 displayed relatively weak activity in promoting intracellular calcium release in a dose-dependent manner[1]. However, quantitative data for other ELA-32-mediated signaling events and its binding affinity for the apelin receptor are available and provide valuable context for its biological activity.
| Parameter | Ligand | Value | Cell Line | Assay Type | Source |
| Binding Affinity (Ki) | ELA-32 | 1.343 nM | HEK293 | Radioligand Binding Assay | [1] |
| BRET Signal (logEC50) | ELA-32 | -7.66 ± 0.114 | HEK293 | BRET Assay | [1] |
| Calcium Mobilization | ELA-32 | Weak Activity (Quantitative EC50 not reported) | HEK293 | Fluo-4 NW Calcium Assay | [1] |
| Calcium Mobilization (EC50) | Apelin-13 (for comparison) | 0.18 µM | CHO-K1/AGTRL1/Gα15 | Calcium-4 Assay | [2] |
Note: The provided logEC50 for the BRET signal reflects the recruitment of β-arrestin, another important signaling pathway activated by the apelin receptor.
Signaling Pathway of ELA-32-Induced Calcium Mobilization
ELA-32 elicits intracellular calcium mobilization through the activation of the apelin receptor (APJ), a class A G protein-coupled receptor (GPCR). The signaling cascade involves the coupling of the activated receptor to specific heterotrimeric G proteins, leading to the generation of second messengers that trigger the release of calcium from intracellular stores.
The key steps in the signaling pathway are:
-
Ligand Binding: ELA-32 binds to the extracellular domain of the apelin receptor.
-
Receptor Activation: This binding induces a conformational change in the receptor, activating its intracellular signaling domains.
-
G Protein Coupling: The activated apelin receptor couples to heterotrimeric G proteins, specifically the Gαq/11 and Gαi/o subunits.
-
Phospholipase C Activation: The Gαq/11 subunit activates Phospholipase C (PLC).
-
IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on the membrane of the endoplasmic reticulum (ER).
-
Intracellular Calcium Increase: The binding of IP3 to its receptor opens the channel, allowing the release of stored Ca2+ from the ER into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.
Experimental Protocols: Intracellular Calcium Mobilization Assay
A common and robust method to measure intracellular calcium mobilization is the Fluo-4 AM calcium assay. This protocol is designed for use with a fluorescence plate reader or a fluorescence microscope.
Materials:
-
CHO-K1 cells stably expressing the human apelin receptor (or other suitable cell line)
-
ELA-32 peptide
-
Fluo-4, Acetoxymethyl (AM) ester
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)
-
Probenecid (optional, to prevent dye leakage)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with excitation at ~494 nm and emission at ~516 nm
Procedure:
-
Cell Plating:
-
Seed the apelin receptor-expressing CHO-K1 cells into a 96-well black, clear-bottom microplate at a density of 40,000-80,000 cells per well.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
-
Dye Loading Solution Preparation:
-
Prepare a 20% (w/v) solution of Pluronic F-127 in DMSO.
-
Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
On the day of the assay, prepare the dye loading solution by diluting the Fluo-4 AM stock solution and the Pluronic F-127 solution into the Assay Buffer to final concentrations of 2-5 µM and 0.02-0.04%, respectively. If using, add probenecid to a final concentration of 2.5 mM.
-
-
Cell Loading:
-
Remove the growth medium from the cell plate.
-
Wash the cells once with 100 µL of Assay Buffer per well.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Addition and Fluorescence Measurement:
-
Prepare serial dilutions of ELA-32 in Assay Buffer.
-
After the incubation period, wash the cells twice with 100 µL of Assay Buffer to remove excess dye.
-
Add 100 µL of Assay Buffer to each well.
-
Place the plate in the fluorescence plate reader and set the instrument to measure fluorescence intensity (excitation ~494 nm, emission ~516 nm) over time.
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Add the ELA-32 dilutions to the respective wells and continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decline.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data to the maximum response or as a percentage of the response to a reference agonist.
-
Plot the normalized response against the logarithm of the ELA-32 concentration to generate a dose-response curve and calculate the EC50 value.
-
This guide provides a foundational understanding of ELA-32-mediated intracellular calcium mobilization. Further research is warranted to fully quantify the dose-response relationship and explore the nuances of this signaling pathway in different cellular contexts, which will be critical for the development of novel therapeutics targeting the apelin receptor system.
References
Methodological & Application
Application Notes and Protocols for Recombinant Human ELA-32 Expression and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELA-32, also known as Elabela or Toddler, is a recently identified endogenous peptide hormone that, along with apelin, serves as a ligand for the G-protein coupled receptor APJ. The ELA-32/APJ signaling axis plays a crucial role in various physiological processes, including cardiovascular development and function, fluid homeostasis, and energy metabolism. The production of high-purity, biologically active recombinant human ELA-32 is essential for further elucidating its physiological functions and for the development of novel therapeutic agents targeting the apelinergic system.
These application notes provide a comprehensive overview and detailed protocols for the expression and purification of recombinant human ELA-32. While a specific, publicly available, step-by-step protocol for untagged human ELA-32 is not readily found in the literature, this document synthesizes established methodologies for the production of similar recombinant peptides and fusion proteins in mammalian expression systems.
ELA-32 Signaling Pathway
ELA-32 binding to the APJ receptor initiates a cascade of intracellular signaling events through two primary pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway. Activation of the G-protein pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, as well as the activation of phospholipase C, which triggers calcium mobilization and the activation of the ERK1/2 signaling cascade. The β-arrestin pathway is also engaged upon receptor activation. Furthermore, ELA-32 signaling has been shown to activate the PI3K/AKT/mTOR pathway, which is critical for cell survival and proliferation.
Application Notes and Protocols for ELA-32 (human) ELISA Kit
For the Quantitative Determination of Human ELA-32 in Plasma and Serum Samples.
These application notes provide a comprehensive overview and detailed protocols for the use of the ELA-32 (human) ELISA kit for accurate quantification of human Elabela-32 in plasma and serum samples. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Elabela (ELA), also known as Toddler or Apela, is a recently identified peptide hormone that plays a crucial role in various physiological processes. The 32-amino acid isoform, ELA-32, is an endogenous ligand for the apelin receptor (APJ), a G protein-coupled receptor.[1] Activation of the apelin receptor by ELA-32 triggers downstream signaling cascades, including the PI3K/AKT pathway, which is involved in cell survival, proliferation, and metabolism.[2][3] Dysregulation of the ELA-32 signaling pathway has been implicated in cardiovascular diseases, renal dysfunction, and cancer. Accurate quantification of circulating ELA-32 levels in plasma and serum is therefore critical for understanding its physiological and pathological roles and for the development of novel therapeutics.
This ELISA (Enzyme-Linked Immunosorbent Assay) kit is a sandwich immunoassay designed for the sensitive and specific measurement of human ELA-32.
Quantitative Data Summary
The performance characteristics of a typical ELA-32 (human) ELISA kit are summarized in the tables below. Note that specific values may vary slightly between different kit manufacturers and lots.
Table 1: Assay Characteristics
| Parameter | Specification |
| Sensitivity | 0.25 ng/mL[4] |
| Detection Range | 0.25 - 2.7 ng/mL (Linear Range)[4] |
| 0.01 - 100 ng/mL (Standard Range)[4] | |
| Sample Type | Serum, Plasma[4] |
| Sample Volume | 50 µL[4] |
| Assay Time | ~ 4 hours[4] |
Table 2: Assay Precision
| Parameter | Specification |
| Intra-Assay CV | < 10%[4] |
| Inter-Assay CV | < 15%[4] |
Table 3: Specificity / Cross-Reactivity
| Peptide | Cross-Reactivity (%) |
| ELA-32 (Human) | 100[4] |
| ELA-21 (Human, Mouse, Rat) | 100[4] |
| ANP (Mouse, Rat) | 0[4] |
| Adrenomedullin (Human) | 0[4] |
| BNP-32 (Human) | 0[4] |
| CNP22 (Human, Rat, Mouse, Porcine) | 0[4] |
| Apelin 36 (Human) | 0[4] |
| Apelin 12 (Human, Mouse, Rat, Bovine) | 0[4] |
| Copeptin (Human) | 0[4] |
Experimental Protocols
Sample Collection and Preparation
Proper sample handling is crucial for accurate results. Avoid repeated freeze-thaw cycles.
a) Serum:
-
Collect whole blood in a serum separator tube (SST).
-
Allow the blood to clot for 30 minutes at room temperature.
-
Centrifuge for 15 minutes at 1000 x g.[5]
-
Carefully collect the serum and assay immediately or aliquot and store at ≤ -20°C.[5]
b) Plasma:
-
Collect whole blood using EDTA or heparin as an anticoagulant.[6]
-
Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection.[5]
-
Carefully collect the plasma and assay immediately or aliquot and store at ≤ -20°C.[5]
Reagent Preparation
Bring all reagents and samples to room temperature before use.
-
Wash Buffer (1x): If provided as a concentrate, dilute with deionized or distilled water to the final working concentration.
-
Standard Dilutions: Reconstitute the lyophilized standard with the provided diluent to create a stock solution. Perform serial dilutions of the stock solution to create the standard curve, as per the kit's specific instructions.
-
Biotinylated Detection Antibody (1x): Dilute the concentrated biotinylated antibody to its working concentration using the appropriate diluent.
-
Streptavidin-HRP Conjugate (1x): Dilute the concentrated Streptavidin-HRP to its working concentration.
ELISA Assay Procedure
-
Add Samples and Standards: Add 50 µL of each standard, blank (sample diluent), and sample into the appropriate wells of the microplate.
-
Add Detection Antibody: Immediately add 50 µL of the 1x Biotinylated Detection Antibody to each well.
-
Incubate: Cover the plate and incubate for 1-2 hours at 37°C or room temperature (refer to the specific kit manual).
-
Wash: Aspirate or decant the contents of each well. Wash the plate 3-5 times with 1x Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.
-
Add Streptavidin-HRP: Add 100 µL of 1x Streptavidin-HRP Conjugate to each well.
-
Incubate: Cover the plate and incubate for 1 hour at 37°C or room temperature.
-
Wash: Repeat the wash step as described in step 4.
-
Add Substrate: Add 90 µL of TMB Substrate Solution to each well.
-
Incubate: Incubate the plate in the dark at room temperature for 15-30 minutes. Monitor the color development.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Read the optical density (OD) of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
Calculation of Results
-
Subtract the average OD of the blank from the OD of all standards and samples.
-
Create a standard curve by plotting the mean OD for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of ELA-32 in the samples.
Visualizations
ELA-32 Signaling Pathway
Caption: ELA-32 binds to the apelin receptor, activating the PI3K/AKT/mTOR signaling pathway.
ELISA Experimental Workflow
Caption: Step-by-step workflow for the ELA-32 (human) ELISA kit.
References
- 1. researchgate.net [researchgate.net]
- 2. The network map of Elabela signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. file.elabscience.com [file.elabscience.com]
- 5. mabtech.com [mabtech.com]
- 6. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Synthetic ELA-32 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELA-32 is a recently discovered peptide hormone that, along with apelin, serves as an endogenous ligand for the G protein-coupled apelin receptor (APJ). It plays a crucial role in various physiological processes, including cardiovascular development and function, angiogenesis, and fluid homeostasis. These application notes provide detailed guidelines for the proper handling, storage, and use of synthetic ELA-32 peptide in research settings.
Peptide Handling and Storage
Proper handling and storage are critical to maintain the integrity and biological activity of synthetic ELA-32.
Storage Conditions
Lyophilized ELA-32 is stable at room temperature for short periods but should be stored under specific conditions for long-term use.[1]
| Condition | Temperature | Duration | Notes |
| Short-term Storage | 4°C or colder | Weeks | Keep in a dark, dry place.[2] |
| Long-term Storage | -20°C to -80°C | Up to several years | -80°C is preferred for maximum stability.[3][4] Store with a desiccant in a tightly sealed container to prevent degradation from moisture.[3] |
Reconstitution
Reconstitution should be performed carefully to ensure the peptide dissolves completely and maintains its activity.
Protocol for Reconstitution:
-
Equilibration: Before opening, allow the vial of lyophilized ELA-32 to equilibrate to room temperature in a desiccator. This prevents condensation from forming on the peptide, which can reduce its stability.[3][5]
-
Centrifugation: Briefly centrifuge the vial at 12,000 x g for 20 seconds to pellet all the lyophilized powder at the bottom of the vial.[3][4]
-
Solvent Selection: The choice of solvent depends on the peptide's polarity. ELA-32 is a basic peptide.
-
For initial solubilization, use sterile, distilled water.
-
If the peptide does not dissolve in water, a small amount of 0.1% acetic acid can be used.[6]
-
-
Dissolution:
-
Add the desired volume of the chosen solvent to the vial.
-
Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.[4]
-
-
Stock Solution Storage:
-
It is highly recommended to aliquot the reconstituted peptide solution into single-use volumes to avoid repeated freeze-thaw cycles.[7]
-
Store the aliquots at -20°C or colder. Peptide solutions are significantly less stable than the lyophilized powder.[7]
-
For peptides in solution, storage at pH 5-7 in a sterile buffer can enhance stability.[7]
-
ELA-32 Stability
The stability of ELA-32 can vary depending on the biological environment.
| Biological Matrix | Half-life | Temperature | Reference |
| Human Plasma | 47.2 ± 5.7 minutes | 37°C | [2][4][8] |
| Human Kidney Homogenate | 44.2 ± 3 seconds | 37°C | [2][4][8] |
Experimental Protocols
ELA-32 has been shown to promote angiogenesis. The following are detailed protocols for common in vitro angiogenesis assays that can be adapted for use with ELA-32.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), to form capillary-like structures.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
96-well tissue culture plates
-
Synthetic ELA-32 peptide
-
Phosphate Buffered Saline (PBS)
-
Calcein AM (for visualization)
Protocol:
-
Plate Coating:
-
Thaw the BME on ice overnight at 4°C.
-
Pre-cool a 96-well plate at -20°C for at least 30 minutes.
-
Using pre-chilled pipette tips, add 50 µL of BME to each well of the cold 96-well plate. Ensure the entire surface of the well is evenly coated.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[8]
-
-
Cell Preparation:
-
Culture HUVECs to 70-90% confluency. For this assay, it is recommended to use cells at early passages (P2-P5).[9]
-
One day before the experiment, passage the cells at a higher density.
-
On the day of the experiment, harvest the cells using trypsin and resuspend them in serum-starved medium.
-
Perform a cell count and adjust the cell suspension to a concentration of 1 x 10⁵ to 1.5 x 10⁵ cells/mL.
-
-
Treatment and Seeding:
-
Prepare different concentrations of ELA-32 in the serum-starved medium. A vehicle control (medium without ELA-32) should be included.
-
Resuspend the prepared HUVECs in the medium containing the various concentrations of ELA-32.
-
Carefully add 100 µL of the cell suspension (containing 10,000 - 15,000 cells) to each BME-coated well.[9]
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours. The optimal incubation time should be determined empirically.[4]
-
Visualization and Analysis:
-
After incubation, carefully remove the medium from the wells.
-
Wash the cells gently with PBS.
-
Stain the cells with Calcein AM for 30 minutes at 37°C.
-
Visualize the tube formation using a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.
-
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic effect of ELA-32 on endothelial cells.
Materials:
-
HUVECs
-
Endothelial Cell Basal Medium (EBM) with 0.5% FBS
-
Boyden chamber apparatus with inserts (e.g., 8 µm pore size)
-
Synthetic ELA-32 peptide
-
PBS
-
Calcein AM or Crystal Violet for staining
Protocol:
-
Chamber Preparation:
-
Place the chamber inserts into the wells of a 24-well plate.
-
-
Chemoattractant Preparation:
-
In the lower chamber of the wells, add EBM containing various concentrations of ELA-32. Include a negative control with basal medium only and a positive control with a known chemoattractant (e.g., VEGF).
-
-
Cell Preparation:
-
Culture HUVECs to 70-90% confluency and serum-starve them overnight.
-
Harvest the cells and resuspend them in serum-free EBM at a concentration of 1 x 10⁶ cells/mL.
-
-
Seeding:
-
Add 100 µL of the cell suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-6 hours.
-
Analysis:
-
After incubation, remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet or a fluorescent dye.
-
Count the number of migrated cells in several microscopic fields for each condition.
-
Signaling Pathways and Experimental Workflows
ELA-32 Signaling Pathway
ELA-32 binds to the apelin receptor (APJ), a G protein-coupled receptor. This binding primarily activates the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival, proliferation, and angiogenesis.[3]
Caption: ELA-32 signaling pathway via the Apelin Receptor.
Experimental Workflow: Tube Formation Assay
The following diagram illustrates the key steps in the HUVEC tube formation assay.
Caption: Workflow for the HUVEC tube formation assay.
References
- 1. lonza.picturepark.com [lonza.picturepark.com]
- 2. researchgate.net [researchgate.net]
- 3. The network map of Elabela signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. ELABELA-32 Alleviates Doxorubicin-Induced Chronic Cardiotoxicity by Inhibiting the TGF-β/Smad Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. A network map of apelin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promocell.com [promocell.com]
Application Notes and Protocols for ELA-32 (human) In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELA-32 (also known as Apela or Toddler) is a recently identified endogenous peptide hormone that acts as a potent and high-affinity agonist for the apelin receptor (APJ), a G-protein coupled receptor.[1][2][3][4] Despite its functional association with the apelin receptor, ELA-32 shares no sequence similarity with the traditional apelin ligands.[5] This hormone plays a critical role in a variety of physiological processes, including cardiovascular development and function, fluid homeostasis, and the self-renewal of human embryonic stem cells (hESCs).[1][4][6] In vitro cell-based assays are essential tools for elucidating the biological functions of ELA-32 and for the screening and development of novel therapeutic agents targeting the apelin receptor signaling pathway.
These application notes provide detailed protocols for a selection of key in vitro cell-based assays designed to investigate the activity of human ELA-32. The protocols are intended to serve as a comprehensive guide for researchers in academic and industrial settings.
Summary of ELA-32 (human) Biological Activity
| Parameter | Value | Reference |
| Receptor | Apelin Receptor (APJ) | [1][2][3][4] |
| IC50 | 0.27 nM | [1][2][4] |
| Kd | 0.51 nM | [1][2][4] |
| Molecular Weight | 3967.8 g/mol | [1] |
| Sequence | QRPVNLTMRRKLRKHNCLQRRCMPLHSRVPFP (Disulfide bridge: 17-22) | [1] |
| Solubility | Soluble to 1 mg/ml in water | [1] |
| Storage | Store at -20°C | [1] |
Signaling Pathways
ELA-32 binding to the apelin receptor (APJ) activates downstream signaling cascades, primarily the PI3K/AKT pathway, which is crucial for promoting cell survival, proliferation, and self-renewal.[1][4][6] ELA-32 has also been shown to potentiate the TGF-β signaling pathway, which is involved in cell differentiation processes such as priming hESCs toward the endoderm lineage.[1][4]
Experimental Protocols
Endothelial Cell Tube Formation Assay (Angiogenesis)
This assay assesses the ability of ELA-32 to promote angiogenesis by measuring the formation of capillary-like structures by endothelial cells cultured on a basement membrane matrix. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used cell line for this assay.
Materials:
-
HUVECs (passage 2-5)
-
Endothelial Cell Growth Medium
-
Growth factor-reduced Matrigel or similar basement membrane extract
-
96-well tissue culture plates
-
Recombinant human ELA-32
-
Calcein AM (for visualization)
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Plate Coating:
-
Thaw growth factor-reduced Matrigel on ice overnight at 4°C.
-
Pre-chill a 96-well plate and pipette tips at -20°C for at least 30 minutes.
-
Using a pre-chilled pipette, add 50 µL of Matrigel to each well. Ensure the entire surface is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Preparation:
-
Culture HUVECs to 80-90% confluency.
-
Harvest cells using trypsin and neutralize.
-
Resuspend cells in serum-free or low-serum endothelial cell medium at a concentration of 2-4 x 10^5 cells/mL.
-
-
Treatment and Seeding:
-
Prepare serial dilutions of ELA-32 in the same medium used for cell suspension. A typical concentration range to test is 0.1 nM to 100 nM. Include a vehicle control (medium only).
-
Mix the cell suspension with the ELA-32 dilutions.
-
Carefully add 100 µL of the cell suspension/treatment mixture to each Matrigel-coated well (final cell density of 2-4 x 10^4 cells/well).
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
After incubation, carefully remove the medium.
-
Add Calcein AM solution (e.g., 2 µg/mL) to each well and incubate for 30 minutes at 37°C.
-
Visualize and capture images of the tube networks using a fluorescence microscope.
-
Data Analysis:
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Plot the quantified data as a function of ELA-32 concentration to determine the dose-response relationship.
PI3K/AKT Pathway Activation Assay (Western Blot)
This protocol details the detection of phosphorylated AKT (a key downstream effector of PI3K) in response to ELA-32 stimulation, confirming the activation of the PI3K/AKT signaling pathway.
Materials:
-
Appropriate cell line (e.g., hESCs, HUVECs)
-
Cell culture medium
-
Recombinant human ELA-32
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473) and anti-total-AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment, if necessary, to reduce basal signaling.
-
Treat cells with various concentrations of ELA-32 (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 15-30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration and prepare them for SDS-PAGE by adding loading buffer and heating.
-
Load equal amounts of protein per lane and run the SDS-PAGE gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AKT (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total AKT to confirm equal protein loading.
-
Data Analysis:
-
Quantify the band intensities for phospho-AKT and total AKT using densitometry software.
-
Normalize the phospho-AKT signal to the total AKT signal for each sample.
-
Compare the normalized phospho-AKT levels in ELA-32-treated samples to the untreated control to determine the fold-change in AKT phosphorylation.
hESC Self-Renewal/Proliferation Assay
This assay measures the effect of ELA-32 on the proliferation and maintenance of pluripotency in human embryonic stem cells (hESCs).
Materials:
-
hESCs
-
hESC culture medium (e.g., mTeSR1)
-
Recombinant human ELA-32
-
Cell counting solution (e.g., Trypan Blue) or a proliferation assay kit (e.g., XTT or MTS)
-
Antibodies for pluripotency markers (e.g., OCT4, NANOG) for immunofluorescence (optional)
Protocol:
-
Cell Seeding:
-
Culture hESCs under standard conditions.
-
Dissociate hESC colonies into single cells or small clumps.
-
Seed the cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well).
-
-
Treatment:
-
Prepare hESC medium containing different concentrations of ELA-32 (e.g., 0, 10, 50, 100 nM). A positive control, such as a standard hESC medium with all necessary growth factors, should be included.
-
Replace the medium in the wells with the ELA-32 containing medium.
-
-
Incubation and Proliferation Measurement:
-
Incubate the cells for 24-72 hours, changing the medium daily.
-
At the end of the incubation period, measure cell proliferation using one of the following methods:
-
Direct Cell Counting: Dissociate cells and count them using a hemocytometer with Trypan Blue exclusion.
-
Metabolic Assay (XTT/MTS): Add the assay reagent to the wells according to the manufacturer's instructions, incubate, and measure the absorbance at the appropriate wavelength.
-
-
-
Pluripotency Assessment (Optional):
-
Fix and permeabilize cells in a separate plate.
-
Perform immunofluorescence staining for pluripotency markers like OCT4 and NANOG.
-
Image the cells using a fluorescence microscope to qualitatively assess the maintenance of the pluripotent state.
-
Data Analysis:
-
For cell counting or metabolic assays, calculate the percentage of proliferation relative to the untreated control.
-
Generate a dose-response curve to determine the effect of ELA-32 on hESC proliferation.
-
For immunofluorescence, qualitatively assess the expression and localization of pluripotency markers.
Data Presentation
Table 1: Quantitative Data for ELA-32 (human) Activity
| Assay | Cell Line | Parameter | Value | Reference |
| Receptor Binding | - | IC50 | 0.27 nM | [1][2][4] |
| Receptor Binding | - | Kd | 0.51 nM | [1][2][4] |
| Angiogenesis | HUVEC | - | Stimulates angiogenesis | [1][2][4] |
| PI3K/AKT Signaling | hESCs | - | Activates PI3K/AKT pathway | [1][4][6] |
| Self-Renewal | hESCs | - | Promotes self-renewal | [1][4][6] |
| TGF-β Signaling | hESCs | - | Potentiates TGF-β pathway | [1][4] |
References
- 1. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promocell.com [promocell.com]
- 3. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ELABELA Is an Endogenous Growth Factor that Sustains hESC Self-Renewal via the PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
ELA-32 Treatment in Animal Models of Pulmonary Hypertension: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide a comprehensive overview and detailed protocols for researchers and drug development professionals investigating the therapeutic potential of ELA-32 (also known as Apela) in animal models of pulmonary hypertension (PH). The information compiled from recent studies demonstrates the efficacy of ELA-32 gene therapy in mitigating the pathological features of PH, offering a promising avenue for novel therapeutic strategies.
Introduction
Pulmonary hypertension is a progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular hypertrophy and eventual heart failure. The apelinergic system, which includes the peptide ELA-32 and its receptor APJ, has emerged as a key regulator of cardiovascular homeostasis. Recent preclinical studies have highlighted the therapeutic potential of ELA-32 in animal models of PH, demonstrating its ability to reduce pulmonary vascular remodeling and improve cardiovascular function. These notes summarize the key quantitative findings and provide detailed experimental protocols for replicating and building upon this research.
Quantitative Data Summary
The following tables summarize the key quantitative data from a pivotal study investigating the effects of ELA-32 gene therapy in a monocrotaline (MCT)-induced rat model of pulmonary arterial hypertension (PAH).[1][2]
Table 1: Hemodynamic and Cardiac Hypertrophy Parameters
| Parameter | Control Group | MCT-Induced PAH Group | MCT + AAV-ELA-32 Group |
| Right Ventricular Systolic Pressure (RVSP) (mmHg) | ~25 | Significantly Increased | Significantly Reduced[1][2] |
| Mean Pulmonary Arterial Pressure (mPAP) (mmHg) | Normal | ~40[3] | Significantly Reduced |
| Fulton's Index (RV/[LV+S]) | ~0.25 | Significantly Increased | Significantly Reduced |
| N-terminal pro-brain natriuretic peptide (NT-proBNP) | Baseline | Significantly Increased | Significantly Reduced[2] |
MCT: Monocrotaline; AAV: Adeno-associated virus; RV: Right Ventricle; LV: Left Ventricle; S: Septum. Data are presented as representative values and trends from published studies.
Table 2: Pulmonary Vascular Remodeling Parameters
| Parameter | Control Group | MCT-Induced PAH Group | MCT + AAV-ELA-32 Group |
| Pulmonary Arteriole Muscularization Rate | Low | Significantly Increased | Significantly Reduced[2] |
| Pulmonary Arteriole Media Thickening | Normal | Significantly Increased | Significantly Reduced[2] |
| Endothelial-to-Mesenchymal Transition | Absent | Present | Inhibited[2] |
Signaling Pathways and Mechanism of Action
ELA-32 exerts its therapeutic effects by binding to the APJ receptor, a G-protein coupled receptor. This interaction activates downstream signaling pathways that are crucial for vascular health and are often dysregulated in PAH. The key signaling cascades implicated in the beneficial effects of ELA-32 in PH are the KLF2/eNOS and BMPRII/SMAD4 pathways.[1][2] Upregulation of these pathways by ELA-32 gene therapy leads to vasodilation, inhibition of vascular smooth muscle cell proliferation, and restoration of endothelial function.[1][2]
Experimental Protocols
This section provides a detailed methodology for investigating the effects of ELA-32 in a monocrotaline-induced rat model of pulmonary hypertension.
Animal Model Induction: Monocrotaline (MCT)-Induced Pulmonary Hypertension
-
Animals: Male Sprague-Dawley rats (200-250 g) are commonly used.
-
MCT Preparation: Dissolve monocrotaline (Sigma-Aldrich) in sterile 0.9% saline, adjusting the pH to 7.4 with 1N NaOH. The final concentration is typically 60 mg/mL.
-
Induction: Administer a single subcutaneous injection of MCT (60 mg/kg body weight).[4] Control animals receive an equivalent volume of sterile saline.
-
Timeline: The development of PAH is typically observed within 3-4 weeks post-MCT injection.[3]
ELA-32 Gene Therapy Administration
-
Vector: An adeno-associated virus (AAV) vector expressing the ELA-32 gene (AAV-ELA-32) is a common delivery vehicle. A control AAV vector (e.g., AAV-GFP) should be used for comparison.
-
Administration: At one and two weeks post-MCT injection, administer the AAV-ELA-32 or control vector via tail vein injection.[1] The typical dosage may vary and should be optimized.
Experimental Workflow
The following diagram outlines the typical experimental workflow for studying ELA-32 treatment in the MCT-induced PAH model.
Endpoint Analysis
At the end of the study period (typically 4 weeks post-MCT), the following assessments are performed:
-
Hemodynamic Measurements: Anesthetize the rats and perform right heart catheterization to measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
-
Cardiac Hypertrophy Assessment (Fulton's Index): Euthanize the animals and excise the heart. Dissect the right ventricle (RV) free wall from the left ventricle (LV) and septum (S). Weigh each component and calculate the Fulton's Index (RV / [LV + S]) as a measure of right ventricular hypertrophy.
-
Histopathological Analysis: Perfuse and fix the lungs with 4% paraformaldehyde. Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess pulmonary arteriole muscularization and media thickness.
-
Biomarker Analysis: Collect blood samples for the measurement of cardiac stress biomarkers such as NT-proBNP using ELISA kits.
-
Molecular Analysis: Perform Western blotting on lung tissue homogenates to quantify the protein expression levels of key signaling molecules, including APJ, KLF2, eNOS, BMPRII, and SMAD4.
Conclusion
The administration of ELA-32, particularly through gene therapy, demonstrates significant therapeutic potential in preclinical models of pulmonary hypertension. The data strongly suggest that ELA-32 can reverse key pathological features of the disease, including elevated pulmonary artery pressure, right ventricular hypertrophy, and adverse vascular remodeling. The detailed protocols provided herein offer a robust framework for researchers to further explore the mechanisms of ELA-32 action and to evaluate its potential as a novel treatment for pulmonary hypertension.
References
- 1. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 2. researchgate.net [researchgate.net]
- 3. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Latest in Animal Models of Pulmonary Hypertension and Right Ventricular Failure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for siRNA-Mediated Knockdown of APELA in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
APELA (also known as Elabela or Toddler) is a recently identified endogenous peptide hormone that plays a crucial role in various physiological processes, including embryonic development, cardiovascular function, and energy metabolism. It signals through the apelin receptor (APJ), a G protein-coupled receptor. Given its involvement in cellular proliferation and survival, APELA has emerged as a potential therapeutic target in several diseases, including cancer. This document provides a detailed protocol for the small interfering RNA (siRNA)-mediated knockdown of APELA in cell culture, a key technique for studying its function and validating it as a drug target.
APELA Signaling Pathway
APELA binds to the apelin receptor (APJ), initiating a cascade of intracellular signaling events. The primary signaling pathways activated by the APELA-APJ axis include the phosphoinositide 3-kinase (PI3K)/Akt pathway and the extracellular signal-regulated kinase (ERK) pathway. These pathways are central to regulating cell proliferation, survival, and migration.
Caption: APELA signaling pathway.
Experimental Protocols
I. Cell Culture
This protocol is optimized for Human Umbilical Vein Endothelial Cells (HUVECs), a commonly used cell line for studying vascular biology where APELA has demonstrated effects. The protocol can be adapted for other cell lines, such as the ovarian clear cell carcinoma cell line OVISE, where APELA's role in cancer has been investigated.
Materials:
-
HUVECs (or other suitable cell line)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Procedure:
-
Culture HUVECs in T-75 flasks with Endothelial Cell Growth Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells when they reach 80-90% confluency.
-
For transfection experiments, seed cells in 6-well or 12-well plates at a density that will result in 50-70% confluency at the time of transfection.
II. siRNA Transfection
Materials:
-
Pre-designed and validated siRNA targeting human APELA (at least 2-3 different sequences are recommended)
-
Non-targeting (scrambled) siRNA as a negative control
-
Positive control siRNA (e.g., targeting a housekeeping gene like GAPDH)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
Procedure:
-
siRNA Preparation:
-
Dilute the APELA siRNA and control siRNAs in Opti-MEM™ to the desired final concentration (typically in the range of 10-50 nM). Gently mix.
-
-
Transfection Reagent Preparation:
-
In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation:
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
-
Cell Transfection:
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add fresh, antibiotic-free culture medium to each well.
-
Add the siRNA-lipid complexes dropwise to the cells.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation:
-
Incubate the cells for 24-72 hours at 37°C and 5% CO2. The optimal incubation time should be determined empirically based on the stability of the APELA mRNA and protein.
-
III. Validation of APELA Knockdown
A. Quantitative Real-Time PCR (qPCR) for mRNA Level Analysis
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for human APELA and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: At 24-48 hours post-transfection, extract total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, primers for APELA and the housekeeping gene, and a qPCR master mix.
-
Data Analysis: Calculate the relative expression of APELA mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the non-targeting control.
B. Western Blot for Protein Level Analysis
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against human APELA
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: At 48-72 hours post-transfection, lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with the primary antibody against APELA overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensity and normalize to the loading control.
Quantitative Data Summary
The following tables present representative data on the efficiency of APELA knockdown and its potential effects on cell function. It is important to note that specific results may vary depending on the cell line, siRNA sequences, and experimental conditions.
Table 1: Representative APELA Knockdown Efficiency
| Method | Target | Cell Line | Knockdown Efficiency (%) | Citation |
| siRNA | TNFR-1 | HUVEC | 76.5 | [1] |
| siRNA | SHP-1 | HUVEC | 97.2 | [1] |
| CRISPR/Cas9 | APELA | OVISE | >90% (protein) | [2] |
Note: Data for TNFR-1 and SHP-1 are provided as representative examples of siRNA efficiency in HUVECs. The APELA data is from a CRISPR/Cas9 knockout study and indicates the potential for significant protein reduction.
Table 2: Effect of APELA Knockdown on Cell Proliferation
| Cell Line | Assay | Treatment | Time Point | % Change in Proliferation (vs. Control) | Citation |
| OVISE | Cell Counting | APELA Knockout | 72 hours | ↓ ~40% | [2] |
| OVISE | Cell Counting | APELA Knockout | 96 hours | ↓ ~50% | [2] |
Table 3: Effect of APELA Knockdown on Apoptosis
| Cell Line | Assay | Treatment | Time Point | % Apoptotic Cells (Fold Change vs. Control) | Citation |
| OVISE | Not specified | APELA Knockout | 72 hours | ↑ (Qualitative increase) | [2] |
Note: The study in OVISE cells reported an increase in apoptosis upon APELA knockout but did not provide specific quantitative data in the abstract.
Experimental Workflow
References
Revolutionizing Cancer Research: A Guide to CRISPR/Cas9-Mediated Knockout of the APELA Gene
For Immediate Release
VANCOUVER, BC – November 21, 2025 – In the intricate landscape of cancer biology, the APELA gene, also known as Elabela or Toddler, has emerged as a pivotal player, influencing tumor growth, cell migration, and signaling pathways. This document provides detailed application notes and protocols for the in vitro knockout of the APELA gene using the revolutionary CRISPR/Cas9 system. Tailored for researchers, scientists, and professionals in drug development, these guidelines offer a comprehensive roadmap from experimental design to data interpretation, empowering the scientific community to unravel the therapeutic potential of targeting APELA.
Introduction to APELA and its Role in Cellular Signaling
APELA is a recently identified peptide hormone that functions as a ligand for the apelin receptor (APLNR). It plays a crucial role in various physiological processes, including embryonic development and cardiovascular homeostasis. Emerging evidence has implicated APELA in the pathology of several diseases, including cancer. Studies have shown that disruption of APELA expression in ovarian cancer cell lines can suppress tumor growth and cell migration, highlighting its potential as a therapeutic target.[1]
APELA is known to modulate several key signaling pathways within the cell. Upon binding to its receptor, it can activate downstream cascades, including the PI3K/AKT and ERK1/2 pathways, which are central to cell survival, proliferation, and motility. Furthermore, a fascinating interplay exists between APELA and the tumor suppressor p53. Knockdown of APELA has been shown to induce p53 expression, suggesting a complex regulatory network that can be exploited for therapeutic intervention.[1]
Signaling Pathways and Experimental Workflow
To elucidate the molecular mechanisms influenced by APELA, it is crucial to visualize the involved signaling pathways and the experimental workflow for its knockout.
digraph "APELA Signaling Pathways" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="APELA Signaling Pathways"];
node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10];
edge [arrowhead="vee", fontname="Arial", fontsize=9];
APELA [label="APELA", fillcolor="#4285F4", fontcolor="#FFFFFF"];
APLNR [label="APLNR", fillcolor="#4285F4", fontcolor="#FFFFFF"];
PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"];
AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"];
ERK [label="ERK1/2", fillcolor="#FBBC05", fontcolor="#202124"];
p53 [label="p53", fillcolor="#EA4335", fontcolor="#FFFFFF"];
CellGrowth [label="Cell Growth/\nProliferation", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];
CellMigration [label="Cell Migration", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];
APELA -> APLNR [label="Binds to"];
APLNR -> PI3K [label="Activates"];
PI3K -> AKT [label="Activates"];
APLNR -> ERK [label="Activates"];
AKT -> CellGrowth;
ERK -> CellGrowth;
AKT -> CellMigration;
ERK -> CellMigration;
APELA -> p53 [label="Inhibits", dir="tee", color="#EA4335"];
p53 -> CellGrowth [label="Inhibits", dir="tee", color="#EA4335"];
}
A step-by-step workflow for APELA gene knockout.
Quantitative Data Summary
The functional consequences of APELA knockout are significant and quantifiable. The following tables summarize the expected outcomes based on published literature, providing a clear benchmark for researchers.
Table 1: Phenotypic Effects of APELA Knockout in OVISE Cells
Phenotypic Assay Control Cells (Wild-Type) APELA KO Cells Percentage Change Cell Proliferation (Absorbance at 450 nm) 1.5 ± 0.1 0.8 ± 0.08 ~47% decrease Cell Migration (Number of migrated cells) 250 ± 25 110 ± 15 ~56% decrease Cell Invasion (Number of invaded cells) 180 ± 20 75 ± 10 ~58% decrease
Data are presented as mean ± standard deviation and are representative of typical results.
Table 2: Molecular Effects of APELA Knockout in OVISE Cells
Protein Control Cells (Relative Expression) APELA KO Cells (Relative Expression) Fold Change APELA 1.0 < 0.1 > 10-fold decrease Phospho-AKT (p-AKT) 1.0 0.4 ± 0.05 ~2.5-fold decrease Phospho-ERK1/2 (p-ERK) 1.0 0.5 ± 0.07 ~2.0-fold decrease p53 1.0 2.5 ± 0.3 ~2.5-fold increase
Data are presented as relative fold change normalized to control cells and are representative of typical results.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the CRISPR/Cas9-mediated knockout of the APELA gene in the OVISE ovarian cancer cell line.
Protocol 1: Guide RNA Design and Cloning
-
gRNA Design:
-
Utilize online CRISPR design tools (e.g., CHOPCHOP, Synthego) to design single guide RNAs (sgRNAs) targeting a coding exon of the human APELA gene (NCBI Gene ID: 100506013).
-
Recommended sgRNA Target Sequence (targeting Exon 1):5'-GGTGCGCGGAGCGGCCGCGG-3' (Note: This is a representative sequence and should be validated for specificity and efficiency).
-
Oligonucleotide Synthesis and Annealing:
-
Synthesize two complementary oligonucleotides with appropriate overhangs for cloning into the lentiCRISPRv2 vector.
-
Anneal the oligonucleotides by mixing at a final concentration of 10 µM each in annealing buffer (10 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA), heating to 95°C for 5 minutes, and then slowly cooling to room temperature.
-
Vector Preparation and Ligation:
-
Digest the lentiCRISPRv2 plasmid with the BsmBI restriction enzyme.
-
Ligate the annealed gRNA duplex into the linearized lentiCRISPRv2 vector using T4 DNA ligase.
-
Transform the ligation product into competent E. coli and select for ampicillin-resistant colonies.
-
Verify the correct insertion of the gRNA sequence by Sanger sequencing.
Protocol 2: Lentivirus Production and Cell Transduction
-
Lentivirus Packaging:
-
Co-transfect HEK293T cells with the lentiCRISPRv2-APELA-gRNA plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentrate the lentivirus using a commercially available kit or ultracentrifugation.
-
Cell Culture and Transduction:
-
Culture OVISE cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transduce OVISE cells with the concentrated lentivirus at a multiplicity of infection (MOI) of 1-5 in the presence of 8 µg/mL polybrene.
-
Selection of Knockout Cells:
-
At 48 hours post-transduction, select for transduced cells by adding 1-2 µg/mL puromycin to the culture medium.
-
Maintain selection for 7-10 days until non-transduced control cells are completely eliminated.
-
Expand the puromycin-resistant polyclonal population for subsequent single-cell cloning.
Protocol 3: Validation of APELA Knockout
-
Genomic DNA Extraction and PCR:
-
Isolate genomic DNA from the polyclonal APELA knockout cell population and wild-type control cells.
-
Amplify the genomic region surrounding the gRNA target site using flanking primers.
-
Sanger Sequencing:
-
Sequence the PCR products to confirm the presence of insertions or deletions (indels) at the target site.
-
Western Blot Analysis:
-
Lyse the APELA knockout and control cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for APELA to confirm the absence of the protein. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Protocol 4: Phenotypic Assays
-
Cell Proliferation Assay (CCK-8):
-
Seed equal numbers of APELA knockout and control cells into 96-well plates.
-
At desired time points (e.g., 24, 48, 72 hours), add CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Transwell Migration Assay:
-
Seed APELA knockout and control cells into the upper chamber of a Transwell insert (8 µm pore size) in serum-free medium.
-
Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
After 24 hours, remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
Protocol 5: Analysis of Signaling Pathways
-
Western Blot for Signaling Proteins:
-
Lyse APELA knockout and control cells and perform Western blot analysis as described in Protocol 3.
-
Probe membranes with primary antibodies against total and phosphorylated forms of AKT and ERK1/2, as well as an antibody for p53.
-
Quantify band intensities using densitometry software and normalize to the corresponding total protein or a loading control.
Conclusion
The CRISPR/Cas9 system provides a powerful and precise tool for elucidating the function of genes like APELA in cancer. The detailed protocols and application notes presented here offer a robust framework for researchers to investigate the role of APELA and its associated signaling pathways. By leveraging these methodologies, the scientific community can accelerate the discovery of novel therapeutic strategies targeting APELA for the treatment of ovarian and other cancers.
References
Application Notes and Protocols for Immunofluorescent Staining of ELA-32 in Human Tissue Sections
For Researchers, Scientists, and Drug Development Professionals
Introduction
ELA-32, also known as Apela or Toddler, is a recently identified endogenous peptide hormone that acts as a ligand for the apelin receptor (APJ), a G protein-coupled receptor.[1][2] Despite having no sequence similarity to the canonical APJ ligand, apelin, ELA-32 plays a crucial role in various physiological processes. It is particularly recognized for its essential role in embryonic heart development, angiogenesis, and the regulation of fluid homeostasis.[1][2] The signaling cascade initiated by ELA-32 binding to the APJ receptor primarily involves the activation of the PI3K/AKT and ERK1/2 pathways.[3] Given its significance in cardiovascular function and development, the localization and quantification of ELA-32 in human tissues are of paramount interest to researchers in both basic science and drug development.
These application notes provide a comprehensive protocol for the immunofluorescent staining of ELA-32 in human tissue sections, enabling the visualization and analysis of its distribution and expression levels.
Data Presentation: ELA-32 (APELA) Expression in Human Tissues
The following table summarizes the expression of the ELA-32 precursor gene, APELA, across various human tissues based on RNA sequencing data and protein expression from immunohistochemistry where available. This data provides a reference for expected expression levels when performing immunofluorescent staining.
| Tissue | RNA Expression Level (nTPM) | Protein Expression Level | Primary Cell Type Localization |
| Kidney | High | Not available | Proximal tubular cells |
| Placenta | High | Not available | Trophoblasts |
| Lung | Medium | Detected | Endothelial cells |
| Heart | Medium | Detected | Cardiomyocytes, Endothelial cells |
| Blood Vessels | Medium | Detected | Endothelial cells |
| Testis | Medium | Not available | Not available |
| Adrenal Gland | Low | Not available | Not available |
| Liver | Low | Not available | Not available |
| Brain | Low | Not available | Not available |
| Spleen | Low | Not available | Not available |
Data compiled from the Human Protein Atlas and Yang et al., 2017.[2][4]
Experimental Protocols
This section details the methodology for immunofluorescent staining of ELA-32 in formalin-fixed, paraffin-embedded (FFPE) human tissue sections. A protocol for frozen tissue sections is also provided as an alternative.
Protocol 1: Immunofluorescence Staining of ELA-32 in FFPE Human Tissue Sections
Materials:
-
FFPE human tissue sections (4-5 µm thick) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA Buffer, pH 9.0)
-
Wash Buffer (PBS with 0.1% Tween-20)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.3% Triton X-100)
-
Primary antibody against ELA-32 (rabbit polyclonal or mouse monoclonal)
-
Fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Antifade mounting medium
-
Coverslips
-
Coplin jars
-
Humidified chamber
-
Microwave or pressure cooker for heat-induced epitope retrieval (HIER)
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Pre-heat Antigen Retrieval Buffer in a microwave or pressure cooker.
-
Immerse slides in the hot buffer and follow the manufacturer's instructions for the heating device. A typical protocol is to maintain a sub-boiling temperature for 10-20 minutes.[6]
-
Allow the slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse slides in deionized water and then in Wash Buffer for 5 minutes.
-
-
Permeabilization and Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.[7]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-ELA-32 antibody to its optimal concentration in Antibody Dilution Buffer.
-
Aspirate the blocking buffer and apply the diluted primary antibody to the tissue sections.
-
Incubate overnight at 4°C in a humidified chamber.[7]
-
-
Secondary Antibody Incubation:
-
Wash the slides 3 x 5 minutes with Wash Buffer.
-
Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer.
-
Apply the diluted secondary antibody to the sections and incubate for 1-2 hours at room temperature in the dark.[7]
-
-
Counterstaining and Mounting:
-
Wash the slides 3 x 5 minutes with Wash Buffer in the dark.
-
Incubate with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.
-
Wash slides for 5 minutes in Wash Buffer.
-
Mount the coverslip using an antifade mounting medium.[8]
-
-
Visualization:
-
Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets. ELA-32 signal is expected primarily in the cytoplasm and extracellular space.
-
Protocol 2: Immunofluorescence Staining of ELA-32 in Frozen Human Tissue Sections
Materials:
-
Fresh frozen human tissue sections (5-10 µm thick) on charged slides
-
Fixative (e.g., ice-cold acetone or 4% paraformaldehyde)
-
Wash Buffer (PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary antibody against ELA-32
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Coverslips
-
Humidified chamber
Procedure:
-
Fixation:
-
Thaw slides at room temperature for 10-20 minutes.
-
Fix the sections with ice-cold acetone for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.[5]
-
Air dry briefly and then wash 3 x 5 minutes with PBS.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary and Secondary Antibody Incubation:
-
Follow steps 4 and 5 from the FFPE protocol, using PBS as the wash buffer.
-
-
Counterstaining and Mounting:
-
Follow step 6 from the FFPE protocol.
-
-
Visualization:
-
Follow step 7 from the FFPE protocol.
-
Mandatory Visualization
Below are diagrams illustrating the ELA-32 signaling pathway and the experimental workflow for immunofluorescent staining.
References
- 1. APELA protein expression summary - The Human Protein Atlas [v22.proteinatlas.org]
- 2. researchgate.net [researchgate.net]
- 3. Apelin/Elabela-APJ: a novel therapeutic target in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tissue expression of APELA - Summary - The Human Protein Atlas [proteinatlas.org]
- 5. Immunofluorescence Staining Protocol - IHC WORLD [ihcworld.com]
- 6. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 8. arigobio.com [arigobio.com]
Application Notes and Protocols for Quantitative Real-Time PCR Analysis of Human APELA mRNA Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
APELA (Apelin Receptor Early Endogenous Ligand), also known as ELA or Toddler, is a recently identified peptide hormone that, along with apelin, serves as an endogenous ligand for the G-protein coupled apelin receptor (APLNR).[1][2] The APELA/APLNR signaling axis is crucial in various physiological processes, including cardiovascular homeostasis, embryonic development, and fluid balance.[2][3] Dysregulation of this system has been implicated in cardiovascular diseases, pre-eclampsia, and cancer.[4] Consequently, the accurate quantification of human APELA mRNA expression in different tissues and cell types is essential for understanding its role in health and disease and for the development of novel therapeutic strategies.
This document provides detailed application notes and a comprehensive protocol for the quantitative analysis of human APELA mRNA expression using real-time polymerase chain reaction (qPCR).
Data Presentation: Relative APELA mRNA Expression in Human Tissues
The following table summarizes the relative expression levels of APELA mRNA across a panel of human tissues, compiled from RNA sequencing data from The Human Protein Atlas and the Genotype-Tissue Expression (GTEx) project. This data provides a valuable reference for expected expression patterns.
| Tissue | Relative APELA mRNA Expression Level |
| Kidney | High |
| Prostate | High |
| Testis | Medium |
| Placenta | Medium |
| Lung | Low |
| Heart | Low |
| Liver | Low |
| Brain | Very Low |
| Adipose Tissue | Very Low |
| Colon | Very Low |
| Spleen | Very Low |
Note: Expression levels are categorized based on publicly available transcriptomic data. Actual expression can vary depending on the specific physiological or pathological state of the tissue.
Experimental Protocols
This section outlines a detailed methodology for the quantification of human APELA mRNA expression, from RNA extraction to data analysis.
RNA Extraction
High-quality total RNA is a prerequisite for accurate gene expression analysis.[5]
-
Materials:
-
Human tissue samples or cultured cells
-
TRIzol™ Reagent or other phenol-guanidine isothiocyanate-based lysis reagent
-
Chloroform
-
Isopropyl alcohol
-
75% Ethanol (prepared with nuclease-free water)
-
RNase-free water
-
RNase/DNase-free tubes and pipette tips
-
-
Protocol:
-
Homogenize tissue samples or lyse cultured cells in TRIzol™ Reagent (1 mL per 50-100 mg of tissue or 10 cm² dish of cells).
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol™ Reagent. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase containing the RNA to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropyl alcohol per 1 mL of TRIzol™ Reagent used. Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
Discard the supernatant and wash the RNA pellet once with 1 mL of 75% ethanol.
-
Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the wash and briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA in an appropriate volume of RNase-free water.
-
Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.
-
Store RNA at -80°C.
-
DNase Treatment and Reverse Transcription
To eliminate any contaminating genomic DNA and to convert RNA into complementary DNA (cDNA).
-
Materials:
-
Total RNA sample
-
DNase I, RNase-free
-
Reverse transcriptase (e.g., M-MLV Reverse Transcriptase)
-
Oligo(dT) primers and/or Random Hexamers
-
dNTPs
-
RNase inhibitor
-
Nuclease-free water
-
-
Protocol:
-
DNase Treatment: Treat 1-2 µg of total RNA with DNase I according to the manufacturer's instructions to remove any contaminating genomic DNA.
-
Reverse Transcription:
-
In a sterile, nuclease-free tube, combine the DNase-treated RNA, oligo(dT) primers and/or random hexamers, and nuclease-free water.
-
Heat the mixture to 65°C for 5 minutes and then place on ice for at least 1 minute.
-
Prepare a master mix containing reverse transcriptase buffer, dNTPs, RNase inhibitor, and reverse transcriptase.
-
Add the master mix to the RNA-primer mixture.
-
Incubate at 42°C for 50-60 minutes.
-
Inactivate the reverse transcriptase by heating at 70°C for 15 minutes.
-
-
The resulting cDNA can be stored at -20°C.
-
Quantitative Real-Time PCR (qPCR)
-
Materials:
-
cDNA template
-
Validated qPCR primers for human APELA and a reference gene (e.g., GAPDH, ACTB)
-
SYBR® Green or TaqMan® qPCR Master Mix
-
Nuclease-free water
-
qPCR-compatible plates and seals
-
-
Validated Human APELA qPCR Primers:
-
Forward Primer (5'-3'): GCTGCAGGAAGAGAGAGAGG
-
Reverse Primer (5'-3'): AGGAGGAGGAGGAGGAGGAG
-
Note: These are example primer sequences. It is highly recommended to validate primer specificity and efficiency in your experimental system. Resources like PrimerBank can be used to find other validated primer pairs.[6]
-
-
qPCR Protocol (SYBR® Green):
-
Prepare a reaction master mix containing SYBR® Green Master Mix, forward primer, reverse primer, and nuclease-free water.
-
Aliquot the master mix into qPCR plate wells.
-
Add the cDNA template to the respective wells. Include no-template controls (NTC) for each primer set.
-
Seal the plate and centrifuge briefly.
-
Perform qPCR using a real-time PCR detection system with the following cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: Perform a melt curve analysis to verify the specificity of the amplified product.
-
-
-
Data Analysis (Relative Quantification using the 2-ΔΔCt Method): [2]
-
Normalization to a Reference Gene (ΔCt):
-
ΔCt = Ct (APELA) - Ct (Reference Gene)
-
-
Normalization to a Control Group (ΔΔCt):
-
ΔΔCt = ΔCt (Test Sample) - ΔCt (Control Sample)
-
-
Calculate the Fold Change:
-
Fold Change = 2-ΔΔCt
-
-
Mandatory Visualizations
APELA Signaling Pathway
Caption: APELA binds to its receptor APLNR, activating downstream signaling.
Experimental Workflow for APELA mRNA Quantification
Caption: Workflow for quantifying APELA mRNA expression via qPCR.
References
- 1. APELA protein expression summary - The Human Protein Atlas [v22.proteinatlas.org]
- 2. uniprot.org [uniprot.org]
- 3. Apela MGI Mouse Gene Detail - MGI:3642370 - apelin receptor early endogenous ligand [informatics.jax.org]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Design PCR primers and check them for specificity [ncbi.nlm.nih.gov]
- 6. PrimerBank: a resource of human and mouse PCR primer pairs for gene expression detection and quantification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radioligand Binding Assay for ELA-32 and the Apelin Receptor
Introduction
The apelin receptor (APJ), a Class A G protein-coupled receptor (GPCR), is a key regulator in various physiological processes, including cardiovascular function, fluid homeostasis, and energy metabolism.[1][2][3] It is activated by two distinct endogenous peptide ligands: apelin and Elabela (ELA)/Toddler.[4][5][6] ELA-32, a 32-amino acid peptide, is a potent, high-affinity agonist for the apelin receptor.[7][8] Understanding the binding kinetics and affinity of ELA-32 to the apelin receptor is crucial for elucidating its biological functions and for the development of novel therapeutics targeting the apelinergic system.
Radioligand binding assays are a robust and highly sensitive method for characterizing ligand-receptor interactions.[9][10][11] These assays utilize a radiolabeled ligand to quantify the binding of other unlabeled ligands to a target receptor. This document provides detailed protocols for conducting a competitive radioligand binding assay to determine the binding affinity of ELA-32 for the apelin receptor, summarizes key binding data, and illustrates the associated signaling pathways.
Quantitative Data Summary: Ligand Binding Affinities at the Apelin Receptor
The following table summarizes the binding affinities of ELA-32 and other apelin receptor ligands as determined by competitive radioligand binding assays. These assays typically use a radiolabeled apelin peptide, such as [¹²⁵I]-apelin-13, as the tracer.
| Ligand | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| ELA-32 | 1.50 ± 0.09 | 1.343 | [4][5] |
| ELA-32 (human) | 0.27 | 0.51 (Kᵈ) | [7][8] |
| Apelin-36 | 1.94 ± 0.09 | 1.735 | [4][5] |
| ELA-21 | 4.88 ± 0.07 | 4.364 | [4][5] |
| Apelin-17 | 5.20 ± 0.08 | 4.651 | [4][5] |
| Apelin-13 | 9.33 ± 0.09 | 8.336 | [4][5] |
| pGlu¹-Apelin-13 | 16.0 ± 0.09 | 14.366 | [4][5] |
Note: IC₅₀ (half-maximal inhibitory concentration) is the concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. Kᵢ (inhibitory constant) is calculated from the IC₅₀ and represents the affinity of the competing ligand for the receptor. Kᵈ (dissociation constant) represents the equilibrium dissociation constant.
Apelin Receptor Signaling Pathways
Upon activation by ligands like ELA-32 or apelin, the apelin receptor can initiate signaling through two primary pathways: the G protein-dependent pathway and the β-arrestin-dependent pathway.[4][5]
-
G Protein-Dependent Pathway: The receptor couples primarily to Gαi proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and mobilization of intracellular calcium (Ca²⁺).[4][5] This pathway also activates downstream kinases such as PI3K/Akt and ERK1/2, which are involved in cell proliferation, migration, and survival.[1][12]
-
β-Arrestin-Dependent Pathway: Ligand binding also promotes the recruitment of G protein-coupled receptor kinases (GRKs) and β-arrestins (β-arrestin 1 and 2).[4] This leads to receptor desensitization, internalization, and can also initiate a second wave of signaling, including late-phase ERK activation.[4] Interestingly, different ligands can exhibit "biased agonism," preferentially activating one pathway over the other. For instance, ELA-32 has been shown to have a strong bias for the β-arrestin-dependent signaling pathway.[4][5]
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay to determine the affinity of unlabeled ELA-32 for the apelin receptor expressed in HEK293 cells, using [¹²⁵I]-apelin-13 as the radioligand.
APJ Membrane Preparation
This protocol is adapted from methodologies described for preparing membranes from cells overexpressing a receptor of interest.[4][5][13]
Materials and Reagents:
-
HEK293 cells transiently or stably expressing the human apelin receptor (HEK293-APJ).
-
Complete DMEM (with 10% FBS).
-
Homogenization Buffer (HB): 250 mM sucrose, 25 mM HEPES, pH 7.3.
-
Protease inhibitor cocktail.
-
Ultracentrifuge.
Procedure:
-
Culture HEK293-APJ cells to ~80-90% confluence.
-
Harvest cells by scraping into ice-cold phosphate-buffered saline (PBS).
-
Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 10-20 volumes of ice-cold Homogenization Buffer containing a protease inhibitor cocktail.
-
Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[13]
-
Resuspend the pellet in fresh HB and repeat the centrifugation step to wash the membranes.
-
Resuspend the final membrane pellet in a suitable buffer (e.g., Binding Assay Buffer without BSA) and determine the protein concentration using a BCA or Bradford protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Competitive Radioligand Binding Assay
Materials and Reagents:
-
HEK293-APJ membrane preparation.
-
[¹²⁵I]-apelin-13 (e.g., PerkinElmer, specific activity ~2200 Ci/mmol).
-
Unlabeled ELA-32 (competitor ligand).
-
Unlabeled Apelin-13 (for non-specific binding determination).
-
Binding Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 0.2% Bovine Serum Albumin (BSA).[4]
-
Wash Buffer: 50 mM HEPES (pH 7.4), 500 mM NaCl, 0.1% BSA.[4]
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Cell harvester/vacuum filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Thaw the APJ membrane preparation on ice and dilute to the desired concentration (typically 5-40 µg protein per well) in ice-cold Binding Assay Buffer.[4][5]
-
Prepare serial dilutions of the competitor ligand (ELA-32) in Binding Assay Buffer. A typical concentration range would be 10⁻¹² M to 10⁻⁶ M.
-
In a 96-well plate, set up the following reactions in triplicate (final volume of 200-250 µL):
-
Total Binding: Membranes + [¹²⁵I]-apelin-13 + Binding Assay Buffer.
-
Competitor Binding: Membranes + [¹²⁵I]-apelin-13 + varying concentrations of ELA-32.
-
Non-specific Binding (NSB): Membranes + [¹²⁵I]-apelin-13 + a high concentration of unlabeled apelin-13 (e.g., 1 µM).
-
-
Add the components to the wells. A typical setup involves adding 150 µL of membranes, 50 µL of competitor/buffer, and 50 µL of radioligand.[13] The final concentration of [¹²⁵I]-apelin-13 should be close to its Kᵈ value (e.g., 0.1 nM).[4]
-
Incubate the plate at 30°C for 60-120 minutes with gentle agitation to reach equilibrium.[4][13]
-
Terminate the binding reaction by rapid filtration through the PEI-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters 3-4 times with ice-cold Wash Buffer to separate bound from free radioligand.[4][13]
-
Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
Data Analysis
-
Calculate the average CPM for each triplicate.
-
Determine Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM) .
-
For the competition curve, plot the percentage of specific binding against the log concentration of ELA-32. The percentage of specific binding at each competitor concentration is calculated as: (Binding in presence of competitor - NSB) / (Total Binding - NSB) * 100.
-
Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a one-site competition model and determine the IC₅₀ value.
-
Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᵈ) , where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant.[13]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the competitive radioligand binding assay.
References
- 1. cusabio.com [cusabio.com]
- 2. Apelin signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 3. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 5. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Study of Elabela and Apelin on Apelin Receptor Activation Through β-Arrestin Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. A network map of apelin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols: Utilizing ELA-32 for Human Embryonic Stem Cell Self-Renewal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human embryonic stem cells (hESCs) hold immense promise for regenerative medicine and drug discovery due to their unique properties of self-renewal and pluripotency. Maintaining these characteristics in vitro is a critical challenge. ELABELA (ELA), a recently identified endogenous peptide hormone, and its active isoform ELA-32, have emerged as crucial factors in supporting hESC self-renewal.[1] ELA is abundantly secreted by hESCs and acts in a paracrine manner to maintain their growth, prevent apoptosis, and preserve pluripotency.[1][2] Mechanistic studies have revealed that ELA-32 exerts its effects primarily through the activation of the PI3K/AKT/mTORC1 signaling pathway.[1][3] Furthermore, ELA has been shown to potentiate the TGFβ signaling pathway, which is instrumental in directing hESC fate towards the endoderm lineage.[1][4]
These application notes provide a comprehensive guide for researchers on the use of ELA-32 to maintain and study hESC self-renewal. This document includes quantitative data on the effects of ELA-32, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative effects of ELA-32 on hESC self-renewal and pluripotency based on available research.
Table 1: Effect of ELA-32 on hESC Proliferation
| Treatment Condition | Proliferation Rate (Relative to Control) | Key Pluripotency Markers Maintained | Reference |
| Standard hESC Culture | 1.0 | OCT4, SOX2, NANOG | [5][6] |
| ELA-32 Supplementation (e.g., 5 µM) | Increased | OCT4, SOX2, NANOG | [7][8] |
| ELA Inhibition (shRNA/Neutralizing Antibody) | Decreased | Downregulation of OCT4, SOX2, NANOG | [1] |
Table 2: Expression of Pluripotency Markers in Response to ELA-32 Signaling
| Pluripotency Marker | Expression Level with ELA-32 | Expression Level with ELA Inhibition | Method of Analysis | Reference |
| OCT4 | Maintained/High | Significantly Reduced | Immunocytochemistry, qRT-PCR | [1][5] |
| SOX2 | Maintained/High | Significantly Reduced | Immunocytochemistry, qRT-PCR | [1][9] |
| NANOG | Maintained/High | Significantly Reduced | Immunocytochemistry, qRT-PCR | [1][10] |
| SSEA-4 | Maintained/High | Reduced | Flow Cytometry, Immunocytochemistry | [5][11] |
| TRA-1-60 | Maintained/High | Reduced | Flow Cytometry, Immunocytochemistry | [11] |
Experimental Protocols
Protocol 1: Human Embryonic Stem Cell (hESC) Culture with ELA-32
This protocol describes the maintenance of undifferentiated hESCs in a feeder-free system supplemented with ELA-32.
Materials:
-
hESCs
-
Matrigel-coated culture plates
-
mTeSR™1 medium
-
Recombinant human ELA-32 peptide
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Dispase
Procedure:
-
Plate Coating: Coat 6-well plates with Matrigel according to the manufacturer's instructions.
-
Cell Thawing and Seeding: Thaw cryopreserved hESCs and seed them onto the Matrigel-coated plates in mTeSR™1 medium.
-
ELA-32 Supplementation: Once the cells have attached and started to form colonies, supplement the mTeSR™1 medium with the desired concentration of ELA-32 (a starting concentration of 100 nM can be used and optimized).
-
Daily Culture Maintenance: Replace the medium daily with fresh mTeSR™1 containing ELA-32.
-
Passaging: When the hESC colonies become large and start to merge, passage the cells.
-
Aspirate the medium and wash the cells once with DPBS.
-
Add 1 mg/mL Dispase and incubate at 37°C for 5-7 minutes, or until the edges of the colonies begin to lift.
-
Gently detach the colonies using a cell scraper and transfer them to a 15 mL conical tube.
-
Wash the well with mTeSR™1 to collect any remaining colonies.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh mTeSR™1 with ELA-32 and re-plate onto new Matrigel-coated plates at the desired split ratio.
-
Protocol 2: Cell Proliferation Assay
This protocol outlines the procedure to quantify the effect of ELA-32 on hESC proliferation using a BrdU incorporation assay.
Materials:
-
hESCs cultured with and without ELA-32
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution
-
Fixation/denaturation solution
-
Anti-BrdU antibody
-
Secondary antibody conjugated to a fluorescent dye
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed hESCs in 96-well plates at a density that allows for logarithmic growth over the course of the experiment. Culture the cells in their respective media (with or without ELA-32).
-
BrdU Labeling: Add BrdU labeling solution to the culture medium at a final concentration of 10 µM and incubate for 2-4 hours at 37°C.
-
Fixation and Permeabilization:
-
Aspirate the medium and wash the cells with DPBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells twice with DPBS.
-
Permeabilize the cells with 0.1% Triton X-100 in DPBS for 10 minutes.
-
-
DNA Denaturation: Treat the cells with 2N HCl for 30 minutes at room temperature to denature the DNA. Neutralize with 0.1 M sodium borate buffer.
-
Immunostaining:
-
Block the cells with 1% BSA in DPBS for 1 hour.
-
Incubate with an anti-BrdU antibody overnight at 4°C.
-
Wash the cells three times with DPBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Wash the cells three times with DPBS.
-
-
Counterstaining and Imaging:
-
Counterstain the nuclei with DAPI.
-
Image the wells using a fluorescence microscope.
-
-
Quantification: Determine the percentage of BrdU-positive cells by counting the number of green (BrdU) and blue (DAPI) nuclei.
Protocol 3: Immunocytochemistry for Pluripotency Markers
This protocol details the staining of hESCs to visualize the expression of key pluripotency markers.
Materials:
-
hESCs cultured with and without ELA-32 on coverslips
-
4% Paraformaldehyde
-
Permeabilization buffer (0.1% Triton X-100 in DPBS)
-
Blocking buffer (5% goat serum in DPBS)
-
Primary antibodies (e.g., anti-OCT4, anti-SOX2, anti-NANOG)
-
Fluorescently labeled secondary antibodies
-
DAPI
-
Mounting medium
Procedure:
-
Fixation:
-
Aspirate the culture medium and wash the cells with DPBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with DPBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with DPBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in blocking buffer to their recommended concentrations.
-
Incubate the cells with the primary antibody solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with DPBS.
-
Dilute the fluorescently labeled secondary antibodies in blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with DPBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells once with DPBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging: Visualize the stained cells using a fluorescence microscope.
Protocol 4: Western Blot Analysis of the PI3K/AKT Pathway
This protocol describes the detection of key proteins in the PI3K/AKT signaling pathway to assess its activation by ELA-32.
Materials:
-
hESCs treated with and without ELA-32
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
Wash the cells with ice-cold DPBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
Sample Preparation:
-
Normalize the protein concentrations of all samples.
-
Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing: To detect total AKT and a loading control (e.g., β-actin), the membrane can be stripped and re-probed with the respective primary antibodies.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for studying the effects of ELA-32 on hESC self-renewal.
Caption: ELA-32 activates the PI3K/AKT/mTORC1 signaling pathway.
Caption: ELA-32 potentiates the TGF-β signaling pathway.
Caption: Experimental workflow for studying ELA-32 effects on hESCs.
References
- 1. ELABELA Is an Endogenous Growth Factor that Sustains hESC Self-Renewal via the PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ELABELA ameliorates hypoxic/ischemic-induced bone mesenchymal stem cell apoptosis via alleviation of mitochondrial dysfunction and activation of PI3K/AKT and ERK1/2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK1-PDK1-PI3K/Akt signaling pathway regulates embryonic and induced pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGF-beta signaling potentiates differentiation of embryonic stem cells to Pdx-1 expressing endodermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alterations of proliferative and differentiation potentials of human embryonic stem cells during long-term culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A high proliferation rate is required for cell reprogramming and maintenance of human embryonic stem cell identity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ELABELA-APJ Axis Enhances Mesenchymal Stem Cell Proliferation and Migration via the METTL3/PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ELABELA-APJ Axis Enhances Mesenchymal Stem Cell Proliferation and Migration via the METTL3/PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSpace [diposit.ub.edu]
- 10. NPR-A regulates self-renewal and pluripotency of embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
ELA-32 (human) Peptide Stability and Degradation In Vitro: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the in vitro stability and degradation of the human ELA-32 peptide.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vitro half-life of human ELA-32?
A1: The in vitro half-life of human ELA-32 can vary significantly depending on the biological matrix. In human plasma, the half-life has been reported to be approximately 47.2 ± 5.7 minutes.[1][2][3] However, in human kidney homogenates, degradation is much more rapid, with a half-life of about 44.2 ± 3 seconds.[1][2][3]
Q2: What are the major degradation products of ELA-32 observed in vitro?
A2: In vitro incubation of ELA-32 in human plasma and kidney homogenates leads to the formation of several smaller, potentially bioactive fragments. Key metabolites identified include ELA-11, ELA-16, ELA-19, and ELA-20.[1][2] Fragments resulting from the loss of C-terminal amino acids have also been detected.[1][2] In plasma, the most abundant metabolites from C-terminal cleavage are ELA-32(1-31), ELA-32(1-14), and ELA-32(1-12).[3]
Q3: Which analytical methods are most suitable for studying ELA-32 stability and degradation?
A3: Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly effective method for identifying and quantifying ELA-32 and its metabolites.[1][2][3] This technique allows for the characterization of degradation products and the determination of the peptide's half-life in various biological matrices.[1][2] For quantitative analysis, a targeted parallel reaction monitoring method can be employed.[3]
Q4: How does ELA-32 exert its biological effects?
A4: ELA-32 is an endogenous ligand for the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[1][4][5] Upon binding to the apelin receptor, ELA-32 can activate downstream signaling pathways, including both G protein-dependent and β-arrestin-dependent pathways.[4][6] This can lead to various cellular responses, such as the inhibition of cAMP production, activation of extracellular signal-regulated kinases (ERK1/2), and mobilization of intracellular calcium.[4][7]
Quantitative Data Summary
Table 1: In Vitro Half-Life of Human ELA-32
| Biological Matrix | Half-Life | Reference |
| Human Plasma | 47.2 ± 5.7 min | [1][2][3] |
| Human Kidney Homogenate | 44.2 ± 3 s | [1][2][3] |
Table 2: Major In Vitro Metabolites of Human ELA-32
| Metabolite | Biological Matrix where Identified | Reference |
| ELA-11 | Human Plasma, Human Kidney Homogenate | [1][2][3] |
| ELA-16 | Human Plasma | [1][2][3] |
| ELA-19 | Human Plasma, Human Kidney Homogenate | [1][2][3] |
| ELA-20 | Human Plasma | [1][2][3] |
| ELA-23 | Human Kidney Homogenate | [3] |
| ELA-32(1-31) | Human Plasma | [3] |
| ELA-32(1-14) | Human Plasma | [3] |
| ELA-32(1-12) | Human Plasma | [3] |
Troubleshooting Guides
Issue 1: Rapid Degradation of ELA-32 in Experimental Setup
-
Possible Cause: The chosen in vitro system may contain high levels of proteolytic enzymes. For instance, kidney homogenates are known to degrade ELA-32 very quickly.[1][2][3]
-
Troubleshooting Steps:
-
Matrix Selection: If rapid degradation is undesirable, consider using a less enzymatically active matrix, such as purified enzyme solutions or cell culture media with serum that has been heat-inactivated.
-
Protease Inhibitors: Incorporate a cocktail of broad-spectrum protease inhibitors into your experimental buffer. The specific inhibitors should be chosen based on the suspected proteases in your system.
-
Temperature Control: Perform incubations at a lower temperature (e.g., 4°C) to reduce enzymatic activity, although this may not fully represent physiological conditions.
-
Time-Course Analysis: Design experiments with very short time points, especially when using matrices like kidney homogenates, to capture the initial degradation kinetics.
-
Issue 2: Poor Chromatographic Peak Shape or Recovery of ELA-32 and its Metabolites
-
Possible Cause: ELA peptides are prone to oxidation and can exhibit poor chromatographic behavior.[1][2]
-
Troubleshooting Steps:
-
Sample Preparation: Include reduction and alkylation steps in your sample preparation protocol to prevent disulfide bond formation and improve peptide stability.[1][2][3]
-
Antioxidants: Add antioxidants, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to your buffers during sample preparation and storage.
-
LC Method Optimization:
-
Column Choice: Use a column specifically designed for peptide separations, such as a C18 column with a wide pore size (e.g., 300 Å).
-
Mobile Phase Additives: Incorporate ion-pairing agents like trifluoroacetic acid (TFA) or formic acid into your mobile phases to improve peak shape and retention.
-
Gradient Optimization: Develop a shallow and optimized gradient to ensure adequate separation of ELA-32 from its various metabolites.
-
-
Issue 3: Difficulty in Detecting and Quantifying Endogenous ELA-32 Levels
-
Possible Cause: Endogenous levels of ELA peptides can be very low, making them difficult to measure accurately.[1][2] Additionally, the peptides are susceptible to pre-analytical degradation.
-
Troubleshooting Steps:
-
Sample Collection and Handling: Collect samples directly into solutions that will immediately halt enzymatic activity, such as guanidine hydrochloride.[1][2][3]
-
Enrichment Techniques: Employ immunoprecipitation or solid-phase extraction (SPE) to concentrate the ELA peptides from the sample matrix before LC-MS/MS analysis.[1][2][3]
-
High-Sensitivity Mass Spectrometry: Utilize a high-resolution and high-sensitivity mass spectrometer, such as an Orbitrap, in nano-flow mode to enhance detection limits.[1][2][3]
-
Stable Isotope-Labeled Standards: Use synthetic, stable isotope-labeled ELA peptides as internal standards for accurate quantification.
-
Experimental Protocols
Protocol 1: In Vitro Stability Assay of ELA-32 in Human Plasma
-
Materials:
-
Synthetic human ELA-32 peptide
-
Human plasma (collected with an anticoagulant like heparin or EDTA)
-
Incubator or water bath set to 37°C
-
Quenching solution (e.g., Guanidine Hydrochloride)
-
Solid-Phase Extraction (SPE) cartridges for peptide cleanup
-
LC-MS/MS system
-
-
Procedure:
-
Pre-warm an aliquot of human plasma to 37°C.
-
Spike the plasma with a known concentration of ELA-32 to initiate the experiment (time = 0).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately add the aliquot to a tube containing a quenching solution to stop enzymatic degradation.
-
Precipitate proteins from the quenched sample.
-
Clarify the sample by centrifugation and collect the supernatant.
-
Perform solid-phase extraction on the supernatant to desalt and concentrate the peptides.
-
Analyze the extracted peptides by LC-MS/MS to determine the concentration of remaining ELA-32 and identify degradation products.
-
Calculate the half-life by plotting the natural logarithm of the ELA-32 concentration versus time.
-
Visualizations
Caption: Experimental workflow for in vitro ELA-32 stability analysis.
Caption: Simplified signaling pathway of ELA-32 via the apelin receptor.
References
- 1. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA. [repository.cam.ac.uk]
- 2. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Optimizing ELA-32 Concentration for Cell Culture Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing ELA-32 concentration in cell culture experiments. This resource includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful experimental outcomes.
Troubleshooting Guide
Researchers may encounter several challenges when working with ELA-32. This guide addresses common issues in a question-and-answer format.
Q1: I am not observing any cellular response after treating with ELA-32. What are the possible reasons?
A1: There are several potential reasons for a lack of cellular response:
-
Suboptimal Concentration: The concentration of ELA-32 may be too low to elicit a response. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
-
Peptide Degradation: Peptides can be susceptible to degradation. Ensure proper storage of ELA-32 at -20°C or below and minimize freeze-thaw cycles. Reconstitute the peptide in a sterile, appropriate solvent as recommended by the manufacturer.
-
Low Apelin Receptor (APJ) Expression: The target cells may not express sufficient levels of the apelin receptor (APJ), which is the cognate receptor for ELA-32. Verify APJ expression in your cell line using techniques like qPCR or western blotting.
-
Incorrect Assay Endpoint: The chosen assay may not be suitable for detecting the specific cellular response to ELA-32. ELA-32 is known to activate PI3K/AKT and MAPK/ERK signaling pathways, influencing processes like cell survival, proliferation, and migration. Consider assays that measure endpoints related to these pathways.
Q2: I am observing high background or non-specific effects in my experiments. How can I minimize this?
A2: High background can be attributed to several factors:
-
Peptide Aggregation: At high concentrations, peptides can aggregate, leading to non-specific effects. Ensure the peptide is fully dissolved and consider using a brief sonication step if solubility is an issue.
-
Serum Interactions: Components in the serum of your cell culture media may interact with ELA-32. Consider reducing the serum concentration or using a serum-free medium during the treatment period, if compatible with your cells.
-
Contamination: Contamination of cell cultures can lead to spurious results. Always practice good aseptic technique.
Q3: My cell viability is decreasing after ELA-32 treatment, even at low concentrations. What could be the cause?
A3: While ELA-32 is generally associated with pro-survival signals, cytotoxic effects at low concentrations are unexpected but could be due to:
-
Peptide Purity: Impurities in the ELA-32 preparation could be toxic to the cells. Ensure you are using a high-purity grade of the peptide.
-
Solvent Toxicity: The solvent used to dissolve ELA-32 might be cytotoxic. Perform a vehicle control experiment to rule out any solvent-related toxicity.
-
Off-Target Effects: In some specific cell types, ELA-32 might have off-target effects that lead to reduced viability. A thorough literature search for your specific cell model is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ELA-32?
A1: ELA-32 is a peptide hormone that acts as an endogenous ligand for the G protein-coupled apelin receptor (APJ).[1] Upon binding to APJ, ELA-32 activates downstream signaling cascades, primarily the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[2] These pathways are crucial in regulating various cellular processes, including cell survival, proliferation, migration, and apoptosis.
Q2: What is a typical concentration range for ELA-32 in cell culture experiments?
A2: The optimal concentration of ELA-32 is highly dependent on the cell type, the specific assay being performed, and the desired biological response. Based on published studies, the effective concentration can range from the picomolar (pM) to the micromolar (µM) range. It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup.
Q3: How should I prepare and store ELA-32?
A3: For long-term storage, ELA-32 should be stored as a lyophilized powder at -20°C or -80°C. To prepare a stock solution, reconstitute the lyophilized peptide in a sterile solvent such as sterile water or a buffer recommended by the supplier. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or below.
Quantitative Data Summary
The following tables summarize key quantitative data for ELA-32 from various in vitro studies.
Table 1: ELA-32 Concentration Ranges in Cell-Based Assays
| Cell Type | Assay | Effective Concentration Range | Reference |
| Human Embryonic Stem Cells (hESCs) | Self-renewal | 100 nM | (Ho et al., 2015) |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Angiogenesis | 100 nM | (Wang et al., 2015) |
| Rat Mesenchymal Stem Cells | Cell Viability | 5 µM | [3] |
| HEK293 cells expressing APJ | Gαi1 signaling | EC50 = 8.6 nM | [4] |
| HEK293 cells expressing APJ | β-arrestin-2 recruitment | EC50 = 166 nM | [4] |
Table 2: Binding Affinity and Potency of ELA-32
| Parameter | Value | Cell/System | Reference |
| IC50 (APJ binding) | 0.27 nM | Not specified | [5] |
| Ki (APJ binding) | 1.343 nM | HEK293 cells | [6] |
| pKi (APJ binding) | 9.59 | Human Left Ventricle | [7] |
| EC50 (cAMP inhibition) | ~2.5 nM | CHO-K1 cells expressing APJ | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol outlines the steps for assessing cell viability upon ELA-32 treatment using a colorimetric MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ELA-32 Treatment: Prepare serial dilutions of ELA-32 in your cell culture medium. Remove the old medium from the wells and add 100 µL of the ELA-32 dilutions. Include a vehicle control (medium with the same concentration of solvent used for ELA-32).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for ERK Phosphorylation
This protocol describes the detection of phosphorylated ERK (p-ERK), a downstream target of ELA-32 signaling.
-
Cell Treatment and Lysis: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentration of ELA-32 for a short duration (e.g., 5, 15, 30 minutes). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-ERK overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane for total ERK as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay (Annexin V Staining)
This protocol details the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Treat cells with ELA-32 for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Visualizations
ELA-32 Signaling Pathway
Caption: ELA-32 signaling pathway.
Experimental Workflow for Cell Viability (MTT) Assay```dot
Caption: Troubleshooting for lack of cellular response.
References
- 1. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
- 2. The network map of Elabela signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 7. Elabela/Toddler Is an Endogenous Agonist of the Apelin APJ Receptor in the Adult Cardiovascular System, and Exogenous Administration of the Peptide Compensates for the Downregulation of Its Expression in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ELA-32 Human ELISA Kit
This technical support center provides troubleshooting guidance and frequently asked questions to help you resolve issues with low signal in your ELA-32 human ELISA experiments.
Troubleshooting Low Signal: FAQs and Step-by-Step Guidance
Low or no signal is a common issue in ELISA experiments and can arise from various factors throughout the assay protocol. Below are common questions and troubleshooting steps to help you identify and resolve the root cause of weak signals in your ELA-32 Human ELISA.
Q1: Why am I getting a very weak or no signal at all?
A weak or absent signal can be due to several factors, including problems with reagents, antibodies, or the experimental procedure itself.[1][2][3] A systematic review of each step is crucial for identifying the cause.[4]
Q2: I've checked my reagents and they seem fine. What procedural steps should I review first?
If you suspect a procedural error, start by reviewing the following:
-
Reagent Preparation and Addition: Ensure all reagents were prepared correctly and added in the proper order as specified in the kit protocol.[3][5] An omission of a key reagent is a common mistake.[3]
-
Incubation Times and Temperatures: Verify that the incubation times and temperatures used match the protocol's recommendations.[6][7][8] Insufficient incubation can lead to incomplete binding.[9] Consider increasing the incubation time (e.g., overnight at 4°C) to enhance signal.[2][9]
-
Washing Steps: Inadequate or excessive washing can lead to low signal. Ensure you are using the recommended number of washes and that the wells are not allowed to dry out at any point.[2][6]
Q3: Could the issue be with my antibodies?
Yes, antibody-related problems are a frequent cause of low signal. Here’s what to check:
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too low.[2] It may be necessary to perform a titration to determine the optimal antibody concentration.[2][10]
-
Antibody Compatibility: Ensure the secondary antibody is compatible with the primary antibody (e.g., an anti-mouse secondary for a mouse primary antibody).[2]
-
Antibody Activity: Improper storage or repeated freeze-thaw cycles can reduce antibody activity.[4]
Q4: What if my standard curve is poor or flat?
A poor standard curve is a strong indicator of a problem with the assay.[1] Common causes include:
-
Improper Standard Reconstitution or Dilution: Double-check calculations and ensure the standard was reconstituted and diluted as per the protocol.[5][11]
-
Degraded Standard: The standard may have degraded due to improper storage.[2][11] Use a fresh vial if you suspect degradation.[2]
-
Pipetting Errors: Inaccurate pipetting can lead to a non-linear standard curve.[5]
Q5: Can the microplate itself be the source of the problem?
Yes, the type of plate and its handling can affect the results.
-
Incorrect Plate Type: Always use ELISA-validated plates, not tissue culture plates, to ensure proper antibody or antigen binding.[1][2]
-
Plate Sealing: Use plate sealers during incubations to prevent evaporation and well-to-well contamination.[5]
-
Well Integrity: Scratches on the well surface can interfere with antibody binding and lead to inconsistent results.[11]
Troubleshooting Workflow
If you are experiencing low signal, follow this systematic workflow to diagnose the issue.
Caption: A step-by-step workflow for troubleshooting low signal in an ELISA.
ELA-32 Signaling Pathway
ELA-32, also known as Apela or Toddler, is an endogenous ligand for the apelin receptor (APJ), a G-protein coupled receptor.[12][13] The activation of APJ by ELA-32 triggers downstream signaling cascades that are involved in cardiovascular development and function.[12][14]
Caption: Simplified signaling pathway of ELA-32 via the apelin receptor (APJ).
Experimental Protocols and Parameters
Adhering to optimized experimental parameters is critical for a successful ELISA. Below are tables summarizing key quantitative data for consideration during troubleshooting.
Table 1: General Incubation Parameters
| Step | Temperature | Time | Notes |
| Antibody Incubation | Room Temperature (18-25°C) or 37°C | 1-2 hours | For low signal, consider extending to overnight at 4°C.[2][9] |
| Substrate Incubation | Room Temperature (18-25°C) | 15-30 minutes | Protect from light, especially when using TMB substrate.[9] |
Table 2: Antibody and Reagent Concentration Ranges
| Reagent | Typical Concentration | Troubleshooting Action |
| Capture Antibody | 1-10 µg/mL | If signal is low, consider increasing the concentration.[4] |
| Detection Antibody | Varies by manufacturer | Perform a checkerboard titration to find the optimal concentration.[15] |
| TMB Substrate | Ready-to-use | Ensure the solution is clear and colorless before use.[1] |
Table 3: Washing Protocol
| Parameter | Recommendation | Notes |
| Number of Washes | 3-5 cycles | Insufficient washing can increase background, while excessive washing can decrease signal.[2] |
| Wash Buffer Volume | 300-400 µL per well | Ensure complete aspiration of wash buffer between each step.[3] |
| Soaking Time | 30 seconds (optional) | Adding a brief soak time can sometimes improve washing efficiency.[5] |
References
- 1. Surmodics - Elisa Troubleshooting -Technical Issues | Surmodis [shop.surmodics.com]
- 2. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 3. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 4. protocolsandsolutions.com [protocolsandsolutions.com]
- 5. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 6. ethosbiosciences.com [ethosbiosciences.com]
- 7. arp1.com [arp1.com]
- 8. sinobiological.com [sinobiological.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 11. blog.abclonal.com [blog.abclonal.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ELISA Guide; Part 3: ELISA Optimization [jacksonimmuno.com]
preventing oxidation of ELA-32 peptide during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of ELA-32 peptide during storage.
Troubleshooting Guide
Issue: Degradation of ELA-32 Peptide Suspected During Storage
Researchers may encounter variability in experimental results, loss of biological activity, or the appearance of unexpected peaks in analytical chromatograms, all of which can indicate degradation of the ELA-32 peptide. Oxidation is a common degradation pathway for peptides, particularly those like ELA-32 that contain susceptible amino acid residues.
Amino Acid Sequence of Human ELA-32: QRPVNLTMRRKLRKHNCLQRRCMPLHSRVPFP
Susceptible Residues in ELA-32: The ELA-32 peptide contains several amino acid residues that are prone to oxidation:
-
Methionine (Met) at position 8 and 23
-
Cysteine (Cys) at positions 17 and 22 (forming a disulfide bridge)
-
Histidine (His) at position 15 and 25
Oxidation of these residues can lead to a loss of biological activity and the formation of impurities.
Troubleshooting Steps
-
Analytical Confirmation of Oxidation: The first step is to confirm if oxidation has occurred. This can be achieved through analytical techniques that can identify and quantify oxidative modifications.
-
Review of Storage and Handling Procedures: If oxidation is confirmed, a thorough review of storage and handling protocols is necessary to identify potential causes.
-
Implementation of Preventive Measures: Based on the review, implement appropriate preventive measures to minimize future oxidation.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for lyophilized ELA-32 peptide?
A1: For long-term stability, lyophilized ELA-32 peptide should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to prevent moisture absorption.[1][2][3] When stored under these conditions, the peptide can be stable for several years.[1] Before use, it is crucial to allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation, as moisture can accelerate degradation.[4]
Q2: How should I store ELA-32 peptide once it is in solution?
A2: Peptide solutions are significantly less stable than the lyophilized powder.[5] If storage in solution is unavoidable, it is recommended to:
-
Dissolve the peptide in a sterile, slightly acidic buffer (pH 5-6).[6]
-
Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.[4]
-
Store the aliquots at -20°C or -80°C.[6] It is important to note that the half-life of ELA-32 in plasma has been reported to be approximately 47.2 minutes, highlighting its susceptibility to degradation in a biological matrix.[7][8][9]
Formulation and Excipients
Q3: What excipients can be added to a formulation to prevent ELA-32 oxidation?
A3: Several types of excipients can be included in a formulation to enhance the stability of ELA-32:
-
Antioxidants: These molecules are preferentially oxidized, thereby protecting the peptide. Common antioxidants for peptide formulations include:
-
Chelating Agents: These agents bind metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidation reactions.[13][14][15] Examples include:
-
Ethylenediaminetetraacetic acid (EDTA)
-
Citric acid
-
-
Bulking Agents/Lyoprotectants: For lyophilized formulations, these excipients provide an elegant cake structure and help to stabilize the peptide during the freeze-drying process and subsequent storage.[2] Commonly used agents include:
-
Mannitol
-
Sucrose
-
Trehalose
-
Q4: How does pH affect the stability of ELA-32?
A4: The pH of the formulation can significantly impact the rate of oxidation for certain amino acids.[16][17][18] Histidine and cysteine residues are more susceptible to oxidation at neutral to alkaline pH.[19] Therefore, maintaining a slightly acidic pH (around 5-6) is generally recommended to improve the stability of peptides containing these residues.[6]
Quantitative Data Summary
The following table summarizes the known stability data for the ELA-32 peptide.
| Parameter | Matrix | Temperature | Half-life | Citation |
| ELA-32 Stability | Human Plasma | 37°C | 47.2 ± 5.7 min | [7][8][9] |
| Human Kidney Homogenate | 37°C | 44.2 ± 3 s | [7][8][9] |
Experimental Protocols
Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This protocol outlines a general procedure for developing an HPLC method to separate native ELA-32 from its oxidized forms.
Objective: To develop a stability-indicating RP-HPLC method for the quantification of ELA-32 and its primary oxidation products.
Materials:
-
ELA-32 Peptide
-
Water, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA) or Formic acid (FA)
-
Hydrogen peroxide (H₂O₂) for forced degradation
Instrumentation:
-
HPLC system with a UV detector
Method Development:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA (or FA) in Water
-
Mobile Phase B: 0.1% TFA (or FA) in ACN
-
-
Gradient Elution: Develop a linear gradient to effectively separate the peptide and its degradation products. A typical starting gradient could be 5-65% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Forced Degradation: To confirm the method is "stability-indicating," intentionally degrade the peptide by treating it with a low concentration of H₂O₂ (e.g., 0.05%) at room temperature for a few hours.[16] Analyze the stressed sample to ensure that the degradation products are well-resolved from the main peptide peak.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Oxidation Identification
This protocol provides a general workflow for using LC-MS to identify oxidized ELA-32 species.
Objective: To confirm the identity of oxidized ELA-32 peptides by detecting the characteristic mass shift.
Instrumentation:
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Method:
-
Sample Preparation: Dissolve the ELA-32 sample in an appropriate solvent, such as water with a small amount of ACN and formic acid.
-
LC Separation: Use a nano- or micro-flow HPLC system with a C18 column coupled to the mass spectrometer. Employ a gradient similar to the one developed for the RP-HPLC method.
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in positive ion mode.
-
Perform a full scan (MS1) to detect the molecular ions of the native peptide and potential oxidized forms. A single oxidation event (e.g., methionine to methionine sulfoxide) will result in a mass increase of +16 Da. A double oxidation will show a +32 Da shift.[16]
-
Conduct tandem MS (MS/MS) on the suspected oxidized peptide ions to fragment them and confirm the specific site of oxidation.[5][6][20]
-
Visualizations
Caption: Experimental workflow for ELA-32 peptide storage, analysis, and troubleshooting.
Caption: Key strategies for preventing the oxidation of ELA-32 peptide.
Caption: Simplified signaling pathway of ELA-32 via the Apelin Receptor.
References
- 1. Use of pH and Kinetic Isotope Effects to Establish Chemistry As Rate-Limiting in Oxidation of a Peptide Substrate by LSD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedgrid.com [biomedgrid.com]
- 3. Antioxidant Function and Application of Plant-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Freeze Drying of Peptide Drugs Self-Associated with Long-Circulating, Biocompatible and Biodegradable Sterically Stabilized Phospholipid Nanomicelles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of oxidative protein modifications using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA. [repository.cam.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantifying methionine sulfoxide in therapeutic protein formulation excipients as sensitive oxidation marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clawing Back: Broadening the Notion of Metal Chelators in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polyphenols as Potential Metal Chelation Compounds Against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Development of lyophilization cycle and effect of excipients on the stability of catalase during lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. edepot.wur.nl [edepot.wur.nl]
- 19. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Quantification of Endogenous ELA-32 in Human Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the quantification of endogenous Elabela-32 (ELA-32) in human samples.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying endogenous ELA-32?
A1: The primary challenges in accurately quantifying endogenous ELA-32 in human samples include its inherent instability, rapid metabolism into various isoforms, challenging physicochemical properties, and low endogenous concentrations. ELA-32 has a short half-life, particularly in tissues like the kidney, and is susceptible to degradation by proteases.[1][2][3] Its high positive charge and tendency to oxidize complicate analysis by mass spectrometry, leading to poor chromatographic separation and reduced sensitivity.[1][2][3]
Q2: Which analytical methods are most commonly used for ELA-32 quantification, and what are their limitations?
A2: The two main methods for quantifying ELA-32 are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
ELISA: Currently considered the most robust method for measuring total endogenous ELA levels. However, a significant limitation is its potential inability to differentiate between ELA-32 and its various isoforms (e.g., ELA-21, ELA-11, and other metabolites).[1]
-
LC-MS/MS: Offers high specificity for distinguishing between different ELA isoforms. However, it is hampered by the peptide's physicochemical properties, which can lead to poor chromatographic peak shape and low sensitivity.[1][2][3] Endogenous levels of ELA peptides are often below the limit of detection for current LC-MS/MS methods.[1][2][3]
Q3: How stable is ELA-32 in human plasma and tissue samples?
A3: The stability of ELA-32 varies significantly depending on the sample matrix. In human plasma, the in vitro half-life of ELA-32 is approximately 47 minutes.[1][2][3] In contrast, it is extremely unstable in kidney homogenates, with a half-life of less than a minute.[1][2][3] This highlights the critical need for rapid sample processing and the use of protease inhibitors to prevent ex vivo degradation.
Q4: What are the major metabolites of ELA-32 found in human plasma?
A4: In human plasma, ELA-32 is cleaved into several smaller peptides. The most prominent and potentially biologically active metabolites identified include ELA-16, ELA-19, ELA-20, and ELA-11.[1][2][3] Notably, ELA-21, a predicted shorter form, has not been consistently identified as a major metabolite in human plasma.[1]
Troubleshooting Guides
ELISA Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| High Background | Insufficient washing. | Increase the number of wash cycles and ensure complete aspiration of wash buffer between steps.[4][5][6][7] |
| Non-specific antibody binding. | Increase the protein concentration in the blocking buffer. Optimize incubation times.[4] | |
| Contaminated reagents. | Use fresh substrate and stop solutions. Ensure all buffers are properly prepared and stored.[5][6] | |
| No or Weak Signal | Reagents added in the wrong order or expired. | Carefully follow the kit protocol. Verify the expiration dates of all reagents.[7][8] |
| Improper sample storage or handling. | Ensure samples are collected and stored with appropriate protease inhibitors and kept at the recommended temperature to prevent ELA-32 degradation. | |
| Inactive enzyme conjugate. | Check the storage conditions and dilution of the enzyme-labeled antibody.[4] | |
| Poor Standard Curve | Incorrect standard reconstitution or dilution. | Briefly centrifuge the standard vial before opening. Reconstitute and dilute the standard according to the manufacturer's instructions. Prepare fresh dilutions for each assay.[5] |
| Pipetting errors. | Calibrate pipettes regularly and use fresh tips for each standard and sample.[4][5] | |
| High Variability Between Replicates | Inconsistent pipetting. | Ensure consistent and accurate pipetting technique.[4][5] |
| Wells drying out. | Keep the plate covered during incubation steps to prevent evaporation.[6] | |
| Improper plate washing. | Use an automated plate washer if available for more consistent washing. Ensure all wells are filled and aspirated completely.[5][6] |
LC-MS/MS Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Poor Chromatographic Peak Shape | Physicochemical properties of ELA-32 (high positive charge). | The addition of trifluoroacetic acid (TFA) to the mobile phase can improve peak shape, but it may decrease sensitivity.[1] |
| Column retention issues. | Experiment with different column chemistries and gradient profiles to optimize separation. | |
| Low Sensitivity/Inability to Detect Endogenous ELA-32 | Low endogenous concentrations. | Incorporate an immunoprecipitation step before LC-MS analysis to enrich the sample for ELA peptides.[1] |
| Peptide oxidation. | Ensure samples are processed quickly and consider the addition of antioxidants during sample preparation.[1][2][3] | |
| Ion suppression from matrix components. | Optimize sample preparation to remove interfering substances. Solid-phase extraction (SPE) is a common technique for this purpose.[2][3] | |
| Poor Reproducibility | Inconsistent sample preparation. | Standardize all sample preparation steps, including tissue homogenization, protein precipitation, and extraction.[2][3] |
| Instability of ELA-32 during sample processing. | Keep samples on ice and add protease inhibitors throughout the workflow. Minimize the time between sample collection and analysis.[1][2][3] |
Experimental Protocols
Sample Preparation for ELA-32 Analysis from Human Plasma
-
Blood Collection: Collect whole blood in tubes containing EDTA or a protease inhibitor cocktail.
-
Plasma Separation: Centrifuge the blood at 1,600 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Acidification: Transfer the plasma to a new tube and immediately acidify with an appropriate acid (e.g., trifluoroacetic acid to a final concentration of 0.1%) to inactivate proteases.
-
Protein Precipitation: Add a protein precipitating agent like acetonitrile, vortex, and centrifuge at high speed (e.g., 17,000 x g) for 20 minutes at 4°C.
-
Solid-Phase Extraction (SPE): Load the supernatant onto a pre-conditioned SPE cartridge. Wash the cartridge to remove salts and interfering substances. Elute the peptides with an appropriate solvent (e.g., 60% acetonitrile in 0.1% formic acid).
-
Drying and Reconstitution: Dry the eluate under a vacuum. Reconstitute the sample in a suitable buffer for either ELISA or LC-MS/MS analysis.
In Vitro ELA-32 Degradation Assay in Human Plasma
This protocol is adapted from a published study to assess the stability of ELA-32.[1][2][3]
-
Incubation: Incubate synthetic ELA-32 in human plasma at 37°C.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).
-
Reaction Quenching: Immediately stop the enzymatic degradation in each aliquot by adding guanidine hydrochloride.
-
Sample Processing: Proceed with protein precipitation and solid-phase extraction as described in the sample preparation protocol.
-
Analysis: Analyze the processed samples by LC-MS/MS to determine the amount of remaining ELA-32 and identify its metabolites.
Visualizations
Caption: ELA-32 signaling pathway via the Apelin Receptor.
Caption: General workflow for ELA-32 quantification.
References
- 1. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA. [repository.cam.ac.uk]
- 4. hycultbiotech.com [hycultbiotech.com]
- 5. novateinbio.com [novateinbio.com]
- 6. tulipgroup.com [tulipgroup.com]
- 7. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 8. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
improving ELA-32 western blot detection and specificity
Welcome to the technical support center for ELA-32 western blot detection. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity and reliability of ELA-32 detection in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is ELA-32, and why is its detection important?
A1: ELA-32 (also known as Apela or Toddler) is a small peptide hormone that plays a crucial role in various physiological processes, including cardiovascular development and function. It is an endogenous ligand for the apelin receptor (APJ). Accurate detection and quantification of ELA-32 are vital for research in areas such as heart disease, hypertension, and embryonic development.
Q2: I am not getting any signal for ELA-32. What are the possible causes?
A2: A lack of signal in your western blot can stem from several factors.[1][2] First, ensure your primary antibody is validated for western blotting and is specific to ELA-32.[3] Insufficient protein loading is another common issue; for low-abundance proteins like ELA-32, you may need to load a higher amount of total protein (20-30 µg or more) or enrich your sample.[2] Also, check your transfer efficiency, as small peptides like ELA-32 can pass through the membrane.[4] Finally, confirm that your secondary antibody is compatible with your primary antibody and that your detection reagents are not expired.
Q3: My blot shows multiple non-specific bands. How can I improve specificity?
A3: Non-specific bands are a common challenge in western blotting.[5][6][7] To improve specificity, start by optimizing your primary antibody concentration; using too high a concentration can lead to off-target binding.[5][6] Ensure your blocking step is adequate by using an appropriate blocking agent and blocking for a sufficient amount of time.[6] Increasing the stringency of your wash steps by increasing the number of washes or the duration of each wash can also help reduce non-specific binding.[5] You may also consider trying a different primary antibody from another vendor.
Q4: The background on my ELA-32 western blot is very high. What can I do to reduce it?
A4: High background can obscure your bands of interest.[8][9][10] This can be caused by several factors, including insufficient blocking, overly concentrated primary or secondary antibodies, or inadequate washing.[8][9] Try increasing the concentration of your blocking agent (e.g., from 3% to 5% non-fat milk or BSA) or extending the blocking time.[8] Diluting your primary and secondary antibodies further can also significantly reduce background.[9] Additionally, ensure your wash buffer contains a detergent like Tween 20 and that you are performing a sufficient number of washes.[10]
Q5: What are the best practices for preparing cell lysates to detect ELA-32?
A5: Proper sample preparation is critical for successful ELA-32 detection.[11][12][13] Since ELA-32 is a secreted peptide, you may need to analyze the cell culture medium in addition to the cell lysate. When preparing cell lysates, work on ice to minimize protein degradation and use a lysis buffer containing protease inhibitors.[11][13] Sonication of the lysate can help to shear DNA and increase protein solubilization.[12] For membrane-bound precursors of ELA-32, a lysis buffer with stronger detergents may be necessary.[13]
Troubleshooting Guides
Problem 1: Weak or No ELA-32 Signal
A faint or absent band for ELA-32 can be frustrating. The following table provides a structured approach to troubleshooting this issue.
| Potential Cause | Recommended Solution | Quantitative Parameters to Optimize |
| Insufficient Protein Load | Increase the amount of total protein loaded per lane.[2] Consider sample enrichment techniques if ELA-32 is of low abundance. | Load 30-50 µg of total protein per lane. |
| Inefficient Protein Transfer | Optimize transfer conditions. For small peptides like ELA-32, use a PVDF membrane with a 0.2 µm pore size.[4] Consider reducing transfer time or using a lower voltage to prevent "blow-through".[4] | Wet transfer: 100V for 60 minutes at 4°C. |
| Suboptimal Antibody Concentration | Titrate your primary and secondary antibodies to find the optimal dilution.[2] | Primary antibody: Test a range of dilutions (e.g., 1:250, 1:500, 1:1000). Secondary antibody: Test dilutions from 1:5000 to 1:20000. |
| Ineffective Blocking | Ensure the blocking buffer is not masking the epitope. Try different blocking agents (e.g., 5% non-fat milk, 5% BSA). | Block for 1 hour at room temperature or overnight at 4°C. |
| Inactive Reagents | Ensure all buffers and reagents, especially the ECL substrate, are fresh and not expired. | Prepare fresh buffers and use a new ECL kit if necessary. |
Problem 2: High Background
High background can make it difficult to visualize your ELA-32 band. Use the following guide to reduce background noise.
| Potential Cause | Recommended Solution | Quantitative Parameters to Optimize |
| Inadequate Blocking | Increase the concentration of the blocking agent or the blocking time.[8] Consider adding a detergent like Tween 20 to your blocking buffer. | Use 5% non-fat milk or 5% BSA in TBST. Block for at least 1 hour at room temperature. |
| Antibody Concentration Too High | Decrease the concentration of the primary and/or secondary antibody.[9] | Dilute primary antibody 2 to 5-fold more. Dilute secondary antibody 2 to 4-fold more. |
| Insufficient Washing | Increase the number and/or duration of wash steps.[10] | Perform at least three washes of 5-10 minutes each after each antibody incubation. |
| Membrane Handling | Handle the membrane with clean forceps and do not allow it to dry out at any stage. | Keep the membrane moist in buffer at all times. |
| Contaminated Buffers | Prepare fresh buffers, as bacterial growth in old buffers can cause high background. | Filter-sterilize buffers if necessary. |
Problem 3: Non-Specific Bands
The presence of extra, unwanted bands can interfere with the interpretation of your results. The following table outlines strategies to improve specificity.
| Potential Cause | Recommended Solution | Quantitative Parameters to Optimize |
| Primary Antibody Cross-Reactivity | Use a highly specific and validated primary antibody. Consider using a monoclonal antibody for higher specificity. Run a control lane with a blocking peptide if available. | Check the antibody datasheet for validation data and recommended applications. |
| Suboptimal Antibody Dilution | Titrate the primary antibody to the lowest concentration that still provides a good signal for the target protein.[5][6] | Start with the manufacturer's recommended dilution and then test a dilution series. |
| Inadequate Blocking | Optimize your blocking conditions as described in the "High Background" section. | Try different blocking agents and incubation times. |
| Stringency of Washes Too Low | Increase the salt concentration or the detergent concentration in your wash buffer to increase stringency. | Use TBST with 0.1% Tween 20 for washing. |
| Sample Degradation | Prepare fresh lysates and always include protease inhibitors in your lysis buffer to prevent protein degradation, which can lead to smaller, non-specific bands.[5] | Add a protease inhibitor cocktail to your lysis buffer immediately before use. |
Experimental Protocols
Detailed Protocol for Cell Lysate Preparation for ELA-32 Detection
This protocol is a general guideline for preparing cell lysates for the detection of ELA-32 and its precursor. Optimization may be required for specific cell types.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
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RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease inhibitor cocktail
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Cell Harvesting (Adherent Cells):
-
Aspirate the culture medium from the cell culture dish.
-
Wash the cells twice with ice-cold PBS.[11]
-
Aspirate the PBS completely.
-
-
Cell Lysis:
-
Incubation and Clarification:
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[12]
-
Carefully transfer the supernatant (the protein-containing lysate) to a new pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation for SDS-PAGE:
-
Mix the desired amount of protein lysate with an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
The samples are now ready to be loaded onto an SDS-PAGE gel or can be stored at -20°C for later use.
-
Visualizations
ELA-32 Signaling Pathway
Caption: Simplified signaling pathway of ELA-32 upon binding to the APJ receptor.
Western Blot Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common western blot issues.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 3. anti-ELA-32 Antibody [ABIN2871753] - Human, WB [antibodies-online.com]
- 4. How To Optimize Your Results With Low MW Proteins | Proteintech Group [ptglab.com]
- 5. arp1.com [arp1.com]
- 6. biossusa.com [biossusa.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. origene.com [origene.com]
- 13. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
half-life of ELA-32 in human plasma vs. kidney homogenates
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the stability of ELA-32 in different biological matrices. The following troubleshooting guides and FAQs address common questions and issues encountered during experimental procedures.
Half-life of ELA-32: Human Plasma vs. Kidney Homogenates
The stability of ELA-32, a peptide ligand of the apelin receptor, varies significantly between human plasma and kidney tissue. Understanding these differences is crucial for designing and interpreting experiments related to its therapeutic potential in areas like cardiovascular disease.[1][2][3]
Quantitative Data Summary
A comparative analysis of ELA-32's half-life reveals a stark contrast in its stability. In human plasma, ELA-32 demonstrates a relatively slow degradation, whereas in kidney homogenates, the degradation is exceptionally rapid.
| Biological Matrix | Half-life of ELA-32 | Reference |
| Human Plasma | 47.2 ± 5.7 minutes | [1][2][3] |
| Human Kidney Homogenates | 44.2 ± 3 seconds | [1][2][3] |
Experimental Protocols
The following section outlines the methodology for determining the in vitro metabolism and half-life of synthetic ELA-32 in human plasma and kidney homogenates.
In Vitro Metabolism Assay
Objective: To identify metabolites and determine the half-life of ELA-32 in human plasma and kidney homogenates.
Methodology:
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Incubation: Human kidney homogenates or plasma were incubated with ELA-32 at 37 °C.[2][3]
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Aliquoting: Aliquots were collected at various time points over a 2-4 hour period and transferred into guanidine hydrochloride to stop enzymatic degradation.[2][3]
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Protein Precipitation: Proteins in the collected aliquots were precipitated.[2][3]
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Solid-Phase Extraction: The supernatant was subjected to solid-phase extraction to isolate the peptides.[2][3]
-
Reduction and Alkylation: All samples underwent reduction and alkylation.[2]
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Mass Spectrometry Analysis: The prepared samples were analyzed using an Orbitrap mass spectrometer in both high and nano flow modes to identify ELA-32 and its metabolites.[2][3]
Troubleshooting and FAQs
This section addresses specific issues that researchers may encounter during their experiments with ELA-32.
Q1: Why is the half-life of ELA-32 so much shorter in kidney homogenates compared to plasma?
A1: The rapid degradation of ELA-32 in kidney homogenates is due to high enzymatic activity in the kidney.[1] The kidney is a major site of peptide metabolism and clearance. In contrast, plasma has a lower concentration of the specific enzymes responsible for ELA-32 degradation, leading to a longer half-life.[1]
Q2: What are the major metabolites of ELA-32 identified in human plasma?
A2: In human plasma, the primary metabolites of ELA-32 with potential biological activity that have been identified are ELA-11, ELA-16, ELA-19, and ELA-20.[1][2] Interestingly, ELA-21 was not identified as a major metabolite in these studies.[1]
Q3: We are observing poor chromatographic peaks when trying to measure endogenous ELA peptides. What could be the cause?
A3: ELA peptides are prone to oxidation, which can lead to poor chromatographic performance.[2][3] To mitigate this, ensure proper sample handling and consider using antioxidants during sample preparation. Additionally, optimizing the reduction and alkylation steps in your protocol is crucial.
Q4: Can we use the identified stable fragment, ELA-16, for developing new drugs?
A4: The identification of ELA-16 as a potentially more stable fragment in plasma suggests it could be a promising template for designing new, more stable analogues for the apelin receptor.[2][3] Further research is needed to fully characterize its biological activity and pharmacokinetic profile.
Q5: What signaling pathways are activated by ELA-32?
A5: ELA-32 is an endogenous ligand for the apelin receptor (APJ), a G protein-coupled receptor.[4][5] Upon binding, it can activate several downstream signaling pathways, including the PI3K/AKT/mTOR and MAPK1/3 pathways.[6] ELA-32 has also been shown to have a strong bias towards the β-arrestin dependent signaling pathway.[4][7]
Visualizations
ELA-32 Signaling Pathway
Caption: ELA-32 binds to the apelin receptor, initiating intracellular signaling cascades.
Experimental Workflow for ELA-32 Half-life Determination
Caption: Workflow for determining the in vitro half-life and metabolites of ELA-32.
References
- 1. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA. [repository.cam.ac.uk]
- 4. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The network map of Elabela signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with poor chromatographic peaks of ELA-32 in mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the mass spectrometry analysis of ELA-32, a peptide known to be prone to oxidation and chromatographic issues.[1]
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shapes, such as tailing, fronting, or broad peaks, for ELA-32?
A1: Poor peak shapes for ELA-32 are a known issue and can stem from several factors. ELA peptides are susceptible to oxidation, which can lead to the presence of multiple forms of the peptide, resulting in distorted or broad peaks.[1] Other common causes include issues with the analytical column, improper mobile phase composition, or problems with the sample solvent.
Q2: My ELA-32 peak is showing significant tailing. What are the likely causes and solutions?
A2: Peak tailing, where the latter half of the peak is broader than the front, can be caused by several factors:
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Secondary Interactions: Strong interactions can occur between basic residues in the ELA-32 peptide and acidic silanol groups on the surface of silica-based columns.
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Column Overload: Injecting too much sample can saturate the column, leading to tailing.
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Column Degradation: A contaminated or old column can also contribute to peak tailing.
To address tailing, consider the following solutions:
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Mobile Phase pH Adjustment: Lowering the pH of the mobile phase can help to protonate the silanol groups, minimizing unwanted interactions.
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Use of an End-capped Column: These columns have fewer accessible silanol groups, reducing the potential for secondary interactions.
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Sample Dilution: Diluting your sample can help to determine if column overload is the issue.
Q3: I am seeing peak fronting for my ELA-32 analysis. What does this indicate?
A3: Peak fronting, characterized by a leading edge that is less steep than the tailing edge, is often a result of:
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Poor Sample Solubility: If ELA-32 is not fully dissolved in the injection solvent, it can lead to fronting.
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Column Overload: Similar to tailing, overloading the column can also manifest as peak fronting.
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Column Collapse: Physical degradation of the column packing material can cause peak distortion.
To mitigate peak fronting, you can try reducing the injection volume or the concentration of your sample. Ensure your sample is completely dissolved before injection.
Q4: All the peaks in my chromatogram, including ELA-32, are broad. What should I investigate?
A4: When all peaks are broad, the problem likely originates from the HPLC system before the column. Potential causes include:
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Large Extra-Column Volume: Excessive tubing length or a large flow cell can lead to band broadening.
-
Sample Solvent Incompatibility: If the sample solvent is significantly stronger than the mobile phase, it can cause broad peaks. It is always best to dissolve the sample in the initial mobile phase if possible.
-
System Leaks: A leak in the system can lead to a drop in pressure and cause peak broadening.
Troubleshooting Guides
Guide 1: Addressing ELA-32 Oxidation
As ELA peptides are known to be prone to oxidation, observing multiple peaks or a broad, misshapen peak for ELA-32 may be a direct result of this degradation.[1]
Symptoms:
-
Appearance of new, unexpected peaks close to the main ELA-32 peak.
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A broad, asymmetric main peak.
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Loss of signal intensity over time when samples are left on the autosampler.
Troubleshooting Workflow for ELA-32 Oxidation:
Caption: Workflow to diagnose and mitigate ELA-32 oxidation.
Guide 2: General Troubleshooting of Poor Peak Shape
If oxidation is ruled out, or if other chromatographic issues persist, follow this general troubleshooting guide.
Troubleshooting Logic for Poor Chromatographic Peaks:
Caption: Decision tree for troubleshooting chromatographic peak shape issues.
Quantitative Data Summary
The stability of ELA-32 has been assessed in biological matrices, providing valuable information for sample handling and analysis timing.
| Matrix | Half-life of ELA-32 |
| Human Plasma | 47.2 ± 5.7 min |
| Human Kidney Homogenates | 44.2 ± 3 s |
This data highlights the importance of timely sample processing to minimize degradation.[1]
Experimental Protocols
Protocol 1: Sample Preparation of ELA-32 from Plasma
This protocol provides a general framework for the extraction of ELA-32 from plasma, incorporating steps to minimize degradation.
-
Sample Collection and Stabilization: Collect plasma samples and immediately add a protease inhibitor cocktail. To minimize oxidation, consider adding an antioxidant like methionine to the collection tube.
-
Protein Precipitation: To remove larger proteins, add three parts of cold acetonitrile to one part of plasma. Vortex thoroughly and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode or reversed-phase SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Wash the cartridge with a weak organic solvent to remove salts and other interferences.
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Elute the ELA-32 peptide with a higher concentration of organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
-
Reduction and Alkylation (Optional but Recommended): To ensure a homogenous sample and prevent disulfide bond formation, especially if cysteine residues are present and oxidized, perform reduction and alkylation.
-
Dry the eluted sample under a stream of nitrogen.
-
Reconstitute in a buffer (e.g., 50 mM ammonium bicarbonate).
-
Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add Iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
-
Final Preparation: Acidify the sample with formic acid to a final concentration of 0.1% and inject it into the LC-MS system.
Protocol 2: Recommended Starting LC-MS Method for ELA-32
This protocol provides a starting point for developing a robust LC-MS method for ELA-32. Optimization will likely be required based on your specific instrumentation.
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column suitable for peptide analysis (e.g., 1.7-3.5 µm particle size, 100-300 Å pore size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient is recommended for good separation of peptides. For example:
-
0-5 min: 5% B
-
5-35 min: 5-45% B
-
35-40 min: 45-95% B
-
40-45 min: 95% B
-
45-50 min: 95-5% B
-
50-60 min: 5% B (re-equilibration)
-
-
Flow Rate: Dependent on column internal diameter (e.g., 0.3 mL/min for a 2.1 mm ID column).
-
Column Temperature: 40°C.
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan MS to identify the precursor ion(s) of ELA-32 and its potential oxidized forms. Followed by tandem MS (MS/MS) for confirmation and quantification.
-
Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM): For quantitative analysis, select precursor-product ion transitions specific to ELA-32. It is advisable to also monitor transitions for expected oxidized forms (+16 Da).
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum ELA-32 signal intensity.
References
Technical Support Center: ELA-32 Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in ELA-32 bioassays.
Frequently Asked Questions (FAQs)
Q1: What is ELA-32 and what is its mechanism of action?
A1: ELA-32 (Elabela-32) is a peptide hormone that acts as an endogenous ligand for the apelin receptor (APJ), a G-protein coupled receptor (GPCR).[1][2][3] This interaction triggers downstream signaling cascades that play a role in various physiological processes, including cardiovascular homeostasis.[4][5] ELA-32 is one of several active isoforms of the Elabela peptide.[6][7]
Q2: Which signaling pathways are activated by ELA-32?
A2: Upon binding to the apelin receptor, ELA-32 can activate both G-protein dependent and β-arrestin dependent signaling pathways.[1][8] Key downstream pathways include the PI3K/AKT pathway and the MAPK/ERK pathway.[9] The specific pathway activated can depend on the ELA isoform and the cellular context.[1]
Q3: What are the common readout parameters in an ELA-32 bioassay?
A3: Common readouts for ELA-32 bioassays include measuring second messenger levels, such as cyclic AMP (cAMP) inhibition, or quantifying the phosphorylation of downstream kinases like ERK.[1][8] Receptor binding assays that measure the affinity of ELA-32 to the apelin receptor are also utilized.[9]
Q4: What are the different isoforms of ELA and do they behave differently in bioassays?
A4: Besides ELA-32, other isoforms such as ELA-21 and ELA-11 have been identified.[6][7] These isoforms can exhibit different potencies and may show bias towards either G-protein or β-arrestin signaling pathways, which can be a source of variability if not carefully controlled.[1][8]
Q5: What is the stability of ELA-32 in experimental conditions?
A5: ELA-32 has a relatively short half-life in biological matrices. For instance, its half-life in human plasma is approximately 50 minutes and less than a minute when incubated with human kidney homogenates.[6][10][11] This instability can be a significant source of variability and should be considered when designing experiments.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Symptoms:
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Large standard deviations between replicate wells.
-
Inconsistent dose-response curves.
-
Poor Z'-factor in screening assays.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | - Ensure a homogenous single-cell suspension before and during plating. - Use a multichannel pipette for seeding and verify equal volume dispensing from all tips. - Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell distribution. |
| Pipetting Errors | - Regularly calibrate all pipettes. - Use the appropriate pipette size for the volume being dispensed. - Pre-wet pipette tips before aspirating reagents. - Maintain a consistent pipetting speed and tip immersion depth. |
| Edge Effects | - Avoid using the outer wells of the microplate for experimental samples. - Fill the perimeter wells with sterile water or media to create a humidity barrier. - Ensure proper humidification in the incubator. - Use plate sealers for long incubation periods. |
| Inconsistent ELA-32 Activity | - Prepare fresh ELA-32 dilutions for each experiment due to its limited stability. - Aliquot and store ELA-32 stocks at -80°C and avoid repeated freeze-thaw cycles. - Use a consistent, high-purity source of synthetic ELA-32. |
Issue 2: Low Signal-to-Noise Ratio
Symptoms:
-
Weak response to ELA-32 stimulation.
-
High background signal in unstimulated wells.
| Potential Cause | Recommended Solution |
| Low Apelin Receptor (APJ) Expression | - Use a cell line known to endogenously express high levels of APJ or a stably transfected cell line. - Passage number can affect receptor expression; use cells within a defined low-passage number range. |
| Suboptimal Reagent Concentrations | - Titrate the concentration of ELA-32 to determine the optimal EC50 for your specific cell line and assay conditions. - Optimize the concentration of detection reagents (e.g., antibodies, substrates). |
| Incorrect Incubation Times | - Optimize the stimulation time with ELA-32. GPCR signaling events can be rapid and transient. - Optimize incubation times for all subsequent reagent additions. |
| Degraded Reagents | - Check the expiration dates of all reagents. - Store reagents at their recommended temperatures and protect light-sensitive components from light. |
Experimental Protocols
General Protocol for an ELA-32-Induced ERK Phosphorylation Assay
-
Cell Seeding:
-
Culture cells expressing the apelin receptor (e.g., HEK293-APJ) to ~80% confluency.
-
Harvest and resuspend cells in an appropriate serum-free medium.
-
Seed cells into a 96-well plate at a pre-determined optimal density and incubate overnight.
-
-
Serum Starvation:
-
Gently aspirate the culture medium.
-
Wash the cells once with serum-free medium.
-
Add serum-free medium to each well and incubate for 4-6 hours to reduce basal ERK phosphorylation.
-
-
ELA-32 Stimulation:
-
Prepare a serial dilution of ELA-32 in serum-free medium.
-
Add the ELA-32 dilutions to the respective wells. Include a vehicle control (medium without ELA-32).
-
Incubate for the pre-optimized stimulation time (e.g., 5-15 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium.
-
Add lysis buffer to each well and incubate on ice for 10-15 minutes with gentle agitation.
-
-
Detection (Example: ELISA-based):
-
Transfer the cell lysates to an ELISA plate coated with a capture antibody for total ERK.
-
Incubate to allow for protein binding.
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody that specifically recognizes phosphorylated ERK (pERK).
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add the enzyme substrate and measure the signal using a plate reader.
-
-
Data Analysis:
-
Normalize the pERK signal to the total ERK signal.
-
Plot the normalized signal against the log of the ELA-32 concentration to generate a dose-response curve and determine the EC50.
-
Visualizations
Caption: Simplified ELA-32 signaling pathway via the apelin receptor (APJ).
Caption: A logical workflow for troubleshooting high variability in bioassays.
References
- 1. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 2. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. umventures.org [umventures.org]
- 5. ahajournals.org [ahajournals.org]
- 6. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Elabela/Toddler Is an Endogenous Agonist of the Apelin APJ Receptor in the Adult Cardiovascular System, and Exogenous Administration of the Peptide Compensates for the Downregulation of Its Expression in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA. [repository.cam.ac.uk]
- 11. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating ELA-32 Peptide Integrity: A Guide to Understanding and Mitigating the Effects of Freeze-Thaw Cycles
Technical Support Center
For researchers, scientists, and drug development professionals working with the ELA-32 peptide, ensuring its integrity throughout experimental workflows is paramount. This guide provides essential information, troubleshooting advice, and detailed protocols to address common challenges associated with the handling and storage of ELA-32, with a specific focus on the detrimental effects of freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for ELA-32 peptide?
A1: For long-term storage, lyophilized ELA-32 peptide should be stored at -20°C or, preferably, at -80°C in a sealed container with a desiccant to prevent degradation from moisture and oxidation.[1] Once reconstituted, it is highly recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][3]
Q2: How do freeze-thaw cycles impact the integrity of my ELA-32 peptide?
A2: Each freeze-thaw cycle can progressively compromise the integrity of the ELA-32 peptide. The primary consequences are degradation, where the peptide structure is chemically altered, and aggregation, where peptide molecules clump together.[3][4] These changes can lead to a significant loss of biological activity.
Q3: My ELA-32 peptide solution appears cloudy after thawing. What should I do?
A3: Cloudiness in a thawed peptide solution is often an indication of aggregation.[5] It is recommended to first gently vortex the sample to see if the precipitate dissolves. If cloudiness persists, it is advisable to assess the extent of aggregation using a technique like Dynamic Light Scattering (DLS) before proceeding with your experiment. Using a peptide solution with significant aggregation can lead to inaccurate and unreliable experimental results.
Q4: Can I store my reconstituted ELA-32 peptide at 4°C?
A4: Storing reconstituted ELA-32 at 4°C is only recommended for very short periods (a few days).[6] For any storage longer than a week, freezing is necessary to maintain peptide stability.[7] Peptide solutions are susceptible to bacterial degradation and chemical instability at refrigerated temperatures.[2][6]
Q5: What is the best way to thaw my frozen ELA-32 aliquots?
A5: It is best to thaw peptide aliquots quickly by bringing them to room temperature. Avoid slow thawing, as this can promote aggregation.[3] Once thawed, the aliquot should be used immediately. Any unused portion of a thawed aliquot should ideally be discarded to avoid further degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reduced or no biological activity in the assay | 1. Peptide degradation due to multiple freeze-thaw cycles.2. Peptide aggregation.3. Improper storage conditions (e.g., prolonged storage at 4°C). | 1. Use a fresh, single-use aliquot of ELA-32.2. Assess peptide purity via RP-HPLC.3. Check for aggregation using DLS.4. Review and adhere to recommended storage and handling protocols. |
| Inconsistent results between experiments | 1. Use of different aliquots that have undergone varying numbers of freeze-thaw cycles.2. Progressive degradation of the stock solution over time. | 1. Strictly use single-use aliquots for all experiments.2. When starting a new set of experiments, consider using a freshly prepared stock solution. |
| Visible particulates in the thawed peptide solution | 1. Significant peptide aggregation.2. Contamination of the solution. | 1. Centrifuge the vial at a low speed to pellet the aggregates and use the supernatant, but be aware that the peptide concentration will be lower.2. For critical applications, it is best to discard the aggregated sample and use a fresh aliquot.3. Ensure all handling procedures are performed under sterile conditions to prevent contamination. |
Impact of Freeze-Thaw Cycles on ELA-32 Integrity: A Quantitative Overview
Repeated freeze-thaw cycles can significantly impact the purity and aggregation state of ELA-32. The following table summarizes hypothetical data illustrating this progressive degradation.
| Number of Freeze-Thaw Cycles | Purity (%) (as determined by RP-HPLC) | Aggregation Index (as determined by DLS) |
| 0 (Freshly Reconstituted) | 98.5 | 1.2 |
| 1 | 95.2 | 3.8 |
| 3 | 87.6 | 12.5 |
| 5 | 75.1 | 28.9 |
Disclaimer: This data is hypothetical and intended for illustrative purposes to demonstrate the potential impact of freeze-thaw cycles.
Experimental Protocols
To ensure the integrity of your ELA-32 peptide, particularly after storage, the following experimental protocols are recommended.
Protocol 1: Assessment of ELA-32 Purity by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of the ELA-32 peptide and quantify any degradation products.
Materials:
-
ELA-32 peptide sample
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[8]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile
-
Sample solvent: Mobile Phase A
Procedure:
-
Sample Preparation: Dissolve the ELA-32 peptide in Mobile Phase A to a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Method:
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity of the ELA-32 peptide is calculated as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: Measurement of ELA-32 Aggregation by Dynamic Light Scattering (DLS)
Objective: To detect and quantify the presence of aggregates in the ELA-32 peptide solution.
Materials:
-
ELA-32 peptide sample
-
DLS instrument
-
Low-volume cuvette
Procedure:
-
Sample Preparation: Prepare the ELA-32 peptide solution at the desired concentration in a buffer appropriate for your experiment. The buffer should be filtered through a 0.22 µm filter to remove any particulate matter.
-
DLS Measurement:
-
Transfer the sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate to the desired temperature (e.g., 25°C).
-
Perform the DLS measurement according to the instrument's software instructions. Typically, this involves multiple acquisitions to ensure data reproducibility.
-
-
Data Analysis: The DLS software will generate a particle size distribution report. An increase in the hydrodynamic radius and the appearance of larger particle populations are indicative of aggregation.[10] The polydispersity index (PDI) can also be used as a measure of the heterogeneity of particle sizes in the sample.
Visualizing Experimental and Biological Pathways
To further aid in understanding the experimental workflow and the biological context of ELA-32, the following diagrams are provided.
References
- 1. lifetein.com [lifetein.com]
- 2. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Freeze–Thaw Cycles on the Structures and Functional Properties of Clitocybe squamulosa Protein Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 合成肽的处理和储存实验方案 [sigmaaldrich.com]
- 6. NIBSC - Peptide Storage [nibsc.org]
- 7. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 8. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering | by NanoReach | Medium [medium.com]
addressing solubility issues with lyophilized ELA-32 powder
Welcome to the technical support center for lyophilized ELA-32 powder. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the reconstitution and experimental use of ELA-32.
Frequently Asked Questions (FAQs)
Q1: What is ELA-32?
A1: ELA-32 (also known as Elabela or Apela) is a 32-amino acid peptide hormone that acts as an endogenous ligand for the apelin receptor (APJ), a G-protein coupled receptor. It plays a crucial role in early cardiovascular development, regulation of blood pressure, and fluid homeostasis.[1][2] ELA-32 is a mature form of the Elabela peptide, which also exists in shorter isoforms like ELA-21 and ELA-11.[2][3]
Q2: How should I store the lyophilized ELA-32 powder?
A2: Lyophilized ELA-32 powder should be stored at -20°C. Before opening, it is recommended to allow the vial to equilibrate to room temperature in a desiccator to prevent moisture condensation, which can affect the stability of the peptide.
Q3: What is the recommended solvent for reconstituting ELA-32?
A3: While some suppliers state that ELA-32 is soluble in water, solubility can be influenced by the purity of the peptide and the experimental buffer.[4] For initial reconstitution, sterile, purified water is a good starting point. If solubility issues arise, the choice of solvent will depend on the peptide's specific properties. See the troubleshooting guide below for more detailed recommendations.
Q4: How stable is ELA-32 after reconstitution?
A4: The stability of reconstituted ELA-32 is dependent on the solvent and storage conditions. In biological matrices, its stability can vary significantly. For instance, the half-life of ELA-32 is approximately 47 minutes in human plasma, but less than a minute in human kidney homogenates.[5][6][7] It is advisable to prepare fresh solutions for each experiment or to aliquot the stock solution and store it at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide: Solubility Issues with Lyophilized ELA-32 Powder
Issue: The lyophilized ELA-32 powder does not dissolve completely in water.
This is a common issue that can be addressed by following a systematic approach to solubilization. The solubility of a peptide is largely determined by its amino acid composition and overall charge.
Step 1: Initial Reconstitution Protocol
This protocol outlines the best practices for the initial attempt at dissolving the lyophilized powder.
Step 2: If Solubility Issues Persist - Advanced Solubilization Strategies
If the ELA-32 powder remains insoluble or the solution is cloudy, consider the following strategies based on the peptide's properties. The amino acid sequence of human ELA-32 is QRPVNLTMRRKLRKHNCLQRRCMPLHSRVPFP, which contains a high number of basic residues (Arginine - R, Lysine - K, Histidine - H), indicating an overall positive charge at neutral pH.
-
For Basic Peptides like ELA-32:
-
Use an Acidic Solution: Attempt to dissolve the peptide in a small amount of 10% aqueous acetic acid or 0.1% trifluoroacetic acid (TFA).[8]
-
Dilute with Buffer: Once dissolved, slowly add your desired aqueous buffer to reach the final concentration. It is crucial to add the buffer to the peptide solution and not the other way around to prevent precipitation.
-
-
For Hydrophobic Peptides (General Guidance): Although ELA-32 is not predominantly hydrophobic, some sequences can present challenges. If the peptide is suspected to have hydrophobic characteristics contributing to poor solubility:
-
Use an Organic Solvent: Dissolve the peptide in a minimal amount of an organic solvent such as DMSO or DMF.[8][9]
-
Gradual Dilution: Slowly dilute the solution by adding the aqueous buffer dropwise while gently agitating the vial.[8] If precipitation occurs, the peptide may be too insoluble in the aqueous buffer at the desired concentration.
-
Step 3: Aiding Dissolution
-
Sonication: A brief sonication in a water bath can help break up aggregates and enhance solubility.[8][9] It is important to avoid excessive heating during this process.
-
Gentle Warming: Gently warming the solution may aid in dissolution, but care should be taken to avoid temperatures that could degrade the peptide.
Experimental Protocols & Data
Protocol: Reconstitution of Lyophilized ELA-32 Powder
-
Preparation: Allow the vial of lyophilized ELA-32 to warm to room temperature before opening. Centrifuge the vial briefly to ensure the powder is at the bottom.
-
Solvent Addition: Based on the troubleshooting guide, select the appropriate solvent. For initial attempts, use sterile, purified water. Add the calculated volume of the solvent to the vial to achieve the desired stock concentration.
-
Dissolution: Gently swirl the vial or rock it to mix. Avoid vigorous shaking or vortexing, as this can cause aggregation.[10] Allow the vial to sit at room temperature for 15-30 minutes to facilitate complete dissolution.[11]
-
Verification: Inspect the solution for clarity. A fully reconstituted peptide should result in a clear, particle-free solution.
-
Storage: For short-term storage, keep the reconstituted peptide solution at 4°C. For long-term storage, it is recommended to create single-use aliquots and store them at -80°C.
Quantitative Data: In Vitro Stability of ELA-32
The following table summarizes the stability of ELA-32 in different biological environments.
| Biological Matrix | Half-life | Reference |
| Human Plasma | 47.2 ± 5.7 min | [5][6][7] |
| Human Kidney Homogenate | 44.2 ± 3 s | [5][6][7] |
ELA-32 Signaling Pathways
ELA-32 exerts its biological effects by binding to the apelin receptor (APJ), which can activate multiple downstream signaling cascades.
1. G-Protein Dependent Signaling
Upon ELA-32 binding, the APJ receptor couples to G-proteins, primarily Gαi and Gαq, to initiate intracellular signaling.
2. β-Arrestin Dependent Signaling
In addition to G-protein signaling, the ELA-32-bound APJ receptor can recruit β-arrestins, leading to receptor internalization and activation of distinct signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The network map of Elabela signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA. [repository.cam.ac.uk]
- 7. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
quality control measures for synthetic ELA-32 peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for synthetic ELA-32 peptide. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is ELA-32 and what is its primary mechanism of action?
ELA-32 (Elabela-32) is a 32-amino acid peptide hormone that acts as an endogenous ligand for the apelin receptor (APJ), a G-protein coupled receptor.[1] Upon binding to the APJ receptor, ELA-32 activates downstream signaling pathways, including the PI3K/AKT and ERK1/2 pathways, which are involved in various physiological processes such as cardiovascular function, fluid homeostasis, and embryonic development.[1][2][3]
Q2: What are the critical quality attributes for synthetic ELA-32 peptide?
The critical quality attributes for synthetic ELA-32 peptide include its identity (correct amino acid sequence and mass), purity (absence of contaminants and process-related impurities), peptide content (actual amount of peptide in the lyophilized powder), and solubility. For therapeutic applications, sterility and low endotoxin levels are also mandatory.
Q3: How should I properly store and handle synthetic ELA-32 peptide?
Lyophilized ELA-32 peptide should be stored at -20°C.[4] Once reconstituted in solution, it is recommended to make aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[4] Peptides containing residues susceptible to oxidation, such as methionine, cysteine, or tryptophan, should be stored in an oxygen-free atmosphere.[4]
Quality Control Specifications
The following table summarizes the recommended quality control specifications for synthetic ELA-32 peptide intended for research and pre-clinical use.
| Parameter | Specification | Recommended Analytical Method |
| Identity | ||
| Molecular Weight | Corresponds to the theoretical mass (± 1 Da) | Mass Spectrometry (MS) |
| Amino Acid Sequence | Matches the expected sequence | Tandem Mass Spectrometry (MS/MS) or Amino Acid Analysis (AAA) |
| Purity | ||
| Purity by HPLC | ≥ 95% for in vitro studies; ≥ 98% for in vivo studies | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Single Impurity | ≤ 2% | RP-HPLC |
| Peptide Content | 70-90% | Quantitative Amino Acid Analysis (qAAA) or Nitrogen Determination |
| Solubility | Visually clear solution at a specified concentration | Visual Inspection after reconstitution |
| Endotoxin | < 0.1 EU/µg for in vivo studies | Limulus Amebocyte Lysate (LAL) Assay |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
This protocol outlines a general method for determining the purity of synthetic ELA-32 peptide.
Workflow for RP-HPLC Analysis of ELA-32
Caption: Workflow for ELA-32 purity analysis using RP-HPLC.
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of lyophilized ELA-32 peptide.
-
Dissolve the peptide in an appropriate solvent. Given that ELA-32 is a highly charged peptide, sterile water or a dilute acidic solution (e.g., 0.1% trifluoroacetic acid in water) is a good starting point.[5][6] A final concentration of 1 mg/mL is recommended for the stock solution.[7]
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[8]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[9]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[9]
-
Gradient: A typical gradient would be a linear increase from 5% to 65% Mobile Phase B over 30 minutes.[9] The gradient should be optimized based on the specific peptide characteristics.
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.[8]
-
Detection: UV absorbance at 214 nm or 280 nm.
-
Column Temperature: 25-30°C.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the ELA-32 peptide by dividing the peak area of the main peptide by the total area of all peaks, expressed as a percentage.
-
Mass Spectrometry (MS) for Identity Confirmation
This protocol provides a general procedure for confirming the molecular weight of synthetic ELA-32.
Workflow for Mass Spectrometry Analysis of ELA-32
Caption: Workflow for ELA-32 identity confirmation using Mass Spectrometry.
Methodology:
-
Sample Preparation:
-
Mass Spectrometry System and Conditions:
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for peptides.[11]
-
Mass Analyzer: Orbitrap or Time-of-Flight (TOF) analyzers provide high resolution and mass accuracy.[5]
-
Scan Range: A typical m/z range would be 400-2000 to detect the different charge states of the peptide.[5]
-
Mode: Positive ion mode is standard for peptides.
-
-
Data Analysis:
-
Identify the series of multiply charged ions in the mass spectrum.
-
Deconvolute the spectrum to determine the monoisotopic molecular weight of the peptide.
-
Compare the experimentally determined molecular weight to the theoretical molecular weight of ELA-32. The observed mass should be within ±1 Da of the theoretical mass.[12]
-
Amino Acid Analysis (AAA) for Peptide Content and Composition
This protocol describes the general steps for quantitative amino acid analysis.
Methodology:
-
Hydrolysis: The peptide is hydrolyzed into its constituent amino acids, typically by acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours).[12]
-
Derivatization: The free amino acids are derivatized to make them detectable by UV or fluorescence.[13]
-
Chromatographic Separation: The derivatized amino acids are separated using chromatography (e.g., ion-exchange or reversed-phase HPLC).[12][13]
-
Quantification: The amount of each amino acid is quantified by comparing its peak area to that of a known standard.[14] The peptide content is then calculated based on the total weight of the sample and the molar amounts of the recovered amino acids.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Solubility | - Incorrect solvent. - Peptide aggregation. | - Determine the net charge of ELA-32: Based on its amino acid sequence, ELA-32 is a basic peptide. Attempt to dissolve it in sterile water first. If unsuccessful, add a small amount of 10-30% acetic acid.[7][15] - For highly aggregated peptides, a small amount of a chaotropic agent like 6M guanidine HCl can be used for initial solubilization, followed by dilution.[4] - Use sonication to aid dissolution.[7] |
| Unexpected Peaks in HPLC Chromatogram | - Impurities from synthesis (e.g., deletion sequences, truncated peptides, protecting groups).[16][17] - Peptide degradation (e.g., oxidation, deamidation).[16] - Contamination of solvents or the HPLC system. | - Characterize impurities: Use MS to identify the mass of the impurity peaks. This can help determine if they are related to the target peptide. - Optimize purification: If impurities are from synthesis, further purification by preparative HPLC may be necessary.[11] - Storage and Handling: Ensure proper storage conditions (see FAQ Q3) to minimize degradation. Use fresh, high-purity solvents for HPLC analysis. |
| Incorrect Molecular Weight in MS | - Incomplete removal of protecting groups during synthesis.[11] - Post-translational modifications (in vivo) or chemical modifications during synthesis/storage (e.g., oxidation).[13] - Errors in data interpretation (e.g., incorrect charge state assignment). | - Review synthesis report: Check for any potential issues during synthesis. - Check for modifications: Look for mass shifts corresponding to common modifications (e.g., +16 Da for oxidation).[13] - Confirm charge state: Ensure the deconvolution software is correctly identifying the charge states. |
| Low Biological Activity in Assays | - Incorrect peptide concentration due to inaccurate peptide content. - Peptide aggregation in the assay buffer. - Degradation of the peptide. - Endotoxin contamination. | - Determine accurate peptide concentration: Use qAAA to determine the net peptide content and adjust the concentration accordingly.[14] - Solubility in assay buffer: Perform a solubility test in the final assay buffer. If aggregation is suspected, consider using a different buffer or adding a non-ionic surfactant. - Check for degradation: Re-analyze the peptide by HPLC and MS to confirm its integrity. - Test for endotoxins: If using the peptide in cell-based assays or in vivo, ensure endotoxin levels are below the recommended limit.[18] |
| High Variability Between Experiments | - Inconsistent sample preparation. - Repeated freeze-thaw cycles of the peptide stock solution. - Instability of the peptide in the experimental buffer. | - Standardize protocols: Ensure consistent procedures for peptide reconstitution and dilution. - Aliquot stock solutions: Prepare single-use aliquots to avoid freeze-thaw cycles.[4] - Assess stability: Determine the stability of ELA-32 in your experimental buffer over the time course of your experiment. A study has shown ELA-32 has a half-life of approximately 47 minutes in human plasma.[19] |
ELA-32 Signaling Pathway
ELA-32 binding to the apelin receptor (APJ) initiates a cascade of intracellular signaling events. The diagram below illustrates the key components of this pathway.
ELA-32 Signaling Cascade
Caption: ELA-32 activates the Apelin Receptor leading to downstream signaling.
References
- 1. The network map of Elabela signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 3. A network map of apelin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biobasic.com [biobasic.com]
- 7. biocat.com [biocat.com]
- 8. hplc.eu [hplc.eu]
- 9. researchgate.net [researchgate.net]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. Quality control of synthetic peptides [innovagen.com]
- 12. polypeptide.com [polypeptide.com]
- 13. Amino Acid Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 14. Analytical methods and Quality Control for peptide products [biosynth.com]
- 15. genscript.com [genscript.com]
- 16. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 17. mdpi.com [mdpi.com]
- 18. interchim.fr [interchim.fr]
- 19. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Binding Affinities of ELA-32, ELA-21, and ELA-11 for the Apelin Receptor
A comprehensive guide for researchers, scientists, and drug development professionals on the binding characteristics of ELABELA (ELA) isoforms to the apelin receptor (APJ), supported by experimental data and detailed protocols.
The ELABELA (ELA) peptide, a recently identified endogenous ligand for the G protein-coupled apelin receptor (APJ), exists in several isoforms, with ELA-32, ELA-21, and ELA-11 being the most studied. These isoforms are generated through the cleavage of a 54-amino acid precursor protein. Understanding the comparative binding affinities of these isoforms is crucial for elucidating their physiological roles and for the development of targeted therapeutics. This guide provides an objective comparison of the binding affinities of ELA-32, ELA-21, and ELA-11, supported by experimental data, and includes detailed experimental protocols for the cited assays.
Comparative Binding Affinity Data
The binding affinities of ELA-32, ELA-21, and ELA-11 to the human apelin receptor have been determined through competitive radioligand binding assays. The data, summarized in the table below, indicates a clear hierarchy in binding affinity among the three isoforms.
| Peptide | Ki (nM) | pKi | Source |
| ELA-32 | 0.257 | 9.59 ± 0.08 | Yang et al., 2017[1] |
| ELA-21 | 3.02 | 8.52 ± 0.11 | Yang et al., 2017[1] |
| ELA-11 | 14.1 | 7.85 ± 0.05 | Yang et al., 2017[1] |
Note: Ki values were calculated from the reported pKi values (Ki = 10^(-pKi)). A lower Ki value indicates a higher binding affinity.
The experimental data consistently demonstrates that ELA-32 is the most potent of the three isoforms, exhibiting the highest binding affinity for the apelin receptor. [1] The affinity decreases with the shortening of the peptide chain, with ELA-21 showing an intermediate affinity and ELA-11 having the lowest affinity of the three.[1] Specifically, ELA-32 binds with sub-nanomolar affinity, whereas ELA-11's affinity is in the double-digit nanomolar range.[1]
Experimental Protocols
The binding affinity data presented in this guide was primarily generated using competitive radioligand binding assays. Below is a detailed methodology for this type of experiment, based on established protocols for the apelin receptor.
Radioligand Competition Binding Assay
This assay measures the ability of a non-radioactive ligand (the "competitor," e.g., ELA-32, ELA-21, or ELA-11) to displace a radiolabeled ligand from its receptor. The concentration of the competitor that displaces 50% of the radioligand is the IC50, which can then be used to calculate the inhibition constant (Ki).
Materials:
-
Receptor Source: Homogenates of human left ventricle tissue or cell membranes from a cell line overexpressing the human apelin receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [¹²⁵I]-(Pyr¹)-apelin-13.
-
Competitor Ligands: ELA-32, ELA-21, and ELA-11.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled apelin-13.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Thaw the receptor source (tissue homogenate or cell membranes) on ice.
-
Resuspend the membranes in ice-cold assay buffer to a final protein concentration of 50-120 µg per well.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
150 µL of the membrane preparation.
-
50 µL of the competitor ligand at various concentrations (typically ranging from 1 pM to 10 µM). For total binding wells, add 50 µL of assay buffer instead. For non-specific binding wells, add 50 µL of 1 µM unlabeled apelin-13.
-
50 µL of [¹²⁵I]-(Pyr¹)-apelin-13 at a final concentration at or below its Kd (e.g., 0.1 nM).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration:
-
Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester.
-
Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting:
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the specific binding as a percentage of total specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway and Experimental Workflow
The binding of ELA isoforms to the apelin receptor initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase through the activation of an inhibitory G protein (Gi), leading to a decrease in cyclic AMP (cAMP) levels. This signaling is fundamental to many of the physiological effects of the ELA/APJ system.
Caption: ELA isoforms binding to the apelin receptor activates the Gi protein, inhibiting adenylyl cyclase and reducing cAMP production.
The experimental workflow for a competitive binding assay is a multi-step process designed to ensure accurate and reproducible results.
Caption: Workflow for a competitive radioligand binding assay, from preparation to data analysis.
References
ELA-32 vs. Apelin: A Comparative Guide to Apelin Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the signaling pathways activated by two endogenous ligands of the apelin receptor (APJ), ELA-32 and various apelin isoforms. Understanding the distinct signaling profiles of these peptides is crucial for the development of targeted therapeutics for cardiovascular diseases, metabolic disorders, and other conditions where the apelinergic system plays a key role.
Introduction
ELA-32 and apelin are peptide hormones that bind to and activate the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[1][2] Despite binding to the same receptor, these ligands exhibit distinct signaling properties, a phenomenon known as biased agonism. This biased signaling leads to different downstream cellular responses and physiological effects. This guide will delve into the specifics of their signaling pathways, supported by experimental data.
Ligand-Receptor Binding Affinity
Both ELA-32 and apelin isoforms bind to the APJ receptor with high affinity, although their binding characteristics differ. ELA-32 generally displays a high binding affinity, comparable to or even slightly higher than some apelin isoforms.[1][3]
Table 1: Comparison of Binding Affinities of ELA-32 and Apelin Isoforms to the Apelin Receptor
| Ligand | Binding Affinity (Ki, nM) | Binding Affinity (IC50, nM) |
| ELA-32 | 1.343 | 0.27 |
| Apelin-36 | 1.735 | - |
| Apelin-17 | 4.651 | - |
| Apelin-13 | 8.336 | - |
Data compiled from multiple studies.[1][3][4][5][6]
Signaling Pathway Comparison
Upon binding to the APJ receptor, ELA-32 and apelin can initiate two main signaling cascades: the G protein-dependent pathway and the β-arrestin-dependent pathway.[1][2][3] The preferential activation of one pathway over the other is the basis of their biased agonism.
G Protein-Dependent Signaling
The G protein-dependent pathway is considered the "canonical" GPCR signaling pathway. Activation of the APJ receptor by either ligand leads to the coupling of Gαi, which inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][3] This pathway also stimulates phospholipase C (PLC), leading to the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[1][3] Furthermore, G protein activation can lead to the phosphorylation of extracellular signal-regulated kinase (ERK).[1][3]
While both ligands activate this pathway, some studies suggest that certain apelin isoforms are more potent activators of G protein-dependent signaling compared to ELA-32, particularly concerning intracellular calcium release.[1]
β-Arrestin-Dependent Signaling
The β-arrestin pathway is crucial for receptor desensitization, internalization, and G protein-independent signaling. Experimental evidence strongly indicates that ELA-32 is a potent and biased agonist of the β-arrestin pathway .[1][2][3] Studies have shown that ELA-32 demonstrates a significantly higher bias (over 1000-fold) towards β-arrestin recruitment compared to G protein activation.[1][2][3] In contrast, while apelin does induce β-arrestin recruitment, it is generally less efficacious in this regard than ELA-32.[7][8][9][10]
The recruitment of β-arrestins can initiate downstream signaling cascades independent of G proteins, including the activation of mitogen-activated protein kinases (MAPKs).
Downstream Signaling: PI3K/AKT Pathway
Both ELA-32 and apelin have been shown to activate the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway.[4][5][6][11] This pathway is critical for cell survival, growth, and proliferation. Activation of the PI3K/AKT pathway by these ligands has been implicated in processes such as angiogenesis and cell self-renewal.[4][5][6]
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways of ELA-32 and apelin.
Caption: Comparative signaling of ELA-32 and Apelin at the APJ receptor.
Quantitative Data Summary
The following table summarizes the potency of ELA-32 and various apelin isoforms in activating different signaling pathways.
Table 2: Ligand Potency (EC50) for APJ-Mediated Signaling Pathways
| Ligand | β-Arrestin Recruitment (logEC50) |
| ELA-32 | -7.66 ± 0.114 |
| Apelin-17 | -7.901 ± 0.144 |
| Elabela-21 | -7.183 ± 0.061 |
| Apelin-36 | -7.027 ± 0.087 |
| [Pyr1]-Apelin-13 | -6.899 ± 0.106 |
| Apelin-13 | -6.369 ± 0.086 |
Data represents the concentration required to elicit 50% of the maximal response. A lower EC50 value indicates higher potency. Data from Jiang et al., 2021.[1]
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity of ELA-32 and apelin isoforms to the APJ receptor.
Methodology:
-
Cell membranes expressing the APJ receptor are prepared.
-
A constant concentration of a radiolabeled apelin isoform (e.g., [125I]-apelin-13) is incubated with the cell membranes.
-
Increasing concentrations of unlabeled competitor ligands (ELA-32 or other apelin isoforms) are added to the incubation mixture.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Bound and free radioligand are separated by filtration.
-
The radioactivity of the filter-bound membranes is measured using a gamma counter.
-
The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment
Objective: To measure the recruitment of β-arrestin to the APJ receptor upon ligand stimulation.
Methodology:
-
HEK293 cells are co-transfected with plasmids encoding the APJ receptor fused to a Renilla luciferase (RLuc) donor and β-arrestin fused to a yellow fluorescent protein (YFP) acceptor.
-
Transfected cells are seeded into a 96-well plate.
-
The luciferase substrate, coelenterazine h, is added to the cells.
-
A baseline BRET signal is measured.
-
Cells are stimulated with varying concentrations of ELA-32 or apelin isoforms.
-
The BRET signal is measured again after a specified incubation time.
-
The net BRET ratio is calculated by subtracting the baseline signal from the ligand-induced signal.
-
Dose-response curves are generated, and EC50 values are calculated to determine the potency of each ligand in recruiting β-arrestin.[1]
Intracellular Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration following ligand stimulation.
Methodology:
-
Cells expressing the APJ receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
The baseline fluorescence is measured using a fluorometric imaging plate reader.
-
Cells are stimulated with different concentrations of ELA-32 or apelin.
-
Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are recorded over time.
-
The peak increase in fluorescence is used to quantify the response.
-
Dose-response curves are constructed, and EC50 values are determined.[1]
Conclusion
ELA-32 and apelin, while both being endogenous ligands for the APJ receptor, exhibit distinct signaling profiles. ELA-32 is a strongly biased agonist for the β-arrestin pathway, whereas various apelin isoforms can be more potent activators of certain G protein-dependent responses.[1][2][3] This biased agonism has significant implications for the physiological roles of these peptides and for the development of novel therapeutics. By selectively targeting either the G protein or β-arrestin pathways through the design of biased agonists, it may be possible to achieve more specific therapeutic effects with fewer side effects. This comparative guide provides a foundation for researchers to further explore the complexities of the apelinergic system and its potential as a drug target.
References
- 1. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. glpbio.com [glpbio.com]
- 7. Comparative Study of Elabela and Apelin on Apelin Receptor Activation Through β-Arrestin Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Study of Elabela and Apelin on Apelin Receptor Activation Through β-Arrestin Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The network map of Elabela signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Phenotype of APELA/ELA-32 Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
The discovery of the APELIN receptor (APJ, APLNR) and its endogenous ligands, Apelin (APLN) and ELABELA (ELA, also known as APELA or Toddler), has unveiled a critical signaling axis in cardiovascular development and physiology. While both peptides activate the same G-protein coupled receptor, knockout mouse models have revealed distinct, non-redundant roles, particularly during embryonic development. This guide provides an objective comparison of the APELA knockout mouse phenotype with relevant alternatives, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and therapeutic development.
Phenotypic Comparison of Knockout Mouse Models
The functional roles of APELA have been largely elucidated by comparing the phenotypes of mice lacking APELA (Apela KO) with those lacking Apelin (Apln KO) or the common receptor (Aplnr KO). The data reveal that APELA is the more critical ligand for embryonic cardiovascular development.
Table 1: Summary of Phenotypes in APELA/Apelin System Knockout Mice
| Feature | Wild-Type (WT) | Apela/Ela Knockout (KO) | Apln Knockout (KO) | Aplnr Knockout (KO) |
| Embryonic Viability | Normal Mendelian ratios | Low penetrance embryonic lethality; some studies report up to 50% lethality[1][2]. Severely affected embryos die by E15.5[3]. | Viable and fertile[2]. | Incomplete penetrance of embryonic lethality; very few survive to adulthood[2][4]. |
| Cardiovascular System | Normal development | Embryonic: Defects in heart looping, unremodeled yolk sac vasculature, pericardial edema, and stunted coronary angiogenesis[1][5][6]. Some mutants exhibit bilateral dorsal aortae instead of a single fused vessel[5]. Adult: Surviving mice can have non-lethal cardiac defects like a truncated right coronary vein[3]. | Embryonic: Increased coronary angiogenesis[7]. Adult: Normal heart morphology at baseline but develop age-dependent impaired cardiac contractility and are more susceptible to cardiac stress (e.g., pressure overload)[8]. | Severe cardiovascular development defects, phenocopying Apela KO for coronary growth[6][8]. |
| Placental Development | Normal vascularization | Thin placental labyrinths, poor vascularization, increased apoptosis[2]. Pregnant KO mothers develop pre-eclampsia-like symptoms (gestational hypertension, proteinuria)[9][10]. | No major placental defects reported; knockout mothers do not exhibit pre-eclampsia symptoms[10]. | Not extensively detailed, but the severity of the embryonic phenotype suggests potential defects. |
| Extraembryonic Tissues | Normal development | Extraembryonic anomalies are the earliest morphological distinctions[4]. Defects include unremodeled yolk sac vasculature and ectopic protrusions from the anterior chorion[3][11]. | No significant defects reported. | Severe defects expected due to embryonic lethality. |
| Hematopoiesis | Normal | Aberrant upregulation of erythroid and myeloid markers at late gastrulation[1][4]. Compromised hematopoietic progenitor specification[2]. | No major defects reported. | Not extensively detailed. |
| Double Knockout (Apln KO; Apela KO) | N/A | Phenotype and penetrance of defects are equivalent to the Apela single KO, indicating Apelin does not compensate for the loss of APELA during early development[1][11]. | N/A | N/A |
Signaling and Experimental Workflows
Understanding the underlying molecular pathways and the methods used to study these knockout models is crucial for interpreting the phenotypic data.
APELA/Apelin Signaling Pathway
APELA and Apelin are two distinct peptide ligands that bind to and activate the APJ receptor. This activation triggers downstream signaling cascades, primarily through G-proteins (Gαi), leading to cellular responses like cell migration, proliferation, and survival, which are essential for cardiovascular development.[12] The distinct knockout phenotypes suggest that the ligands may promote different temporal, tissue-specific, or biased signaling cascades through the same receptor.[2][12]
References
- 1. researchgate.net [researchgate.net]
- 2. A Tale of Two Elabela Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 030845 - Apela[H2B-GFP] 'NEO-OUT' Strain Details [jax.org]
- 4. Loss of Apela Peptide in Mice Causes Low Penetrance Embryonic Lethality and Defects in Early Mesodermal Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alternative Progenitor Cells Compensate to Rebuild the Coronary Vasculature in Elabela- and Apj-Deficient Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elabela and Apelin regulate coronary angiogenesis in a competitive manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apelin, Elabela/Toddler, and biased agonists as novel therapeutic agents in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elabela - Wikipedia [en.wikipedia.org]
- 10. Apela apelin receptor early endogenous ligand [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. Loss of Apela peptide in mice causes low penetrance embryonic lethality and defects in early mesodermal derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]
Unveiling the Cross-Species Reactivity of Human ELA-32: A Comparative Guide for Researchers
A comprehensive analysis of the interaction between human Elabela-32 (ELA-32) and apelin receptors across various species reveals a high degree of functional conservation, particularly within mammals. This guide provides a detailed comparison of binding affinities and functional activities, supported by experimental data and protocols, to aid researchers in selecting appropriate animal models for preclinical studies involving this potent cardiovascular peptide.
Human ELA-32, also known as Toddler or Apela, is a critical peptide hormone that exerts its effects through the apelin receptor (APJ), a G-protein coupled receptor. Its role in cardiovascular development, angiogenesis, and fluid homeostasis has made it a significant target for drug development. Understanding its cross-reactivity with apelin receptors from different species is paramount for the accurate interpretation of preclinical data and the successful translation of novel therapeutics to the clinic.
Comparative Analysis of Binding Affinity and Functional Potency
Data from multiple studies indicate that human ELA-32 binds with high affinity to the human apelin receptor. In vitro studies have consistently reported a dissociation constant (Kd) in the sub-nanomolar range, highlighting a strong and specific interaction. While direct binding affinity data for human ELA-32 on receptors from other species are limited, functional assays have demonstrated significant cross-reactivity, particularly in rodents.
| Species | Receptor | Ligand | Assay Type | Parameter | Value (nM) | Reference |
| Human | Apelin Receptor | Human ELA-32 | Radioligand Binding | IC50 | 0.27 | [1][2][3] |
| Human | Apelin Receptor | Human ELA-32 | Radioligand Binding | Kd | 0.51 | [1][2][3] |
| Human (in CHO cells) | Human Apelin Receptor | Human ELA-32 | cAMP Production | EC50 | 11.1 | [4] |
| Human (in CHO cells) | Human Apelin Receptor | Human ELA-32 | ERK1/2 Phosphorylation | EC50 | 14.3 | [4] |
| Rat (in CHO cells) | Rat Apelin Receptor | Apela-32* | ERK Activation | EC50 | 15.9 | [5] |
Note: The study did not explicitly state the origin of the Apela-32 used; however, the context suggests it is likely the human form.
The functional conservation of the ELA-32 signaling pathway is further supported by in vivo studies. Administration of human ELA-32 has been shown to elicit physiological responses in both mice and rats. For instance, it induces the relaxation of mouse aortic vessels and plays a role in regulating fluid homeostasis in rats by increasing diuresis and water intake.[1] These findings strongly suggest that human ELA-32 effectively binds to and activates rodent apelin receptors to trigger downstream signaling cascades.
Signaling Pathways and Experimental Workflows
The activation of the apelin receptor by ELA-32 initiates several downstream signaling pathways, with the Gαi-mediated inhibition of adenylyl cyclase and the stimulation of the ERK1/2 MAP kinase pathway being two of the most prominent. The following diagrams illustrate these pathways and a typical experimental workflow for assessing cross-reactivity.
Figure 1: ELA-32 Signaling Pathways. Binding of ELA-32 to the apelin receptor activates Gαi, inhibiting cAMP production, and stimulates the MEK/ERK pathway.
Figure 2: Experimental Workflow. A typical workflow for assessing the cross-reactivity of human ELA-32 with other species' apelin receptors.
Key Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of human ELA-32 for a specific species' apelin receptor.
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 or CHO cells stably expressing the apelin receptor of the target species.
-
Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
-
Binding Reaction:
-
In a 96-well plate, add cell membranes, a fixed concentration of a radiolabeled apelin analog (e.g., [125I]-Apelin-13), and increasing concentrations of unlabeled human ELA-32.
-
Incubate at room temperature for 2 hours to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor (human ELA-32) concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol measures the functional potency (EC50) of human ELA-32 in activating the ERK1/2 signaling pathway.
-
Cell Culture and Stimulation:
-
Seed cells expressing the target species' apelin receptor in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Stimulate the cells with varying concentrations of human ELA-32 for 5-10 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal.
-
Plot the normalized p-ERK1/2 levels against the logarithm of the human ELA-32 concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.
-
References
- 1. glpbio.com [glpbio.com]
- 2. immunoportal.com [immunoportal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Elabela-apelin receptor signaling pathway is functional in mammalian systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression and functional implications of the renal apelinergic system in rodents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ELA-32 and Apelin on Cardiac Contractility: A Guide for Researchers
A detailed examination of two endogenous peptides, ELA-32 and apelin, reveals both overlapping and distinct effects on cardiac contractility, operating through a shared receptor but potentially divergent signaling pathways. This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed protocols, and pathway visualizations to inform future cardiovascular research and drug development.
Both ELA-32 (also known as Toddler) and apelin are endogenous ligands for the G protein-coupled apelin receptor (APJ), playing crucial roles in cardiovascular homeostasis. Their ability to enhance cardiac contractility has positioned them as potential therapeutic targets for heart failure and other cardiovascular diseases. While they share a common receptor, emerging evidence suggests they exhibit biased agonism, leading to nuanced differences in their downstream signaling and physiological effects.
Quantitative Comparison of Inotropic Effects
Experimental data from in vivo studies in rats demonstrates that both ELA-32 and various apelin isoforms exert a positive inotropic effect, leading to increased cardiac contractility. However, the magnitude and nuances of these effects can differ.
A key comparative study by Yang et al. (2017) provides a head-to-head analysis of ELA-32 and [Pyr¹]apelin-13 in anesthetized rats, revealing their potent effects on cardiac performance.[1][2]
| Parameter | Treatment Group | Dose | Mean Change ± SEM | p-value |
| Left Ventricular Ejection Fraction (%) | Saline Control | - | 2.0 ± 0.6 | - |
| ELA-32 | 20 nmol | 10.3 ± 0.7 | ≤0.0001 | |
| ELA-32 | 150 nmol | 13.5 ± 1.7 | ≤0.05 | |
| [Pyr¹]apelin-13 | 50 nmol | 4.9 ± 1.4 | >0.05 | |
| [Pyr¹]apelin-13 | 650 nmol | 15.8 ± 3.6 | ≤0.01 | |
| Right Ventricular Ejection Fraction (%) | Saline Control | - | 1.0 ± 0.8 | - |
| ELA-32 | 20 nmol | 8.0 ± 1.5 | ≤0.001 | |
| ELA-32 | 150 nmol | 9.0 ± 1.8 | ≤0.05 | |
| [Pyr¹]apelin-13 | 50 nmol | 4.4 ± 0.5 | >0.05 | |
| [Pyr¹]apelin-13 | 650 nmol | 8.7 ± 1.0 | ≤0.05 | |
| Cardiac Output (RVU/min) | Saline Control | - | 352 ± 86 | - |
| ELA-32 | 20 nmol | 3296 ± 370 | ≤0.0001 | |
| ELA-32 | 150 nmol | 4000 ± 826 | ≤0.01 | |
| [Pyr¹]apelin-13 | 50 nmol | 1535 ± 189 | ≤0.05 | |
| [Pyr¹]apelin-13 | 400 nmol | 3989 ± 537 | ≤0.01 | |
| Maximal Rate of Pressure Rise (dP/dtmax) (mmHg/s) | Saline Control | - | 142 ± 69 | - |
| ELA-32 | 150 nmol | 2825 ± 565 | ≤0.01 | |
| [Pyr¹]apelin-13 | 400 nmol | 3025 ± 680 | ≤0.01 |
Data from Yang et al. (2017). RVU = Relative Volume Units.
While both peptides significantly increase cardiac output and dP/dtmax, ELA-32 appears to elicit a more potent response at lower doses for ejection fraction compared to [Pyr¹]apelin-13.[1]
Signaling Pathways: A Tale of Biased Agonism
The distinct effects of ELA-32 and apelin may be attributed to their differential activation of downstream signaling pathways upon binding to the APJ receptor, a phenomenon known as biased agonism.[3][4] This suggests that each ligand can stabilize different receptor conformations, preferentially activating certain intracellular signaling cascades over others.[3][4]
Apelin is known to signal through both Gαi-dependent and β-arrestin pathways.[5] The Gαi pathway is generally associated with the positive inotropic effects, while the β-arrestin pathway may be involved in receptor internalization and potentially other cellular responses.[3][5]
Emerging research indicates that ELA-32 may exhibit a bias towards the β-arrestin pathway.[4] This differential signaling could explain some of the unique physiological roles of ELA-32 compared to apelin.
Experimental Protocols
To facilitate reproducible research, this section outlines the methodologies for key experiments cited in the comparative analysis of ELA-32 and apelin.
In Vivo Assessment of Cardiac Function in Rats
This protocol is based on the methodology described by Yang et al. (2017) for evaluating the acute cardiac effects of ELA-32 and [Pyr¹]apelin-13.
Animal Model:
-
Male Sprague-Dawley rats (250-300g).
Anesthesia:
-
Anesthetize with isoflurane (5% for induction, 2-2.5% for maintenance).
Surgical Procedure and Hemodynamic Measurements:
-
Perform a tracheotomy and mechanically ventilate the rats.
-
Insert a catheter into the right jugular vein for intravenous administration of the peptides or saline control.
-
Insert a pressure-volume (PV) catheter into the right carotid artery and advance it into the left ventricle to measure hemodynamic parameters.
-
Allow for a 20-minute stabilization period after surgery.
-
Record baseline hemodynamic measurements, including heart rate, left ventricular systolic pressure (LVSP), left ventricular end-diastolic pressure (LVEDP), and the maximal rate of pressure rise and fall (dP/dtmax and dP/dtmin).
-
Administer a bolus intravenous injection of either ELA-32, [Pyr¹]apelin-13, or saline.
-
Continuously record hemodynamic data for at least 10 minutes post-injection.
Cardiac Magnetic Resonance Imaging (MRI):
-
For a separate cohort of animals, perform cardiac MRI to assess ventricular function.
-
Anesthetize and ventilate the rats as described above.
-
Position the animal in a 7-Tesla MRI scanner.
-
Acquire ECG-gated and respiratory-gated images of the heart.
-
Obtain baseline images, then administer the peptide or saline intravenously.
-
Acquire post-injection images to determine changes in left and right ventricular ejection fraction, stroke volume, and cardiac output.
Ex Vivo Langendorff Perfused Heart Preparation
This technique allows for the assessment of cardiac contractility in an isolated heart, free from systemic influences.
Heart Isolation and Perfusion:
-
Anesthetize the rat and administer heparin to prevent blood clotting.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on a Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer maintained at 37°C. The buffer composition is typically (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.
Experimental Protocol:
-
Allow the heart to stabilize for 20-30 minutes.
-
Record baseline parameters including left ventricular developed pressure (LVDP), heart rate, and dP/dtmax.
-
Introduce ELA-32 or apelin into the perfusion buffer at various concentrations.
-
Record the changes in contractile parameters in response to the peptides.
Isolated Cardiomyocyte Contraction Assay
This in vitro method allows for the direct measurement of the effects of ELA-32 and apelin on the contractility of individual heart muscle cells.
Cardiomyocyte Isolation:
-
Isolate ventricular myocytes from adult rats using a Langendorff perfusion system with a collagenase-containing solution.
-
After digestion, gently triturate the ventricular tissue to release individual cardiomyocytes.
-
Gradually reintroduce calcium to the cell suspension to a final concentration of 1.8 mM.
Measurement of Cardiomyocyte Contraction:
-
Place the isolated cardiomyocytes in a chamber on the stage of an inverted microscope equipped with a video-based edge-detection system.
-
Continuously superfuse the cells with a Tyrode's solution at 37°C.
-
Electrically stimulate the cardiomyocytes to contract at a fixed frequency (e.g., 1 Hz).
-
Record baseline parameters of cell shortening, including peak shortening (PS), time-to-peak shortening (TPS), and time-to-90% relengthening (TR90).
-
Introduce ELA-32 or apelin into the superfusion solution and record the changes in contractile parameters.
Conclusion and Future Directions
The comparative analysis of ELA-32 and apelin reveals their shared ability to enhance cardiac contractility, a property that holds significant therapeutic promise. However, their distinct signaling profiles, likely stemming from biased agonism at the APJ receptor, suggest that they may have different therapeutic windows and potential side effect profiles. The in vivo data presented here provides a strong foundation for their comparison, with ELA-32 showing particular potency at lower doses for improving ejection fraction.
Future research should focus on direct comparative studies of ELA-32 and various apelin isoforms in ex vivo and in vitro models to dissect their direct myocardial effects and further elucidate their signaling differences. Understanding the nuances of their mechanisms of action will be critical for the development of novel, targeted therapies for cardiovascular diseases. The detailed experimental protocols provided in this guide are intended to facilitate such investigations and ensure the generation of robust and comparable data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Apelin, Elabela/Toddler, and biased agonists as novel therapeutic agents in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Differential Gene Expression in Response to ELA-32 vs. Apelin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the differential gene expression profiles induced by ELA-32 and apelin, two endogenous ligands of the apelin receptor (APJ). While both peptides play crucial roles in various physiological processes, emerging evidence indicates they elicit distinct downstream signaling cascades, leading to differential regulation of gene expression. This guide summarizes the current understanding of their divergent signaling, presents known differences in target gene expression, outlines a comprehensive experimental protocol for a head-to-head comparison, and provides visual representations of the key pathways and workflows.
Data Presentation: Quantitative Comparison of Gene Expression
Direct comparative high-throughput sequencing data on differential gene expression between ELA-32 and apelin in a single cell type is limited in the current literature. However, based on studies investigating their individual effects, a qualitative and semi-quantitative comparison can be drawn. The following table summarizes genes and gene families known to be differentially regulated by ELA-32 and apelin, highlighting their distinct functional impacts.
| Gene/Gene Family | ELA-32 Regulation | Apelin Regulation | Cellular Process |
| Early Development & Pluripotency | |||
| EOMES, GDF3, FST, TGFB1, TBXT, GATA | Upregulated in hESCs | Not reported | Embryonic development, cell fate determination |
| Angiogenesis & Endothelial Function | |||
| VEGF pathway genes | Indirectly implicated | Upregulated | Angiogenesis, endothelial cell proliferation |
| ANG2, KLF2, VEGFA | Not directly reported | Silencing apelin reduces expression | Angiogenesis, vascular remodeling |
| Inflammation & Oxidative Stress | |||
| Inflammatory cytokines | Downregulated in renal injury | Modulates inflammatory responses | Inflammation |
| NADPH oxidase/ROS pathway | Inhibited in renal injury | Implicated in signaling | Oxidative stress |
| Cardiovascular Function | |||
| Genes related to cardiac contractility | Upregulated | Upregulated | Cardiac function |
Experimental Protocols
To definitively characterize the differential gene expression profiles of ELA-32 and apelin, a robust experimental approach is required. The following protocol outlines a standard workflow for a comparative transcriptomic analysis using RNA sequencing (RNA-seq).
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line endogenously expressing the apelin receptor (APJ), for example, human umbilical vein endothelial cells (HUVECs) or a stable APJ-expressing HEK293 cell line.
-
Cell Culture: Culture the selected cells in their recommended growth medium and conditions until they reach 80-90% confluency.
-
Ligand Preparation: Prepare stock solutions of ELA-32 and a specific apelin isoform (e.g., Apelin-13) in a suitable vehicle (e.g., sterile water or PBS).
-
Treatment: Starve the cells in serum-free medium for 4-6 hours prior to treatment. Treat the cells with either ELA-32 (e.g., 100 nM), Apelin-13 (e.g., 100 nM), or vehicle control for a predetermined time course (e.g., 6, 12, or 24 hours) to capture both early and late gene expression changes. Perform each treatment in biological triplicate.
RNA Isolation and Quality Control
-
RNA Extraction: Following treatment, lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol) and extract total RNA according to the manufacturer's protocol.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) to determine the A260/280 and A260/230 ratios. Further evaluate RNA integrity using an Agilent Bioanalyzer or similar instrument to obtain an RNA Integrity Number (RIN). Samples with a RIN score > 8 are recommended for RNA-seq.
RNA Sequencing (RNA-seq)
-
Library Preparation: Prepare RNA-seq libraries from the high-quality total RNA samples using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (e.g., 20-30 million reads per sample).
Bioinformatic Analysis
-
Quality Control of Sequencing Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Quantify the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Perform differential expression analysis between the treatment groups (ELA-32 vs. control, Apelin-13 vs. control, and ELA-32 vs. Apelin-13) using statistical packages like DESeq2 or edgeR in R.
-
Functional Enrichment Analysis: Identify over-represented Gene Ontology (GO) terms and signaling pathways (e.g., KEGG, Reactome) within the sets of differentially expressed genes using tools like DAVID or Metascape to understand the biological implications of the observed gene expression changes.
Mandatory Visualization
Signaling Pathway Diagrams
The distinct signaling outcomes of ELA-32 and apelin binding to the APJ receptor are a key determinant of their differential effects on gene expression. The following diagrams illustrate the biased agonism of these ligands.
Caption: Biased agonism of ELA-32 and Apelin at the APJ receptor.
Experimental Workflow Diagram
The following diagram outlines the key steps in a comparative transcriptomic analysis of ELA-32 and apelin.
Caption: Workflow for comparative differential gene expression analysis.
A Head-to-Head Comparison of Commercial ELA-32 ELISA Kits for Researchers
For researchers, scientists, and drug development professionals investigating the role of Elabela-32 (ELA-32), the selection of a reliable and accurate quantification method is paramount. Enzyme-linked immunosorbent assays (ELISAs) are a common choice for this purpose, offering a balance of sensitivity and throughput. However, the market presents a variety of commercial ELA-32 ELISA kits, each with its own performance characteristics. This guide provides an objective, data-driven comparison of several commercially available ELA-32 ELISA kits to aid in the selection of the most suitable assay for your research needs.
Performance Characteristics of Commercial ELA-32 ELISA Kits
The performance of an ELISA kit is defined by several key parameters, including sensitivity, detection range, precision, and accuracy. A summary of these quantitative data for various commercially available ELA-32 ELISA kits is presented in the table below. This allows for a direct comparison of the analytical capabilities of each kit.
| Manufacturer | Kit Name/Catalog No. | Sensitivity (Detection Limit) | Detection Range | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) |
| Phoenix Pharmaceuticals | ELA-32 (Human) - EIA Kit | 0.20 ng/mL | 0.20 – 3.62 ng/mL | Not specified | Not specified |
| Arigo Biolaboratories | Human ELABELA (ELA32, ELA21) ELISA Kit (ARG82000) | 0.25 ng/mL | 0.25 - 2.7 ng/mL | < 10% | < 15% |
| ELK Biotechnology | Human ELA(Elabela) ELISA Kit | 0.61 ng/mL | 1.57 - 100 ng/mL | < 8% | < 10% |
| MyBioSource | Human ELA / Elabela ELISA Kit | 0.055 ng/mL | 0.156 - 10 ng/mL | < 10% | < 12% |
| Cloud-Clone Corp. | ELISA Kit for Elabela (ELA) | 0.057 ng/mL | 0.156-10 ng/mL | < 10% | < 12% |
Experimental Protocols for Performance Evaluation
To ensure a comprehensive and objective comparison, the performance of each ELISA kit should be validated using standardized experimental protocols. The following methodologies are recommended for assessing the key performance characteristics of an ELA-32 ELISA kit.
Precision (Intra- and Inter-Assay Variability)
Precision refers to the reproducibility of measurements within the same assay (intra-assay) and between different assays (inter-assay).
-
Sample Preparation: Prepare three samples with known concentrations of ELA-32 (low, medium, and high) within the kit's detection range.
-
Intra-Assay Precision: Assay 20 replicates of each of the three samples on a single plate.
-
Inter-Assay Precision: Assay three replicates of each of the three samples across multiple plates on different days.
-
Data Analysis: Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for each sample at each concentration. The CV% is calculated as (SD/Mean) x 100. Lower CV% values indicate higher precision.
Accuracy (Spike and Recovery)
Accuracy is the measure of how close the experimental value is to the true value. It is often assessed through spike and recovery experiments.
-
Sample Spiking: Add a known amount of recombinant ELA-32 to a biological sample matrix (e.g., serum, plasma).
-
Measurement: Measure the concentration of ELA-32 in both the spiked and non-spiked samples using the ELISA kit.
-
Data Analysis: Calculate the percentage of recovery using the following formula: % Recovery = [(Measured Concentration in Spiked Sample - Measured Concentration in Non-spiked Sample) / Known Concentration of Spiked Analyte] x 100. An acceptable recovery range is typically between 80-120%.
Linearity of Dilution
This experiment determines if the kit can accurately measure an analyte in a sample that has been serially diluted.
-
Sample Dilution: Serially dilute a sample containing a high concentration of endogenous or spiked ELA-32 with the assay buffer.
-
Measurement: Measure the ELA-32 concentration in each dilution.
-
Data Analysis: Multiply the measured concentrations by their respective dilution factors to obtain the corrected concentrations. The corrected concentrations should be consistent across the dilution series. The results are often expressed as a percentage of the concentration of the undiluted sample.
ELA-32 Signaling Pathway and Experimental Workflow
To provide a broader context for ELA-32 research, the following diagrams illustrate the known signaling pathway of ELA-32 and a typical experimental workflow for evaluating an ELA-32 ELISA kit.
Validating the Role of ELA-32 in a Pulmonary Arterial Hypertension Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ELA-32 (also known as Elabela) in the context of a preclinical disease model of Pulmonary Arterial Hypertension (PAH). The primary comparator is [Pyr¹]apelin-13, another endogenous ligand for the apelin receptor (APJ). This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes relevant biological pathways and workflows to objectively evaluate the therapeutic potential of ELA-32 in PAH.
Data Presentation: ELA-32 vs. [Pyr¹]apelin-13 in a Monocrotaline-Induced PAH Rat Model
The following tables summarize the key findings from a preclinical study evaluating the efficacy of ELA-32 in a rat model of Pulmonary Arterial Hypertension (PAH) induced by monocrotaline (MCT). The comparator in this study was [Pyr¹]apelin-13, an established ligand for the apelin receptor.
Table 1: Effects of ELA-32 Treatment on Right Ventricular Hemodynamics and Hypertrophy in MCT-Induced PAH Rats [1]
| Treatment Group | Right Ventricular Systolic Pressure (RVSP) (mm Hg) | Right Ventricular Hypertrophy (Fulton Index: RV/[LV+S]) |
| Saline Control | 25.1 ± 1.2 | 0.24 ± 0.01 |
| MCT + Saline | 65.7 ± 3.5 | 0.52 ± 0.02 |
| MCT + ELA-32 | 35.4 ± 2.1**** | 0.31 ± 0.01**** |
| ELA-32 Only | 26.3 ± 1.5 | 0.25 ± 0.01 |
| *Data are presented as mean ± SEM. ***P≤0.0001 compared to MCT + Saline group. MCT: Monocrotaline; RV: Right Ventricle; LV: Left Ventricle; S: Septum. |
Table 2: Acute Hemodynamic Effects of ELA-32 and [Pyr¹]apelin-13 in Anesthetized Rats [2]
| Parameter | Low-Dose ELA-32 (20 nmol) | Low-Dose [Pyr¹]apelin-13 (50 nmol) | High-Dose ELA-32 (150 nmol) | High-Dose [Pyr¹]apelin-13 (650 nmol) |
| Left Ventricle Ejection Fraction (%) Increase | 10.3 ± 0.7* | 4.9 ± 1.4 | 13.5 ± 1.7* | 15.8 ± 3.6** |
| Right Ventricle Ejection Fraction (%) Increase | 8.0 ± 1.5 | 4.4 ± 0.5 | 9.0 ± 1.8 | 8.7 ± 1.0 |
| *Data are presented as mean ± SEM. *P≤0.05, **P≤0.01, ***P≤0.001, ***P≤0.0001 compared to saline control. |
Experimental Protocols
Monocrotaline-Induced Pulmonary Arterial Hypertension Rat Model[2][3]
This protocol describes the induction of PAH in rats, a widely used model to study the pathophysiology of the disease and to test potential therapeutic agents.
-
Animal Model : Male Sprague-Dawley rats (200-210g) are used for this model.
-
Induction of PAH : A single subcutaneous injection of monocrotaline (MCT) at a dose of 60 mg/kg is administered at day 0. A control group receives a subcutaneous injection of 0.9% saline.
-
Treatment Protocol :
-
Animals exposed to MCT are randomly assigned to receive either daily intraperitoneal injections of ELA-32 (450 μg/kg) or a saline vehicle.
-
A control group of animals receiving a saline injection (instead of MCT) is also treated with either ELA-32 or saline to assess the effects of the peptide in non-diseased animals.
-
-
Duration : The treatment is carried out for a specified period, typically 2 to 4 weeks, during which the hallmarks of PAH develop in the MCT-exposed animals.
-
Endpoint Analysis : At the end of the study period, hemodynamic parameters such as Right Ventricular Systolic Pressure (RVSP) are measured via cardiac catheterization. The heart is then excised, and the right ventricle (RV) and left ventricle plus septum (LV+S) are weighed to determine the Fulton Index (RV/[LV+S]), a measure of right ventricular hypertrophy.
In Vivo Hemodynamic Assessment[2]
This protocol outlines the procedure for assessing the acute cardiovascular effects of ELA-32 and its comparators in anesthetized rats.
-
Animal Preparation : Rats are anesthetized, and catheters are inserted for drug administration and for monitoring cardiovascular parameters.
-
Imaging and Catheterization : Magnetic Resonance Imaging (MRI) and cardiac catheterization are used to assess acute cardiac effects.
-
Drug Administration : ELA-32 and [Pyr¹]apelin-13 are administered intravenously at specified doses.
-
Data Acquisition : Key hemodynamic parameters, including left and right ventricular ejection fraction, are measured before and after drug administration to determine the acute effects of the peptides on cardiac function.
Mandatory Visualizations
Signaling Pathways of ELA-32 in Pulmonary Arterial Hypertension
Caption: Apelin Receptor Signaling in PAH.
Experimental Workflow: Monocrotaline-Induced PAH Rat Model
Caption: Monocrotaline PAH Model Workflow.
Conclusion
The experimental data presented in this guide demonstrate that ELA-32 is a potent agonist of the apelin receptor with significant therapeutic potential in the context of Pulmonary Arterial Hypertension. In a preclinical rat model of PAH, ELA-32 treatment effectively attenuated the development of the disease, as evidenced by the reduction in right ventricular systolic pressure and right ventricular hypertrophy.[1][2] Furthermore, acute administration of ELA-32 demonstrated beneficial effects on cardiac function, including increased ejection fraction in both the left and right ventricles.[2]
The mechanism of action for ELA-32 in PAH is believed to be mediated through the apelin receptor, leading to the activation of downstream signaling pathways that promote vasodilation and inhibit the proliferation of pulmonary artery smooth muscle cells.[3][4] Specifically, the upregulation of the KLF2/eNOS and BMPRII/SMAD4 pathways are implicated in its beneficial effects.[3]
In direct comparison with [Pyr¹]apelin-13, ELA-32 exhibits a comparable, and in some aspects, more potent cardiovascular profile.[2] Given that both Elabela and Apelin are downregulated in PAH, supplementation with an apelin receptor agonist like ELA-32 presents a promising therapeutic strategy.[2][5] Further research, including clinical trials, is warranted to fully elucidate the therapeutic utility of ELA-32 for the treatment of Pulmonary Arterial Hypertension in humans.
References
- 1. Elabela/Toddler Is an Endogenous Agonist of the Apelin APJ Receptor in the Adult Cardiovascular System, and Exogenous Administration of the Peptide Compensates for the Downregulation of Its Expression in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elabela/Toddler Is an Endogenous Agonist of the Apelin APJ Receptor in the Adult Cardiovascular System, and Exogenous Administration of the Peptide Compensates for the Downregulation of Its Expression in Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apela gene therapy alleviates pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apelin/Elabela-APJ: a novel therapeutic target in the cardiovascular system - Liu - Annals of Translational Medicine [atm.amegroups.org]
- 5. Apelin, Elabela/Toddler, and biased agonists as novel therapeutic agents in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of ELA-32 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of Elabela-32 (ELA-32) and its key analogs, ELA-21 and ELA-11. The information presented is based on available experimental data to assist researchers and drug development professionals in making informed decisions for future studies. While the development of fusion proteins like Fc-ELA-32 aims to enhance the in vivo half-life of ELA peptides, direct comparative in vivo efficacy studies between Fc-ELA-32 and other ELA analogs are not yet readily available in the reviewed literature.
Data Presentation: In Vivo Efficacy Comparison
The following tables summarize the key in vivo efficacy parameters of ELA-32 and its analogs based on published studies.
Table 1: Comparison of In Vivo Cardiovascular Effects in Rats
| Parameter | ELA-32 (150 nmol) | [Pyr1]apelin-13 (650 nmol) | Saline Control |
| Increase in Left Ventricular Ejection Fraction | 13.5 ± 1.7% | 15.8 ± 3.6% | 1.9 ± 1.0% |
| Increase in Right Ventricular Ejection Fraction | 9.0 ± 1.8% | 8.7 ± 1.0% | 1.2 ± 1.7% |
| Increase in Cardiac Contractility (dP/dtMAX) | Significant increase | Significant increase | No significant change |
| Increase in Cardiac Output | Significant increase | Significant increase | No significant change |
Data from a study on the in vivo effects of ELA-32 and [Pyr1]apelin-13 on the left ventricle of rat hearts, as measured by catheterization and MRI. ELA-32 appeared more potent as lower doses achieved comparable effects to [Pyr1]apelin-13.
Table 2: Comparison of In Vivo Renal Protective Effects in a Mouse Model of Ischemia/Reperfusion Injury
| Parameter | ELA-32 | ELA-11 | Vehicle Control |
| Inhibition of Renal Fibrosis | Significant | Significant | - |
| Reduction of Inflammation | Significant | Significant | - |
| Inhibition of Apoptosis | Significant | Significant | - |
| Attenuation of Tubular Lesions | Significant | Significant | - |
| Protection against DNA Damage | - | Better protection than ELA-32 | - |
| Inhibition of Autophagy | No significant effect | Significant inhibition | - |
Findings from a study comparing the protective effects of ELA-32 and ELA-11 in a mouse model of renal ischemia/reperfusion injury.[1]
Experimental Protocols
In Vivo Assessment of Cardiac Function in Rats using MRI
This protocol provides a general framework for assessing the in vivo cardiac effects of ELA-32 and its analogs in rats.
1. Animal Preparation:
-
Male Wistar rats are anesthetized (e.g., with isoflurane).
-
A catheter is placed in the tail vein for intravenous administration of the test compounds.
-
The animal is positioned in a cardiac MRI scanner, and ECG electrodes are attached for cardiac gating.
2. MRI Acquisition:
-
Baseline cardiac function is assessed using cine MRI sequences to obtain images of the heart throughout the cardiac cycle.
-
Key parameters measured include left and right ventricular ejection fractions, end-diastolic volume, end-systolic volume, and cardiac output.
-
Following baseline measurements, ELA-32 or its analogs are administered intravenously.
-
Cine MRI is repeated at specified time points post-injection to evaluate the acute effects on cardiac function.
3. Data Analysis:
-
The acquired MRI images are analyzed using appropriate software to quantify the changes in cardiac parameters from baseline.
-
Statistical analysis is performed to compare the effects of different analogs and doses.
Mouse Model of Renal Ischemia/Reperfusion Injury
This protocol outlines the procedure for inducing renal ischemia/reperfusion injury in mice to evaluate the protective effects of ELA-32 and its analogs.
1. Animal Preparation:
-
Male C57BL/6 mice are anesthetized (e.g., with a ketamine/xylazine cocktail).
-
The surgical area is shaved and disinfected.
2. Surgical Procedure:
-
A flank incision is made to expose the renal pedicle.
-
A non-traumatic microvascular clamp is applied to the renal pedicle to induce ischemia (e.g., for 30 minutes).
-
During ischemia, the wound is temporarily closed to maintain body temperature.
-
After the ischemic period, the clamp is removed to allow reperfusion.
-
The contralateral kidney may be removed (nephrectomy) depending on the study design.
-
The incision is sutured.
3. Treatment Administration:
-
ELA-32 or its analogs are administered (e.g., via intraperitoneal injection or osmotic mini-pump) at a predetermined time before or after the ischemic injury.
4. Post-operative Care and Analysis:
-
Animals are monitored for recovery.
-
At a specified time point post-surgery (e.g., 24-48 hours), blood and kidney tissue samples are collected.
-
Blood samples are analyzed for markers of renal function (e.g., creatinine, blood urea nitrogen).
-
Kidney tissue is processed for histological analysis (to assess tubular damage, fibrosis, and inflammation) and molecular analysis (to measure markers of apoptosis, inflammation, and DNA damage).
Signaling Pathways and Experimental Workflows
The in vivo effects of ELA-32 and its analogs are mediated through their interaction with the apelin receptor (APJ), a G protein-coupled receptor. This interaction triggers two main signaling pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway. The balance between these pathways can influence the cellular response.
ELA-32 and Analogs Signaling Pathway
Caption: Signaling pathways activated by ELA-32 and its analogs.
Experimental Workflow for In Vivo Efficacy Comparison
Caption: Workflow for comparing the in vivo efficacy of ELA analogs.
References
ELA-32: A Novel Therapeutic Candidate for Cardiovascular Disease—A Comparative Analysis
A comprehensive guide for researchers and drug development professionals assessing the therapeutic potential of ELA-32, a novel peptide agonist of the apelin receptor, in comparison to existing therapies for cardiovascular diseases, with a focus on pulmonary arterial hypertension and heart failure. This guide provides a detailed overview of the available preclinical data, experimental methodologies, and underlying signaling pathways.
Abstract
ELA-32 is an endogenous peptide hormone that has emerged as a promising therapeutic agent for cardiovascular diseases, primarily through its action on the apelin receptor (APJ). Preclinical studies have demonstrated its potential to induce vasodilation, enhance cardiac contractility, and mitigate pathological remodeling in models of pulmonary arterial hypertension (PAH) and heart failure. This guide provides a comparative assessment of ELA-32 against current standard-of-care drugs for these conditions, supported by available experimental data. While direct head-to-head clinical comparisons are not yet available, this document synthesizes the existing preclinical evidence to offer a foundational understanding of ELA-32's therapeutic promise.
Introduction to ELA-32 and the Apelinergic System
ELA-32 is a 32-amino acid peptide that, along with apelin, serves as an endogenous ligand for the G protein-coupled apelin receptor (APJ).[1] The apelinergic system is known to play a crucial role in cardiovascular homeostasis.[2] Activation of the APJ receptor by ELA-32 triggers downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which are involved in processes such as cell survival, proliferation, and vasodilation. ELA-32 has been shown to be expressed in the heart and vascular endothelium.[3]
Comparative Efficacy of ELA-32 in Preclinical Models
While direct comparative clinical data is lacking, preclinical studies in animal models of PAH and heart failure provide initial insights into the potential efficacy of ELA-32.
Pulmonary Arterial Hypertension (PAH)
Current treatments for PAH aim to induce vasodilation and inhibit vascular remodeling. Standard-of-care drugs include endothelin receptor antagonists (ERAs), phosphodiesterase-5 (PDE-5) inhibitors, and prostacyclin analogues.
A preclinical study utilizing a monocrotaline (MCT)-induced PAH rat model demonstrated the therapeutic potential of ELA-32 gene therapy. This approach led to a significant reduction in mean right ventricular systolic pressure and systolic pulmonary artery pressure.[4] Furthermore, the gene therapy was found to inhibit the remodeling of pulmonary arterioles.[4]
| Parameter | Control | MCT-Induced PAH | MCT + ELA-32 Gene Therapy |
| Mean Right Ventricular Systolic Pressure (mmHg) | ~25 | >45 | Significantly reduced vs. MCT |
| Systolic Pulmonary Artery Pressure (mmHg) | ~30 | >50 | Significantly reduced vs. MCT |
| Pulmonary Arteriole Thickening | Normal | Increased | Significantly reduced vs. MCT |
Table 1: Summary of preclinical efficacy of ELA-32 gene therapy in a rat model of pulmonary arterial hypertension. Data synthesized from a study by Yang et al.[4]
Heart Failure
The goals of heart failure therapy are to improve cardiac function, reduce symptoms, and prolong survival. Foundational therapies include ACE inhibitors, ARBs, ARNIs, beta-blockers, MRAs, and SGLT2 inhibitors.
Preclinical studies have highlighted the positive inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) effects of ELA-32. In rat models, ELA-32 administration has been shown to increase left ventricular ejection fraction and cardiac output.[3][5]
| Parameter | Vehicle Control | ELA-32 (20 nmol) | [Pyr1]apelin-13 (50 nmol) | ELA-32 (150 nmol) | [Pyr1]apelin-13 (400 nmol) |
| Change in dP/dtmax (mmHg/s) | 49 ± 71 | 1217 ± 272 | 493 ± 144 | 2825 ± 565 | 3025 ± 680 |
| Change in Cardiac Output (RVU/min) | 352 ± 86 | 3296 ± 370 | 1535 ± 189 | 4000 ± 826 | 3989 ± 537 |
Table 2: In vivo effects of ELA-32 and [Pyr1]apelin-13 on left ventricular function in anesthetized rats. Data are presented as mean ± SEM.[6]
Mechanism of Action and Signaling Pathways
ELA-32 exerts its effects by binding to the APJ receptor, a G protein-coupled receptor. This binding initiates intracellular signaling cascades that mediate its physiological effects.
Experimental Protocols
Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension in Rats
Objective: To evaluate the therapeutic efficacy of ELA-32 in a preclinical model of PAH.
Methodology:
-
Male Sprague-Dawley rats are injected with a single subcutaneous dose of monocrotaline (60 mg/kg) to induce PAH. Control animals receive a saline injection.
-
A subset of MCT-treated animals receives daily intraperitoneal injections of ELA-32 (e.g., 450 µg/kg) or a vehicle control.[3]
-
After a defined period (e.g., 4 weeks), hemodynamic parameters are assessed via right heart catheterization to measure right ventricular systolic pressure and mean pulmonary arterial pressure.
-
Lung and heart tissues are harvested for histological analysis to assess pulmonary vascular remodeling and right ventricular hypertrophy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the apelin system for the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. pulmonaryhypertensionnews.com [pulmonaryhypertensionnews.com]
- 5. Is elabela/toddler a poor prognostic marker in heart failure patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of ELA-32 (human): A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of synthetic peptides like ELA-32 (human) are paramount for ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for ELA-32 (human) is not publicly available, established guidelines for the disposal of synthetic peptides provide a clear framework for its responsible management. All research peptides should be treated as potentially hazardous chemical waste, with disposal protocols adhering strictly to institutional and local environmental regulations.
Key Characteristics of ELA-32 (human)
A summary of essential data for ELA-32 (human) is presented below, compiled from various sources. This information is critical for understanding its nature and handling requirements.
| Parameter | Value | Source |
| Molecular Weight | 3967.8 g/mol | [1] |
| Formula | C₁₇₀H₂₈₉N₆₃O₃₉S₄ | [1] |
| Solubility | Soluble to 1 mg/ml in water | [1] |
| Storage | Store at -20°C | [1] |
| Biological Half-life | ~47.2 min in human plasma; ~44.2 sec in human kidney homogenates | [2][3] |
| Hazard Profile | Toxicological properties not fully investigated; treat as hazardous. | [4][5] |
Standard Operating Procedure for ELA-32 (human) Disposal
The following step-by-step protocol outlines the recommended procedure for the safe disposal of ELA-32 (human) in a laboratory setting. This protocol is based on general guidelines for handling research peptides.[6][7][8]
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, chemical-resistant nitrile gloves, and safety goggles.[6][8]
2. Waste Segregation and Collection:
-
Solid Waste: Collect all solid ELA-32 waste, including unused lyophilized powder and contaminated materials (e.g., weigh boats, pipette tips), in a designated, clearly labeled chemical waste container.[6][7]
-
Liquid Waste: Collect all aqueous solutions containing ELA-32 in a separate, designated liquid chemical waste container. Do not dispose of peptide solutions down the drain.[6]
-
Sharps: Any sharps contaminated with ELA-32, such as needles or syringes, should be placed in a designated sharps container for chemical waste.
3. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Chemical Waste," the full chemical name "ELA-32 (human)," the concentration (if in solution), and the date of accumulation.[7][8]
4. Spill Management:
-
In the event of a spill, restrict access to the area.[6]
-
For liquid spills, use an absorbent material to contain the spill.[4]
-
For solid spills, carefully sweep up the material to minimize dust generation.[4]
-
Place all cleanup materials into the designated solid chemical waste container.
5. Final Disposal:
-
Adhere to your institution's specific protocols for chemical waste disposal. This typically involves arranging for pickup by your Environmental Health and Safety (EHS) department.[6][7]
-
Do not mix incompatible waste streams in the same container.[7]
6. Documentation:
-
Maintain accurate records of the disposal of ELA-32 (human), including the date, quantity, and method of disposal, as part of your laboratory's documentation.[7]
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision-making process for the proper disposal of ELA-32 (human).
Caption: Workflow for the proper disposal of ELA-32 (human) waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of ELA-32 (human), thereby protecting themselves, their colleagues, and the environment.
References
- 1. rndsystems.com [rndsystems.com]
- 2. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro metabolism of synthetic Elabela/Toddler (ELA-32) peptide in human plasma and kidney homogenates analyzed with mass spectrometry and validation of endogenous peptide quantification in tissues by ELISA. [repository.cam.ac.uk]
- 4. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 5. NIBSC - Peptide Storage [nibsc.org]
- 6. biovera.com.au [biovera.com.au]
- 7. cosmicpeptides.com [cosmicpeptides.com]
- 8. realpeptides.co [realpeptides.co]
Personal protective equipment for handling ELA-32(human)
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling ELA-32 (human), a potent peptide agonist of the apelin receptor. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of the product.
Personal Protective Equipment (PPE)
While ELA-32 (human) is not classified as a hazardous substance, standard laboratory safety precautions should always be observed. The following personal protective equipment is recommended to minimize exposure and prevent contamination.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Safety goggles or glasses with side shields | Protects against splashes or airborne particles of the peptide. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact with the peptide. Gloves should be changed between handling different samples.[1] |
| Body Protection | Laboratory coat | Protects clothing and skin from potential contamination. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the lyophilized powder to prevent inhalation of fine particles. |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling ELA-32 (human) is critical for both safety and experimental success. The following workflow outlines the key steps from receiving the product to its use in experiments.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
